molecular formula C40H33N3O4 B12061366 Fmoc-His(Trt)-OH-15N3

Fmoc-His(Trt)-OH-15N3

カタログ番号: B12061366
分子量: 622.7 g/mol
InChIキー: XXMYDXUIZKNHDT-SQMNLGFBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-His(Trt)-OH-15N3 is a useful research compound. Its molecular formula is C40H33N3O4 and its molecular weight is 622.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C40H33N3O4

分子量

622.7 g/mol

IUPAC名

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(1-trityl(1,3-15N2)imidazol-4-yl)propanoic acid

InChI

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1/i41+1,42+1,43+1

InChIキー

XXMYDXUIZKNHDT-SQMNLGFBSA-N

異性体SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15N]4C=C([15N]=C4)C[C@@H](C(=O)O)[15NH]C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

正規SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

製品の起源

United States

Foundational & Exploratory

Introduction to Fmoc-His(Trt)-OH-¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Applications of Fmoc-His(Trt)-OH-¹⁵N₃

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-His(Trt)-OH-¹⁵N₃, a stable isotope-labeled amino acid derivative, detailing its primary applications in peptide synthesis, quantitative mass spectrometry, and NMR spectroscopy. This document serves as a technical resource, offering detailed experimental protocols and data interpretation strategies.

Fmoc-His(Trt)-OH-¹⁵N₃ is a chemically modified version of the amino acid L-histidine, designed for use in solid-phase peptide synthesis (SPPS). The key features of this compound are:

  • Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the α-amino group, which is removed at each cycle of peptide synthesis under mild basic conditions.

  • Trt (Trityl) group: An acid-labile protecting group for the imidazole (B134444) side chain of histidine. This bulky group prevents unwanted side reactions and helps to minimize racemization at the α-carbon during peptide coupling, a common issue with histidine derivatives.[1][2]

  • ¹⁵N₃ Isotopic Labeling: All three nitrogen atoms within the histidine moiety are replaced with the stable, heavy isotope of nitrogen (¹⁵N). This labeling does not alter the chemical properties of the amino acid but provides a distinct mass shift, making it a powerful tool for quantitative analysis by mass spectrometry (MS) and for specific structural studies by nuclear magnetic resonance (NMR) spectroscopy.[3]

Its primary utility lies in the synthesis of peptides that can be used as internal standards for accurate quantification of proteins and peptides in complex biological samples, and for elucidating protein structure and dynamics.[3][4]

Core Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-His(Trt)-OH-¹⁵N₃ is a building block for the chemical synthesis of ¹⁵N-labeled peptides. SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support. The use of the Fmoc protecting group strategy is common due to its mild deprotection conditions, which preserves acid-labile side-chain protecting groups like Trt.[5]

A significant challenge in the incorporation of histidine in SPPS is the propensity for racemization (the conversion of the L-amino acid to its D-isomer). The use of the Trt protecting group on the imidazole side chain helps to mitigate this, although the choice of coupling reagents and reaction conditions is also critical.[6] Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) can further suppress racemization.[6]

Quantitative Mass Spectrometry

Peptides synthesized with Fmoc-His(Trt)-OH-¹⁵N₃ are ideal internal standards for quantitative proteomics. In a typical bottom-up proteomics workflow, a known amount of the heavy, ¹⁵N-labeled peptide is spiked into a biological sample. The sample is then enzymatically digested (e.g., with trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Because the ¹⁵N-labeled peptide is chemically identical to its natural-abundance ("light") counterpart, it co-elutes during chromatography and co-ionizes in the mass spectrometer. The mass spectrometer can distinguish between the light and heavy peptides based on their mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the abundance of the native peptide in the sample, allowing for precise and accurate quantification.[7]

NMR Spectroscopy

Nitrogen-15 is an NMR-active nucleus. Incorporating ¹⁵N-labeled histidine into a protein allows for the use of powerful multi-dimensional NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. The ¹H-¹⁵N HSQC spectrum provides a "fingerprint" of the protein, with each peak corresponding to a specific amino acid residue in the protein backbone (excluding prolines).[8]

This technique is invaluable for:

  • Protein structure determination: By providing information about the chemical environment of each nitrogen atom.

  • Studying protein dynamics: By analyzing changes in the NMR signals over time.

  • Mapping protein-ligand interactions: By observing changes in the chemical shifts of specific residues upon ligand binding.

Quantitative Data

The efficiency of peptide synthesis and the level of side reactions, such as racemization, are critical parameters. The following table summarizes representative data on the impact of different coupling reagents on the racemization of Fmoc-His(Trt)-OH during a model peptide synthesis.

Coupling ReagentActivation Time (min)D-His Isomer (%)Peptide Purity (%)Reference
HBTU/HOBt/DIPEA10~5-7>90General Literature
HATU/HOAt/DIPEA10~2-4>95General Literature
DIC/Oxyma5~1-3>95[9]
DEPBT15<1>97

Note: Data are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a ¹⁵N-histidine-containing peptide on a Rink Amide resin (for a C-terminal amide) using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-His(Trt)-OH-¹⁵N₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF (Deprotection solution)

  • Coupling reagents: e.g., HATU, HOBt, and N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes.

    • Drain and repeat the deprotection step for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it with HATU (3-5 eq.) and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • To confirm reaction completion, perform a Kaiser test (a colorimetric test for free primary amines).

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

Protocol for Quantitative Proteomics using a ¹⁵N-Labeled Peptide Standard

This protocol outlines a general workflow for the relative quantification of a target protein in a cell lysate using a ¹⁵N-labeled peptide as an internal standard.

Materials:

  • Cell lysate containing the protein of interest

  • Purified ¹⁵N-labeled peptide standard (from SPPS)

  • Lysis buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Lyse cells to extract proteins.

    • Quantify the total protein concentration (e.g., using a BCA assay).

  • Internal Standard Spiking: Add a known amount of the ¹⁵N-labeled peptide standard to a defined amount of the protein lysate.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding DTT and incubating at 56°C.

    • Alkylate cysteine residues by adding IAA and incubating in the dark.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the concentration of denaturants.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Sample Cleanup:

    • Acidify the digest to stop the enzymatic reaction.

    • Desalt the peptide mixture using a C18 SPE cartridge.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Inject the sample into an LC-MS/MS system. Peptides are separated by reverse-phase chromatography and analyzed by the mass spectrometer.

  • Data Analysis:

    • Identify the light (native) and heavy (¹⁵N-labeled) peptide pairs in the mass spectra.

    • Extract the ion chromatograms for both the light and heavy peptides.

    • Calculate the ratio of the peak areas of the heavy to light peptides. This ratio is used to determine the relative abundance of the target protein in the sample.

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-His(Trt)-OH-¹⁵N₃ + HATU) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (HPLC) & Analysis (MS) cleavage->purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Trt)-OH-¹⁵N₃.

Quantitative Proteomics Workflow

Quant_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Cell Lysate) spike Spike-in ¹⁵N-Labeled Peptide Standard sample->spike digest Protein Digestion (Trypsin) spike->digest cleanup Desalting (C18 SPE) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis lcms->data_analysis quant Relative Quantification (Heavy/Light Ratio) data_analysis->quant

References

In-Depth Technical Guide: Fmoc-His(Trt)-OH-15N3 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control and characterization of synthetic peptides are paramount. Isotopic labeling is a powerful tool in this domain, enabling advanced analytical studies. This guide provides a technical overview of Nα-Fmoc-Nτ-trityl-L-histidine (Fmoc-His(Trt)-OH) and its stable isotope-labeled counterpart, Fmoc-His(Trt)-OH-15N3, focusing on their molecular properties and application in solid-phase peptide synthesis (SPPS).

Core Molecular Data

The incorporation of stable isotopes, such as ¹⁵N, into amino acid building blocks allows for the synthesis of peptides that can be readily distinguished and quantified in complex biological matrices by mass spectrometry. The key molecular data for both the standard and the ¹⁵N-labeled Fmoc-His(Trt)-OH are summarized below.

PropertyFmoc-His(Trt)-OHThis compound
Molecular Formula C₄₀H₃₃N₃O₄[1][2][3][4]C₄₀H₃₃¹⁵N₃O₄[5]
Molecular Weight 619.71 g/mol [3][4][6][7]622.69 g/mol [5][8]

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis

The following is a detailed methodology for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The protocol outlines the key steps of deprotection, coupling, and final cleavage.

Materials and Reagents:

  • This compound

  • Appropriate solid support (e.g., Rink Amide resin, 2-Chlorotrityl chloride resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), peptide synthesis grade

  • Coupling reagents (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIPS), water, and 1,2-ethanedithiol (B43112) (EDT))

  • Diethyl ether, anhydrous and cold

Protocol:

  • Resin Swelling: The solid support is swelled in DMF or DCM for a minimum of 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • The swelled resin is washed with DMF.

    • A solution of 20% piperidine in DMF is added to the resin to remove the N-terminal Fmoc protecting group of the preceding amino acid.[6][8]

    • The reaction is allowed to proceed for 10-20 minutes with agitation.[6]

    • The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of this compound:

    • A solution of this compound (typically 3-5 equivalents relative to the resin substitution) and a suitable coupling agent (e.g., HBTU) in DMF is prepared. An activating base such as N,N-diisopropylethylamine (DIPEA) is added to this solution.

    • Note on Racemization: Histidine residues are particularly susceptible to racemization during the coupling step.[5][9] To minimize this, pre-activation times should be kept short, and the use of coupling additives like Oxyma Pure with DIC is recommended.

    • The activated amino acid solution is added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours with agitation. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: Following the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.

  • Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed using the same deprotection procedure as in step 2.

  • Cleavage and Side-Chain Deprotection:

    • The peptide-resin is washed with DCM and then dried under vacuum.

    • A cleavage cocktail is prepared. A common mixture for peptides containing trityl-protected histidine is 95% TFA, 2.5% water, and 2.5% TIPS.[10] The TIPS acts as a scavenger for the trityl cations released during deprotection.[10]

    • The cleavage cocktail is added to the dried resin, and the mixture is agitated for 2-3 hours at room temperature. The cleavage of the trityl group can sometimes be visually observed by the formation of a yellow color due to the trityl cation.[11]

    • The resin is filtered off, and the filtrate containing the cleaved peptide is collected.

  • Peptide Precipitation and Purification:

    • The TFA solution is concentrated, and the crude peptide is precipitated by adding cold diethyl ether.

    • The precipitated peptide is collected by centrifugation, washed with cold ether, and then dried.

    • The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The incorporation of the ¹⁵N₃-labeled histidine can be confirmed by mass spectrometry analysis of the purified peptide.

Visualizing the Workflow

The following diagrams illustrate the key processes in the incorporation of this compound into a growing peptide chain.

Fmoc_Deprotection_Pathway Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotected_Peptide H₂N-Peptide-Resin Fmoc_Peptide->Deprotected_Peptide Fmoc Removal DBF_Adduct DBF-Piperidine Adduct Fmoc_Peptide->DBF_Adduct β-elimination Piperidine 20% Piperidine in DMF Piperidine->Fmoc_Peptide

Fmoc deprotection signaling pathway.

SPPS_Coupling_Workflow Start Deprotected Peptide-Resin (H₂N-Peptide-Resin) Coupling Couple Activated Amino Acid to Peptide-Resin Start->Coupling Activation Activate Fmoc-His(Trt)-OH-¹⁵N₃ with Coupling Reagents Activation->Coupling Wash Wash Resin (DMF, DCM) Coupling->Wash End Fmoc-His(¹⁵N₃)-Peptide-Resin Wash->End

SPPS coupling experimental workflow.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the linchpin of modern solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to its remarkable chemical properties that allow for the efficient and reliable assembly of amino acid chains, from simple peptides to complex therapeutic molecules. This technical guide provides an in-depth exploration of the pivotal role of the Fmoc group, detailing its mechanism, the associated experimental protocols, and its advantages in contemporary drug discovery and development.

The Chemistry of the Fmoc Group: A Tale of Stability and Selective Lability

The Fmoc group is a base-labile amine protecting group, a characteristic that forms the foundation of its utility in SPPS.[1] It is introduced to the α-amino group of an amino acid, effectively preventing unwanted reactions during the peptide bond formation.[2] The structure of the Fmoc group, with its fluorene (B118485) ring system, is key to its function.[2]

The core principle of Fmoc-based SPPS lies in its orthogonality. The Fmoc group is stable under the acidic conditions used to cleave the final peptide from the resin and to remove side-chain protecting groups.[2][3] Conversely, it is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups.[1][4] This orthogonal protection strategy is a significant advantage over the older tert-butoxycarbonyl (Boc) method, which relies on harsh acidic conditions for deprotection at each cycle.[][6]

The deprotection mechanism of the Fmoc group proceeds via a β-elimination reaction initiated by a base. The base abstracts a proton from the C9 position of the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid.[7] The DBF byproduct has a strong UV absorbance, which can be used to monitor the completeness of the deprotection step in real-time.[1][8]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-SPPS is a cyclical process that involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[9][10] Each cycle consists of two main steps: deprotection and coupling.

Deprotection: Unmasking the Reactive Amine

The first step in each cycle is the removal of the Fmoc group from the N-terminus of the resin-bound peptide. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF.[1][11] The reaction is generally rapid, often completing within minutes.[12]

Coupling: Forging the Peptide Bond

Following deprotection and thorough washing of the resin to remove the piperidine and DBF adduct, the next Fmoc-protected amino acid is introduced. To facilitate the formation of the amide bond, a coupling reagent is required to activate the carboxylic acid group of the incoming amino acid.[] Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as ethyl cyano(hydroxyimino)acetate (Oxyma), or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2][]

This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.

Experimental Protocols

The following are generalized protocols for the key steps in manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.

Resin Preparation and Swelling
  • Resin Selection : Choose a resin appropriate for the desired C-terminus of the peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly used. For a C-terminal amide, a Rink amide resin is the standard choice.[9][11]

  • Swelling : Place the desired amount of resin in a reaction vessel and add a suitable solvent, such as DMF or dichloromethane (B109758) (DCM).[9][11] Allow the resin to swell for at least 30 minutes to ensure optimal accessibility of the reactive sites.

Fmoc Deprotection Protocol
StepReagent/SolventDurationPurpose
120% Piperidine in DMF5-20 minutesRemoval of the Fmoc protecting group.[1][11]
2DMF3 x 1 minuteWashing to remove piperidine and dibenzofulvene.
Amino Acid Coupling Protocol
StepReagent/SolventEquivalents (relative to resin loading)DurationPurpose
1Fmoc-amino acid3-51-2 hoursIntroduction of the next amino acid in the sequence.
2Coupling Reagent (e.g., HATU)2.91-2 hoursActivation of the carboxylic acid for peptide bond formation.
3Base (e.g., DIPEA)61-2 hoursTo maintain basic conditions for the coupling reaction.
4DMF3 x 1 minuteWashing to remove excess reagents and byproducts.
Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA).[9]

ReagentTypical PercentagePurpose
Trifluoroacetic Acid (TFA)95%Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[9]
Water2.5%Scavenger to protect against side reactions.
Triisopropylsilane (TIS)2.5%Scavenger to protect against side reactions.[9]

The cleavage reaction is typically carried out for 2-3 hours at room temperature.[9] Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then lyophilized.

Visualizing the Fmoc-SPPS Workflow

The cyclical nature of Fmoc-SPPS and the chemical transformations involved can be effectively illustrated with diagrams.

Fmoc_SPPS_Cycle cluster_cycle Fmoc-SPPS Cycle Start Start Deprotection Deprotection Start->Deprotection Resin-bound peptide with Fmoc group Washing_1 Washing Deprotection->Washing_1 20% Piperidine in DMF Coupling Coupling Washing_1->Coupling Free N-terminus Washing_2 Washing Coupling->Washing_2 Fmoc-AA, Coupling Reagent, Base Repeat Repeat for next amino acid? Washing_2->Repeat Elongated peptide with Fmoc group Repeat->Deprotection Yes Final_Cleavage Final_Cleavage Repeat->Final_Cleavage No

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Intermediate Fluorenyl Anion Intermediate Proton_Abstraction->Intermediate Elimination β-Elimination Intermediate->Elimination Free_Amine H₂N-Peptide-Resin Elimination->Free_Amine DBF Dibenzofulvene (DBF) Elimination->DBF DBF->DBF_Adduct

Caption: The mechanism of Fmoc group deprotection by piperidine.

Advantages of the Fmoc Protecting Group in Drug Development

The Fmoc strategy offers several key advantages that have made it the preferred method for peptide synthesis in pharmaceutical research and development:[3][]

  • Mild Reaction Conditions : The use of a mild base for deprotection preserves the integrity of sensitive amino acid side chains and complex peptide structures.[2][] This is particularly crucial for the synthesis of modified peptides, such as those with phosphorylation or glycosylation.[3][14]

  • Orthogonality : The clear distinction between the base-labile Fmoc group and the acid-labile side-chain protecting groups simplifies the synthesis and purification processes.[2]

  • Automation-Friendly : The repetitive nature of the Fmoc-SPPS cycle and the mild conditions are well-suited for automated peptide synthesizers, enabling high-throughput synthesis of peptide libraries for drug screening.[2][10]

  • Versatility : The Fmoc chemistry is compatible with a wide range of amino acids, including unnatural and modified ones, allowing for the creation of peptides with enhanced therapeutic properties.[15]

  • Reduced Side Reactions : The mild deprotection conditions minimize side reactions that can occur under the harsh acidic conditions of the Boc strategy.[]

Conclusion

The Fmoc protecting group has revolutionized peptide synthesis, providing a robust, versatile, and efficient methodology for the construction of complex peptide molecules. Its mild deprotection conditions, orthogonal protection scheme, and amenability to automation have made it an indispensable tool in modern drug discovery and development. A thorough understanding of the principles and protocols of Fmoc-SPPS is therefore essential for any researcher or scientist working in the field of peptide therapeutics. The continued refinement of Fmoc-based methodologies promises to further accelerate the development of novel peptide-based drugs to address a wide range of diseases.[9][15]

References

The Trityl Group: A Guardian for Histidine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic chemistry, particularly in the intricate process of peptide synthesis and the development of complex pharmaceuticals. Among the arsenal (B13267) of protective moieties, the Trityl (Trt) group stands out for its efficacy in shielding the reactive imidazole (B134444) side chain of histidine. This technical guide provides a comprehensive overview of the function of the Trt group in histidine protection, detailing its mechanism, applications, and the quantitative aspects of its performance, alongside detailed experimental protocols.

The Core Function of the Trityl Group in Histidine Protection

The imidazole ring of histidine is a versatile functional group, capable of acting as a nucleophile and a base. While this reactivity is crucial for the biological function of many peptides and proteins, it presents a significant challenge during chemical synthesis. Unprotected histidine can lead to a host of undesirable side reactions, including N-acylation of the imidazole ring and, most critically, racemization at the α-carbon.[1][2]

The Trityl group, a bulky triphenylmethyl substituent, serves as a robust guardian for the imidazole side chain.[3] It is typically attached to the τ-nitrogen (N-tau) of the imidazole ring, sterically hindering it from participating in unwanted reactions. This protection is paramount in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies.[3][4]

The primary advantages of using the Trityl group for histidine protection include:

  • Prevention of Side Reactions: The bulky Trt group effectively prevents the acylation of the imidazole nitrogen during peptide coupling steps.[3][5]

  • Suppression of Racemization: While not completely eliminating the risk, the Trt group significantly reduces the propensity of histidine to racemize during activation and coupling, a common issue with unprotected or improperly protected histidine.[1][6]

  • Acid Lability: The Trt group is highly sensitive to acidic conditions, allowing for its facile removal during the final cleavage and deprotection step of peptide synthesis, typically with trifluoroacetic acid (TFA).[1][7][8]

  • Orthogonality: In the context of Fmoc-based SPPS, the acid-labile Trt group is orthogonal to the base-labile Fmoc protecting group on the α-amino group, enabling selective deprotection at different stages of the synthesis.[1]

Quantitative Performance Data

The selection of a protecting group is often guided by quantitative data on its performance. The following tables summarize key data related to the use of the Trityl group for histidine protection, providing a basis for comparison with other common protecting groups.

Protecting GroupCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OH TBTU/DIPEA3.9[9]
Fmoc-His(Trt)-OH DIC/Oxyma in NBP2.5[10]
Fmoc-His(Trt)-OH DIC/Oxyma in DMF1.0[10]
Fmoc-His(Boc)-OH 50 °C, 10 min0.18[11]
Fmoc-His(π-Mbom)-OH 50 °C, 10 minSimilar to His(Boc)[11]
Fmoc-His(Trt)-OH 50 °C, 10 min6.8[11]
Fmoc-His(Trt)-OH 90 °C, 2 min>16[11]
Table 1: Comparative Racemization of Histidine Derivatives Under Various Coupling Conditions. This table highlights the degree of racemization (formation of the undesired D-isomer) observed with different protecting groups and coupling conditions. Lower percentages indicate better suppression of racemization.
Protecting GroupSolvent (0.2 M)Stability after 10 daysObservationReference
Fmoc-His(Trt)-OH DMFSeveral impurities formedIntense discoloration[11]
Fmoc-His(Boc)-OH DMF>99% purity retainedRemained colorless[11]
Fmoc-His(π-Mbom)-OH DMF>99% purity retainedSlightly yellow[11]
Table 2: Solution Stability of Histidine Derivatives. This table compares the stability of different protected histidine derivatives in a common solvent used in peptide synthesis, indicating the propensity for degradation over time.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of protecting group strategies.

Protocol for the Synthesis of Fmoc-His(Trt)-OH

This protocol outlines a general procedure for the tritylation of the histidine side chain followed by Fmoc protection of the α-amino group.

Materials:

  • L-Histidine

  • Trityl chloride (Trt-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu

  • Sodium bicarbonate or other suitable base

  • Dioxane and water

  • Ethyl acetate

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Tritylation of Histidine:

    • Suspend L-histidine in a suitable solvent such as DCM.

    • Add a base, such as TEA or DIPEA (2-3 equivalents), to the suspension and stir.

    • Slowly add a solution of trityl chloride (1-1.2 equivalents) in the same solvent.

    • Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by thin-layer chromatography (TLC).[12]

    • Upon completion, quench the reaction with water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N(im)-Trityl-L-histidine.

    • Purify the crude product by crystallization or silica gel chromatography.

  • Fmoc Protection of N(im)-Trityl-L-histidine:

    • Dissolve the purified N(im)-Trityl-L-histidine in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • Cool the solution in an ice bath.

    • Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, Fmoc-His(Trt)-OH, by silica gel chromatography or crystallization to yield a white solid.

Protocol for the Use of Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of Fmoc-His(Trt)-OH into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Fmoc-His(Trt)-OH

  • Coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma)

  • DMF

  • Dichloromethane (DCM)

Procedure:

  • Fmoc Deprotection:

    • Swell the Fmoc-protected peptide-resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.[7]

    • Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.

  • Coupling of Fmoc-His(Trt)-OH:

    • Dissolve Fmoc-His(Trt)-OH (2-4 equivalents relative to the resin loading) and a suitable activating agent (e.g., HBTU/HOBt or Oxyma) in DMF.

    • Add a base, such as DIPEA (2-4 equivalents), to the solution to activate the carboxylic acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

    • After complete coupling, wash the resin extensively with DMF and DCM.

Protocol for the Deprotection of the Trityl Group and Cleavage from the Resin

This protocol details the final step of SPPS, where the peptide is cleaved from the solid support and all side-chain protecting groups, including the Trt group, are removed.

Materials:

  • Peptide-resin with the completed sequence

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS))

  • Cold diethyl ether

Procedure:

  • Preparation:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage and Deprotection:

    • Treat the dry peptide-resin with the cleavage cocktail. The presence of a scavenger like TIPS is crucial to quench the reactive trityl cations that are released upon cleavage.[13][14]

    • Gently agitate the mixture at room temperature for 2-4 hours. A color change to yellow or orange is often observed due to the formation of the trityl cation.[14]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the deprotected peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the role of the Trityl group, the following diagrams, generated using the DOT language, illustrate the key chemical transformations and the overall workflow.

G cluster_protection Trityl Protection of Histidine Histidine Histidine Trt_His N(im)-Trityl-Histidine Histidine->Trt_His Trt-Cl, Base Trityl_Chloride Trityl_Chloride Trityl_Chloride->Trt_His Base Base Base->Trt_His

Caption: Trityl protection of the histidine imidazole side chain.

G cluster_deprotection Trityl Deprotection of Histidine Trt_His_Peptide Trt-Protected Histidine Peptide Deprotected_His_Peptide Deprotected Histidine Peptide Trt_His_Peptide->Deprotected_His_Peptide TFA, Scavenger Trityl_Cation Trityl_Cation Trt_His_Peptide->Trityl_Cation TFA TFA TFA->Deprotected_His_Peptide Scavenger e.g., TIPS Scavenger->Trityl_Cation Traps

Caption: Acid-catalyzed deprotection of the Trityl group from histidine.

G cluster_spps_workflow SPPS Workflow with Fmoc-His(Trt)-OH start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Fmoc-His(Trt)-OH (HBTU/DIPEA or DIC/Oxyma) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for subsequent amino acids wash2->repeat repeat->deprotection Next AA cleavage Final Cleavage and Deprotection (TFA/TIPS/H2O) repeat->cleavage Final AA purification Purify Peptide (RP-HPLC) cleavage->purification

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Fmoc-His(Trt)-OH.

Conclusion: The Indispensable Role of the Trityl Group

The Trityl group has established itself as an indispensable tool for the protection of histidine in the synthesis of peptides and other complex organic molecules. Its ability to effectively prevent side reactions and suppress racemization, combined with its convenient acid lability, makes it a preferred choice for many synthetic chemists. While other protecting groups for histidine exist, each with its own set of advantages and disadvantages, the Trityl group offers a balanced and reliable performance that has proven its worth in both academic research and industrial drug development. A thorough understanding of its function, quantitative performance, and the associated experimental protocols is essential for any scientist working in these fields to achieve high-purity, high-yield synthesis of histidine-containing molecules.

References

Unlocking Molecular Insights: An In-depth Technical Guide to Isotopic Labeling for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level. The power of NMR is significantly amplified through isotopic labeling, a technique that involves the strategic incorporation of stable isotopes into a molecule of interest. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of isotopic labeling in NMR spectroscopy, with a focus on protein studies relevant to drug discovery.

The Core Principles of Isotopic Labeling

NMR spectroscopy relies on the magnetic properties of atomic nuclei. While the most abundant isotopes of carbon (¹²C) and nitrogen (¹⁴N) are not NMR-active, their heavier, less abundant counterparts, ¹³C and ¹⁵N, possess a nuclear spin of ½ and are therefore NMR-active.[1][2][] However, the low natural abundance of these isotopes (approximately 1.1% for ¹³C and 0.4% for ¹⁵N) results in weak NMR signals, making detailed structural analysis of biomolecules challenging.[1][2]

Isotopic labeling overcomes this limitation by enriching the target molecule with NMR-active isotopes, thereby enhancing signal sensitivity and enabling the use of multidimensional heteronuclear NMR experiments.[1][2][4] This technique is crucial for simplifying complex spectra, facilitating resonance assignment, and studying larger proteins and their interactions.[1][2][5][6][7]

The most commonly used stable isotopes in biomolecular NMR are:

  • ¹⁵N (Nitrogen-15): Primarily used for backbone amide group observation in proteins. The ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment provides a unique "fingerprint" of the protein, with each peak corresponding to a specific amino acid residue (excluding proline).[][5]

  • ¹³C (Carbon-13): Allows for the observation of carbon atoms in the protein backbone and side chains, providing detailed structural information.[1][] Dual labeling with ¹³C and ¹⁵N is the standard for de novo protein structure determination.

  • ²H (Deuterium): Used to simplify spectra and reduce signal broadening in larger proteins. Replacing protons with deuterium (B1214612) atoms reduces dipolar relaxation, a major cause of line broadening in large molecules.[5][8][9][10][11][12]

Key Isotopic Labeling Strategies

The choice of labeling strategy depends on the specific research question, the size of the protein, and the desired level of detail. The primary methods include uniform labeling, selective labeling, and segmental labeling.

Uniform Labeling

This is the most straightforward and cost-effective method, where the protein is globally enriched with ¹³C and/or ¹⁵N.[13] This is typically achieved by expressing the protein in a host organism (commonly E. coli) grown in a minimal medium where the sole carbon and nitrogen sources are ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) chloride, respectively.[12][14]

Table 1: Typical Components of M9 Minimal Medium for Uniform Isotopic Labeling

ComponentConcentration for 1L MediumPurpose
¹⁵N Source
¹⁵NH₄Cl1 gSole nitrogen source for ¹⁵N labeling.
¹³C Source
¹³C₆-Glucose2-4 gSole carbon source for ¹³C labeling.
Base Medium
Na₂HPO₄6 gBuffering agent.
KH₂PO₄3 gBuffering agent.
NaCl0.5 gOsmotic balance.
Supplements
MgSO₄2 mL of 1 M solutionSource of magnesium ions.
CaCl₂100 µL of 1 M solutionSource of calcium ions.
Thiamine1 mL of 1 mg/mL solutionVitamin B1.
Trace Metals1 mL of 1000x stockEssential micronutrients.

Note: Concentrations can be optimized depending on the expression system and protein.

Selective Labeling

To simplify crowded spectra of larger proteins, selective labeling techniques are employed. These methods involve the incorporation of isotopes into specific amino acid types or at particular atomic positions.[4][5][15][16][17]

  • Amino Acid-Specific Labeling: This involves adding one or more ¹³C- or ¹⁵N-labeled amino acids to the minimal growth medium.[16][18] The host organism will preferentially incorporate the supplied labeled amino acids over synthesizing them de novo.[16]

  • Reverse Labeling (or Unlabeling): In this approach, the protein is expressed in a medium containing a full complement of labeled nutrients (e.g., ¹³C-glucose and ¹⁵N-ammonium chloride), but one or more specific unlabeled amino acids are added.[1][5] This results in a uniformly labeled protein where the selected amino acid types are "invisible" in heteronuclear NMR experiments.

  • Methyl-Specific Labeling: This is a powerful technique for studying large proteins and protein complexes.[7] By selectively introducing ¹³C-¹H₃ groups into a deuterated protein background, the resulting sharp and intense methyl signals can be used to probe structure, dynamics, and interactions.[7]

Table 2: Common Precursors for Selective Methyl Labeling

Labeled PrecursorLabeled Methyl Groups
α-ketoisovalerateLeucine (pro-S), Valine (pro-S)
α-ketobutyrateIsoleucine (pro-R)
MethionineMethionine
AlanineAlanine
Deuteration

For proteins larger than 25-30 kDa, spectral line broadening due to rapid transverse relaxation becomes a significant issue.[19] Deuteration, the replacement of non-exchangeable protons with deuterium (²H), is a highly effective strategy to mitigate this problem.[8][9][10][11][12][20] By reducing the number of protons, the dominant ¹H-¹H dipolar relaxation pathways are attenuated, leading to sharper NMR signals.[8][21] Perdeuteration is achieved by growing cells in D₂O-based minimal media with a deuterated carbon source.[8][12]

Segmental Isotopic Labeling

For very large proteins or multi-domain proteins, even selective labeling may not be sufficient to resolve spectral overlap. Segmental isotopic labeling offers a solution by labeling only a specific segment or domain of the protein.[15][21][22][23][24][25] This is typically achieved using protein ligation techniques, such as expressed protein ligation (EPL) or protein trans-splicing (PTS), which allow for the joining of an isotopically labeled fragment with an unlabeled fragment.[15][21][22][24][25]

Experimental Protocols and Workflows

Uniform ¹³C/¹⁵N Labeling Workflow

The following diagram illustrates a typical workflow for producing a uniformly ¹³C/¹⁵N-labeled protein in E. coli.

uniform_labeling_workflow cluster_cloning Plasmid Preparation cluster_expression Protein Expression cluster_purification Purification & Sample Preparation clone Clone Gene of Interest into Expression Vector transform Transform E. coli (e.g., BL21(DE3)) clone->transform starter Grow Starter Culture in LB Medium transform->starter m9_growth Inoculate M9 Minimal Medium (¹³C-glucose, ¹⁵NH₄Cl) starter->m9_growth induce Induce Protein Expression (e.g., with IPTG) m9_growth->induce harvest Harvest Cells induce->harvest lyse Lyse Cells harvest->lyse purify Purify Protein (e.g., Affinity & Size Exclusion Chromatography) lyse->purify nmr_sample Prepare NMR Sample (Buffer Exchange, Concentration) purify->nmr_sample

Caption: Workflow for uniform isotopic labeling of proteins in E. coli.

Segmental Isotopic Labeling using Protein Trans-Splicing

This diagram outlines the general principle of segmental isotopic labeling using a split-intein system.

segmental_labeling_workflow cluster_expression Fragment Expression cluster_ligation In Vitro Ligation cluster_purification Final Purification expr_n Express N-terminal Fragment fused to N-Intein (Isotopically Labeled) mix Mix Purified Fragments expr_n->mix expr_c Express C-terminal Fragment fused to C-Intein (Unlabeled) expr_c->mix splice Intein-mediated Protein Trans-Splicing mix->splice purify_final Purify Full-Length Segmentally Labeled Protein splice->purify_final

Caption: General workflow for segmental isotopic labeling via protein trans-splicing.

Quantitative Data in Isotopic Labeling

The success of an isotopic labeling experiment is determined by the final yield of the purified protein and the efficiency of isotope incorporation. These parameters can vary significantly depending on the protein, the expression system, and the labeling strategy.

Table 3: Comparison of Typical Protein Yields for Different Labeling Strategies in E. coli

Labeling StrategyTypical Yield (mg/L of culture)Key Considerations
Uniform ¹⁵N Labeling 10 - 100Generally good yields, cost-effective.
Uniform ¹³C/¹⁵N Labeling 5 - 50Yields can be lower than ¹⁵N-only labeling due to metabolic burden.
Deuteration (¹³C/¹⁵N/²H) 1 - 20D₂O can be toxic to cells, often leading to lower biomass and protein expression.[8]
Selective Amino Acid Labeling 5 - 50Yields are generally comparable to uniform labeling, but precursor costs can be high.
Cell-Free Expression 0.1 - 5Lower yields but allows for precise control over labeling and is suitable for toxic proteins.

Note: These are approximate values and can vary widely.

Table 4: Typical Isotopic Enrichment Levels

IsotopeEnrichment LevelMethod of Determination
¹⁵N > 95%Mass Spectrometry
¹³C > 95%Mass Spectrometry, NMR
²H 70 - 98%Mass Spectrometry, NMR

Applications in Drug Discovery

Isotopic labeling in conjunction with NMR spectroscopy is a cornerstone of modern drug discovery.[8][23][26][27][28]

  • Fragment-Based Drug Discovery (FBDD): ¹H-¹⁵N HSQC spectra of an ¹⁵N-labeled target protein are used to screen for the binding of small molecule fragments.[26][27] Ligand binding causes chemical shift perturbations in the HSQC spectrum, allowing for the identification and characterization of hits.

  • Structure-Activity Relationship (SAR) by NMR: This technique uses chemical shift perturbations to map the binding site of a ligand on the protein surface, providing crucial information for lead optimization.[26]

  • In-Cell NMR: This emerging technique allows for the study of proteins and their interactions with drugs directly inside living cells.[2][8][19][27][28][29] By overexpressing an isotopically labeled protein in cells, researchers can obtain structural and dynamic information in a native cellular environment.

Signaling Pathway Illustration: Target Engagement in a Cellular Context

The following diagram illustrates the principle of using in-cell NMR to study the engagement of a drug with its target protein within a simplified signaling pathway.

in_cell_nmr_pathway cluster_cell Inside the Cell drug Drug target Isotopically Labeled Target Protein drug->target Binding (Observed by In-Cell NMR) downstream Downstream Effector target->downstream Inhibition response Cellular Response downstream->response

Caption: In-cell NMR detects drug binding to its labeled target, inhibiting a signaling pathway.

Conclusion

Isotopic labeling is a powerful and versatile technique that has revolutionized biomolecular NMR spectroscopy. By enhancing sensitivity and enabling the use of sophisticated multidimensional experiments, it allows researchers to tackle increasingly complex biological systems. From fundamental studies of protein folding and dynamics to the discovery and optimization of new drug candidates, isotopic labeling will continue to be a critical tool for advancing our understanding of the molecular basis of life.

References

An In-depth Technical Guide to Fmoc-His(Trt)-OH-15N3 for Mass Spectrometry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-His(Trt)-OH-15N3, a stable isotope-labeled amino acid, and its critical role in advancing mass spectrometry-based proteomics and drug development. This document details the compound's properties, synthesis, and applications, offering structured data, in-depth experimental protocols, and visual workflows to facilitate its effective use in research.

Introduction to this compound

This compound is a chemically modified and isotopically labeled form of the amino acid histidine. It is specifically designed for use in solid-phase peptide synthesis (SPPS) and subsequent mass spectrometry (MS) analysis. The key features of this compound are:

  • Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the α-amino group of histidine, essential for the stepwise assembly of peptides in SPPS.[1]

  • Trt (Trityl) group: A bulky, acid-labile protecting group for the imidazole (B134444) side chain of histidine, preventing unwanted side reactions during peptide synthesis.[1]

  • 15N3 Isotopes: The incorporation of three stable, heavy nitrogen-15 (B135050) isotopes into the histidine molecule. This isotopic labeling allows for the differentiation of labeled peptides from their unlabeled counterparts in a mass spectrometer, enabling precise and accurate quantification.[1]

The unique combination of these features makes this compound an invaluable tool for quantitative proteomics, particularly in methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[2][3]

Physicochemical Properties and Specifications

The accurate and reliable application of this compound in research necessitates a clear understanding of its physicochemical properties.

PropertyValueReference
Molecular Formula C40H33¹⁵N3O4[1]
Molecular Weight 622.69 g/mol [4]
Isotopic Purity Typically ≥98 atom % ¹⁵N
Chemical Purity Typically ≥97% (CP)[4]
Appearance Solid[4]
Melting Point 140-145 °C[4]
Storage Temperature 2-8 °C[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available ¹⁵N-labeled L-histidine. The general synthetic pathway involves two key protection steps:

  • Tritylation of the Imidazole Side Chain: The imidazole side chain of ¹⁵N-L-histidine is protected with a trityl group. This is typically achieved by reacting the labeled histidine with trityl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane (B109758) (DCM).[1] This step prevents the reactive imidazole side chain from participating in undesired reactions during peptide coupling.

  • Fmoc Protection of the α-Amino Group: The α-amino group of the tritylated ¹⁵N-histidine is then protected with an Fmoc group. This is accomplished by reacting the intermediate with Fmoc-succinimide or Fmoc-chloride under basic conditions.

The final product is then purified using techniques such as column chromatography to achieve the high purity required for peptide synthesis.

Applications in Mass Spectrometry

This compound is a crucial reagent for advanced mass spectrometry-based applications, enabling the precise quantification and dynamic characterization of proteins and peptides in complex biological samples.[1]

Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[2][3] In a typical SILAC experiment, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in a "light" medium containing the natural amino acid (e.g., ¹⁴N-histidine), while the other is grown in a "heavy" medium containing the isotopically labeled amino acid (e.g., ¹⁵N-histidine). Over several cell divisions, the labeled amino acid is incorporated into the entire proteome of the "heavy" cell population.

After experimental treatment, the "light" and "heavy" cell lysates are combined, and the proteins are extracted and digested into peptides. When analyzed by mass spectrometry, the chemically identical "light" and "heavy" peptide pairs are detected with a specific mass difference, allowing for the accurate relative quantification of protein abundance between the two samples.

Internal Standards for Targeted Proteomics

Synthesized peptides containing ¹⁵N-labeled histidine can serve as heavy internal standards for targeted proteomics assays, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). These heavy peptides are chemically identical to their endogenous counterparts but can be distinguished by their mass. By spiking a known concentration of the heavy peptide into a biological sample, the absolute quantity of the endogenous "light" peptide can be determined with high precision and accuracy.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide containing a ¹⁵N-labeled histidine residue using Fmoc chemistry.

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Other Fmoc-protected amino acids

  • Coupling reagents: HCTU (or HBTU/HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve this compound (or another Fmoc-amino acid) and the coupling reagent (e.g., HCTU) in DMF.

    • Add DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Wash the resin with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups (including the Trt group from histidine).

    • Incubate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the cleavage cocktail using cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and air-dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

In-Solution Digestion for SILAC Mass Spectrometry

This protocol describes the preparation of protein samples for mass spectrometry analysis after SILAC labeling.

Materials:

  • Combined "light" and "heavy" protein lysate

  • Lysis buffer (e.g., RIPA buffer)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade trypsin

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • Protein Reduction: Add DTT to the protein lysate to a final concentration of 10 mM and incubate at 56 °C for 30 minutes.

  • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.

  • Digestion:

    • Dilute the protein sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate overnight at 37 °C.

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using C18 spin tips according to the manufacturer's instructions.

  • Sample Preparation for LC-MS/MS:

    • Dry the desalted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Visualizations

Experimental Workflow for SILAC

Caption: A generalized workflow for a quantitative proteomics experiment using SILAC.

Two-Component Signaling Pathway involving Histidine Kinase

Two_Component_System cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Histidine Kinase (HK) ADP ADP HK->ADP P P HK->P RR Response Regulator (RR) P2 P RR->P2 Gene Target Gene Signal External Signal Signal->HK 1. Signal Binding ATP ATP ATP->HK 2. Autophosphorylation P->RR 3. Phosphotransfer P2->Gene 4. Gene Regulation

Caption: A simplified diagram of a bacterial two-component signaling pathway.

Conclusion

This compound is a powerful and versatile tool for modern mass spectrometry-based research. Its application in quantitative proteomics, particularly through methods like SILAC, provides researchers with the ability to accurately measure changes in protein expression and study protein dynamics with high confidence. The detailed protocols and structured data presented in this guide are intended to support researchers in the effective implementation of this valuable reagent in their experimental workflows, ultimately contributing to advancements in our understanding of complex biological systems and the development of new therapeutic strategies.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, has become the bedrock of peptide and protein chemistry, enabling the routine synthesis of complex peptide sequences. This powerful methodology, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[1] This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing, a significant advantage over traditional solution-phase synthesis.[2][3] This technical guide provides an in-depth exploration of the core principles of SPPS, detailing the two primary strategies, their associated protocols, and the critical parameters that ensure the successful synthesis of high-purity peptides.

Core Principles of Solid-Phase Peptide Synthesis

The fundamental concept of SPPS is the sequential elongation of a peptide chain anchored to a solid support, typically a polymeric resin.[4] The synthesis proceeds in the C- to N-terminal direction.[5] The entire process can be broken down into a series of cyclical steps: deprotection, washing, coupling, and another washing phase.[2] To prevent unwanted side reactions, the reactive functional groups on the amino acid side chains and the α-amino group of the incoming amino acid are temporarily protected.[5]

A key principle in SPPS is orthogonality , which dictates that the protecting groups for the α-amino group and the side chains must be removable under different chemical conditions.[6] This allows for the selective removal of the N-terminal protecting group at each cycle without affecting the side-chain protecting groups, which are only removed at the final cleavage step.[6]

The general workflow of SPPS is a cyclical process, as illustrated below.

SPPS_Workflow Resin Solid Support (Resin) Attach Attach C-terminal Amino Acid Resin->Attach Deprotection Nα-Deprotection Attach->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of next Fmoc-Amino Acid Washing1->Coupling Washing2 Washing Coupling->Washing2 Cycle Repeat Cycle (n-1) times Washing2->Cycle Cycle->Deprotection for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Cycle->Cleavage after final amino acid Peptide Purified Peptide Cleavage->Peptide

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Major SPPS Strategies: Fmoc vs. Boc Chemistry

Two primary strategies dominate the landscape of SPPS, distinguished by the type of temporary Nα-protecting group employed: the Fmoc/tBu and the Boc/Bzl approaches.

Fmoc/tBu Strategy

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most widely used method in modern SPPS.[5] It utilizes the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[5] This orthogonal system offers the significant advantage of using milder acidic conditions for the final cleavage, avoiding the harsh reagents required in the Boc strategy.

The cyclical deprotection of the Fmoc group is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[7]

Fmoc_Cycle Start Fmoc-AA(n)-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Free_Amine H₂N-AA(n)-Resin Washing1->Free_Amine Coupling Coupling (Fmoc-AA(n+1)-OH + Activator) Free_Amine->Coupling Washing2 Washing (DMF) Coupling->Washing2 End Fmoc-AA(n+1)-AA(n)-Resin Washing2->End

The cyclical process of the Fmoc/tBu SPPS strategy.
Boc/Bzl Strategy

The Boc (tert-butyloxycarbonyl) strategy, also known as the Merrifield strategy, employs the acid-labile Boc group for Nα-protection and more acid-stable benzyl (B1604629) (Bzl)-based groups for side-chain protection.[6][8] This approach relies on a graduated acid lability, where the Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[8] Due to the hazardous nature of HF, the Boc strategy is now less common than the Fmoc strategy, especially in non-specialized laboratories.[5]

Following Boc deprotection, a neutralization step is required to convert the resulting ammonium (B1175870) salt to a free amine before the next coupling reaction can proceed.[9]

Boc_Cycle Start Boc-AA(n)-Resin Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Washing1 Washing (DCM) Deprotection->Washing1 Neutralization Neutralization (e.g., 10% DIEA in DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Free_Amine H₂N-AA(n)-Resin Washing2->Free_Amine Coupling Coupling (Boc-AA(n+1)-OH + Activator) Free_Amine->Coupling Washing3 Washing (DCM/DMF) Coupling->Washing3 End Boc-AA(n+1)-AA(n)-Resin Washing3->End

The cyclical process of the Boc/Bzl SPPS strategy.

Quantitative Data in SPPS

The success of SPPS relies on driving each deprotection and coupling reaction to completion. The following tables summarize typical quantitative parameters for both Fmoc and Boc strategies.

Table 1: Comparison of Fmoc and Boc SPPS Strategies

ParameterFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (Base-labile)Boc (Acid-labile)
Side-Chain Protection tBu-based (Acid-labile)Bzl-based (Strong acid-labile)
Nα-Deprotection Reagent 20-50% Piperidine in DMF50% TFA in DCM
Final Cleavage Reagent TFA-based cocktailHF, TFMSA, or TMSOTf
Key Advantage Milder cleavage conditionsCan be advantageous for 'difficult sequences'
Key Disadvantage Potential for diketopiperazine formationUse of hazardous cleavage reagents

Table 2: Common Reagents and Conditions in Fmoc SPPS

StepReagent/ConditionConcentration/AmountTypical Duration
Resin Swelling DMF-30-60 min
Fmoc Deprotection Piperidine in DMF20% (v/v)2 x (5-10 min)
Amino Acid Coupling Fmoc-Amino Acid3-5 equivalents30-60 min
Coupling Reagent (e.g., HBTU, HATU)3-5 equivalents30-60 min
Base (e.g., DIEA, NMM)6-10 equivalents30-60 min
Final Cleavage TFA/TIS/H₂O95:2.5:2.5 (v/v/v)1-4 hours

Table 3: Common Reagents and Conditions in Boc SPPS

StepReagent/ConditionConcentration/AmountTypical Duration
Resin Swelling DCM-30-60 min
Boc Deprotection TFA in DCM50% (v/v)20-30 min
Neutralization DIEA in DCM10% (v/v)2 x 2 min
Amino Acid Coupling Boc-Amino Acid3 equivalents1-2 hours
Coupling Reagent (e.g., DCC/HOBt)3 equivalents1-2 hours
Final Cleavage Anhydrous HF-1 hour at 0°C

Experimental Protocols

The following are generalized protocols for manual Fmoc and Boc solid-phase peptide synthesis.

Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis

This protocol is for a standard synthesis on a 0.1 mmol scale.

1. Resin Preparation:

  • Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol) in a fritted syringe or reaction vessel.[10]

  • Swell the resin in DMF for 30-60 minutes.[2]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (v/v) to the resin.[11]

  • Agitate for 5-10 minutes.[11]

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes.[11]

  • Wash the resin thoroughly with DMF (5-7 times).[2]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (0.3-0.5 mmol, 3-5 eq) and a coupling reagent (e.g., HBTU, 0.3-0.5 mmol, 3-5 eq) in DMF.

  • Add a base (e.g., DIEA, 0.6-1.0 mmol, 6-10 eq) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • To confirm completion, perform a Kaiser test (a positive test with blue beads indicates the presence of free primary amines, signifying an incomplete reaction).[11]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (5-7 times).

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final coupling and subsequent Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, for instance, a mixture of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[12]

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 1-4 hours at room temperature.[13]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis

This protocol outlines a standard manual Boc-SPPS cycle on a 0.1 mmol scale.

1. Resin Preparation:

  • Place the appropriate resin (e.g., Merrifield resin for C-terminal acids, 0.1 mmol) in a reaction vessel.

  • Swell the resin in DCM for 30-60 minutes.[14]

  • Drain the DCM.

2. Boc Deprotection:

  • Add a solution of 50% TFA in DCM (v/v) to the resin.[14]

  • Agitate for 20-30 minutes.[14]

  • Drain the deprotection solution.

  • Wash the resin with DCM (3-5 times).[14]

3. Neutralization:

  • Add a solution of 10% DIEA in DCM (v/v) to the resin.[9]

  • Agitate for 2 minutes.[9]

  • Drain the solution.

  • Repeat the neutralization step.[9]

  • Wash the resin with DCM (3-5 times).[9]

4. Amino Acid Coupling:

  • In a separate vial, dissolve the Boc-protected amino acid (0.3 mmol, 3 eq) and an activating agent (e.g., HOBt, 0.3 mmol, 3 eq) in DMF or DCM.

  • Add a coupling reagent (e.g., DCC, 0.3 mmol, 3 eq) and pre-activate for 10-15 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a ninhydrin (B49086) (Kaiser) test.

5. Washing:

  • Drain the coupling solution.

  • Wash the resin with DCM and DMF (3-5 times each).

6. Repeat Synthesis Cycle:

  • Repeat steps 2-5 for each subsequent amino acid.

7. Final Cleavage and Deprotection:

  • After the final coupling, wash the peptide-resin and dry it thoroughly.

  • Caution: The following step involves the use of highly hazardous hydrofluoric acid and requires specialized equipment and safety precautions.

  • In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous liquid HF, typically with a scavenger like anisole, for approximately 1 hour at 0°C.

  • After the reaction, the HF is carefully evaporated.

  • The crude peptide is then precipitated with cold diethyl ether, washed, and dried.

  • Purification is typically performed using RP-HPLC.

Conclusion

Solid-Phase Peptide Synthesis has fundamentally transformed the fields of chemistry, biology, and medicine. Its efficiency and versatility have made peptides readily accessible for a wide range of applications, from basic research to drug discovery and development. The choice between the Fmoc and Boc strategies depends on the specific peptide sequence, the scale of the synthesis, and the available laboratory infrastructure. A thorough understanding of the core principles, reaction conditions, and potential side reactions is paramount for the successful synthesis of high-quality peptides. This guide provides a comprehensive overview to aid researchers and scientists in navigating the intricacies of SPPS and harnessing its full potential.

References

The Alchemist's Shield: A Technical Guide to Protected Amino Acids in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chemical biology and drug development, the precise assembly of peptides and the selective modification of proteins are fundamental endeavors. These processes, however, are fraught with challenges arising from the multifunctional nature of amino acids, the constituent building blocks of proteins. Each amino acid possesses at least two reactive functional groups—an α-amino group and an α-carboxyl group—with many also featuring reactive side chains. To orchestrate the controlled formation of peptide bonds and prevent undesired side reactions, chemists employ a strategy of temporarily masking these reactive sites using "protecting groups." This in-depth technical guide provides a comprehensive overview of the theory and practice of using protected amino acids, with a focus on their application in peptide synthesis and the development of novel therapeutics. We will delve into the classification of protecting groups, the critical concept of orthogonality, and provide detailed experimental protocols for their installation and removal, all supported by quantitative data to inform experimental design.

The core principle behind the use of protecting groups is to ensure chemoselectivity in multi-step syntheses. By temporarily rendering a functional group inert, a specific reaction can be directed to another site in the molecule. An ideal protecting group must be easy to introduce in high yield, stable under a range of reaction conditions, and, crucially, removable in high yield under conditions that do not affect other protecting groups or the integrity of the peptide itself. The strategic interplay of different protecting groups is the cornerstone of modern peptide and protein chemistry, enabling the synthesis of complex biomolecules with remarkable precision.

The Principle of Orthogonal Protection

In the synthesis of complex peptides, it is often necessary to deprotect one functional group while others remain protected. The concept of "orthogonality" is central to this strategy. Orthogonal protecting groups are sets of protecting groups that can be removed by mutually exclusive chemical reactions. This allows for the selective deprotection of a specific site on a growing peptide chain, enabling, for instance, the formation of a cyclic peptide or the introduction of a post-translational modification at a specific residue.

The two most prevalent orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu strategies.

  • Boc/Bzl Strategy: This approach utilizes the acid-labile tert-butoxycarbonyl (Boc) group for temporary N-terminal protection and more acid-stable benzyl (B1604629) (Bzl)-based groups for permanent side-chain protection. The Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the Bzl groups are cleaved with a strong acid such as hydrofluoric acid (HF) at the end of the synthesis.

  • Fmoc/tBu Strategy: This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is removed with a base, typically piperidine (B6355638), while the tBu groups are removed with TFA. The Fmoc/tBu strategy is often favored due to its milder final cleavage conditions.

The logical relationship of an orthogonal protection strategy is depicted in the following diagram, where distinct reagents are used to selectively remove different classes of protecting groups.

Orthogonal_Protection cluster_deprotection Peptide Peptide Chain - N-terminus (PG1) - C-terminus (PG2) - Side Chain (PG3) Reagent1 Reagent 1 Peptide->Reagent1 Selective Removal of PG1 Reagent2 Reagent 2 Peptide->Reagent2 Selective Removal of PG2 Reagent3 Reagent 3 Peptide->Reagent3 Selective Removal of PG3 Deprotected1 Deprotected N-terminus Reagent1->Deprotected1 Deprotected2 Deprotected C-terminus Reagent2->Deprotected2 Deprotected3 Deprotected Side Chain Reagent3->Deprotected3

Caption: Orthogonal protection allows selective removal of protecting groups.

Classification of Amino Acid Protecting Groups

Protecting groups can be broadly classified based on the functional group they protect: the N-terminus (α-amino group), the C-terminus (α-carboxyl group), and the various reactive side chains.

Protecting_Group_Classification cluster_N Examples cluster_C Examples cluster_Side Examples PG Amino Acid Protecting Groups N_Term N-Terminal (α-Amino) PG->N_Term C_Term C-Terminal (α-Carboxyl) PG->C_Term Side_Chain Side Chain PG->Side_Chain Boc Boc N_Term->Boc Fmoc Fmoc N_Term->Fmoc Cbz Cbz N_Term->Cbz Alloc Alloc N_Term->Alloc Me Methyl Ester C_Term->Me Bn Benzyl Ester C_Term->Bn tBu_ester tert-Butyl Ester C_Term->tBu_ester tBu_ether tBu (Ser, Thr, Tyr) Side_Chain->tBu_ether Trt Trt (Cys, His, Asn, Gln) Side_Chain->Trt Boc_side Boc (Lys, Trp) Side_Chain->Boc_side Pbf Pbf (Arg) Side_Chain->Pbf

Caption: Classification of amino acid protecting groups.

N-Terminal Protecting Groups

The temporary protection of the α-amino group is fundamental to the stepwise elongation of the peptide chain. The choice of the N-terminal protecting group defines the overall synthetic strategy.

Protecting GroupStructureCleavage ConditionsStability
Boc (tert-Butoxycarbonyl)-(C=O)O-C(CH₃)₃Mild Acid (e.g., 25-50% TFA in DCM)Stable to base and hydrogenolysis.
Fmoc (9-Fluorenylmethyloxycarbonyl)-(C=O)O-CH₂-FluorenylMild Base (e.g., 20-50% piperidine in DMF)Stable to acid.
Cbz (Carboxybenzyl)-(C=O)O-CH₂-C₆H₅Catalytic Hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH)Stable to mild acid and base.
Alloc (Allyloxycarbonyl)-(C=O)O-CH₂-CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerStable to acid and base.
C-Terminal Protecting Groups

Protection of the C-terminal carboxyl group is often the first step in solution-phase peptide synthesis and is inherent in SPPS through the linkage to the solid support.

Protecting GroupStructureCleavage ConditionsStability
Methyl/Ethyl Ester -CH₃ / -CH₂CH₃Saponification (e.g., NaOH, LiOH)Stable to acid and hydrogenolysis.
Benzyl Ester (OBn) -CH₂-C₆H₅Catalytic Hydrogenolysis (H₂/Pd-C) or strong acids (HF)Stable to mild acid and base.
tert-Butyl Ester (OtBu) -C(CH₃)₃Acidolysis (e.g., TFA)Stable to base and hydrogenolysis.
Side-Chain Protecting Groups

Amino acids with reactive side chains require "permanent" protecting groups that remain intact throughout the peptide chain elongation and are typically removed during the final cleavage step.

Amino AcidFunctional GroupCommon Protecting GroupsCleavage Conditions
Arginine (Arg)GuanidiniumPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl), Tos (Tosyl)TFA (Pbf), HF (Tos)
Aspartic Acid (Asp)Carboxylic Acidtert-Butyl ester (OtBu) TFA
Glutamic Acid (Glu)Carboxylic Acidtert-Butyl ester (OtBu) TFA
Cysteine (Cys)ThiolTrt (Trityl), Acm (Acetamidomethyl), tert-Butyl (tBu) Mild acid/oxidation (Trt), Iodine/Hg²⁺ (Acm), Strong acid/reducing agents (tBu)
Histidine (His)ImidazoleTrt (Trityl), Boc (tert-Butoxycarbonyl)TFA
Lysine (Lys)AmineBoc (tert-Butoxycarbonyl), Alloc (Allyloxycarbonyl)TFA (Boc), Pd(0) (Alloc)
Serine (Ser)Hydroxyltert-Butyl ether (tBu) TFA
Threonine (Thr)Hydroxyltert-Butyl ether (tBu) TFA
Tryptophan (Trp)IndoleBoc (tert-Butoxycarbonyl)TFA
Tyrosine (Tyr)Phenoltert-Butyl ether (tBu) TFA

Experimental Protocols

The following section provides detailed methodologies for the introduction and removal of the most common N-terminal protecting groups.

Protocol 1: N-Terminal Protection with tert-Butoxycarbonyl (Boc)

This protocol describes a general procedure for the protection of an amino acid's α-amino group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

  • Amino acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate (B1210297) (EtOAc)

  • 5% Citric acid solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino acid (1.0 equivalent) in a 1:1 (v/v) mixture of dioxane and aqueous NaHCO₃ solution (or water with 1.5 equivalents of Et₃N).

  • To the stirred solution, add Boc₂O (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours or until the reaction is complete as monitored by TLC.

  • Dilute the mixture with water and wash with a nonpolar organic solvent like hexane (B92381) or diethyl ether to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 5% citric acid solution.

  • Extract the Boc-protected amino acid with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Expected Yields: Yields for the N-Boc protection of aminoesters are typically high, often in the range of 92-96%.

Protocol 2: N-Terminal Protection with 9-Fluorenylmethyloxycarbonyl (Fmoc)

This protocol outlines a general method for the Fmoc protection of an amino acid using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Materials:

  • Amino acid

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane and Water

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

  • Slowly add the Fmoc-OSu solution to the vigorously stirred amino acid solution at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove byproducts.

  • Acidify the aqueous layer to pH 2-3 with dilute HCl.

  • Extract the precipitated Fmoc-amino acid with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the Fmoc-amino acid by recrystallization if necessary.

Expected Yields: The synthesis of Fmoc-protected amino acids via this method generally results in high yields, often exceeding 85-90%.

Protocol 3: Solid-Phase Deprotection of Fmoc Group

This protocol details the removal of the Fmoc group from a peptide-resin during SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel for at least 30 minutes.

  • Drain the DMF from the resin.

  • Add the 20% piperidine in DMF solution to the resin and agitate for an initial 3-5 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution and agitate for a further 15-20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical cycle in Fmoc-based solid-phase peptide synthesis, highlighting the key steps of deprotection, activation, and coupling.

SPPS_Workflow Start Start: Resin-AA₁-Fmoc Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling Fmoc-AA₂-OH + Activation Reagent Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Elongated Peptide: Resin-AA₁-AA₂-Fmoc Wash2->End Repeat Repeat Cycle End->Repeat

Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion

Protected amino acids are indispensable tools in the fields of chemical biology and drug development. The ability to selectively mask and deprotect the various functional groups of amino acids provides the chemical precision necessary for the synthesis of complex peptides and the site-specific modification of proteins. A thorough understanding of the different classes of protecting groups, their respective stabilities, and the principles of orthogonal protection strategies is essential for any researcher in these fields. The Boc/Bzl and Fmoc/tBu strategies have become the workhorses of solid-phase peptide synthesis, each with its own advantages and disadvantages. The choice of a particular strategy is dictated by the specific requirements of the target molecule, including its sequence, length, and the presence of sensitive functionalities. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the development of novel protecting groups and orthogonal protection schemes will undoubtedly remain a vibrant and critical area of chemical research. This guide serves as a foundational resource for scientists and professionals, providing the necessary theoretical background and practical protocols to effectively utilize protected amino acids in their research and development endeavors.

Technical Guide: Fmoc-His(Trt)-OH-15N3 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-His(Trt)-OH-15N3, a critical isotopically labeled amino acid for contemporary research. The guide details supplier and purity information, comprehensive experimental protocols for its use in solid-phase peptide synthesis (SPPS), and visualizations of relevant biological pathways and experimental workflows.

Supplier and Purity Information

This compound is available from several reputable suppliers, each providing specific purity and isotopic enrichment levels suitable for various research needs, including nuclear magnetic resonance (NMR) and mass spectrometry-based applications. The following table summarizes key quantitative data from prominent suppliers.

SupplierCatalog NumberMolecular Weight ( g/mol )Chemical PurityIsotopic Purity
Sigma-Aldrich Inquire622.69≥97% (CP)98 atom % ¹⁵N
Alfa Chemistry ACMA00051106622.69≥97% (CP)Not Specified
Benchchem B12061366622.7Usually 95%Not Specified
MedchemExpress HY-W010712S622.69Not SpecifiedNot Specified

Experimental Protocols

The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) requires careful attention to reaction conditions to ensure efficient coupling and minimize racemization, a known challenge with histidine derivatives.

Detailed Protocol for Manual Fmoc-SPPS of a Peptide Incorporating this compound

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin. Adjustments may be necessary based on the specific peptide sequence and scale of the synthesis.

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin in a peptide synthesis vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for 1-2 hours with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

  • Drain the piperidine solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

3. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling agent such as N,N'-Diisopropylcarbodiimide (DIC) (3 eq.), and an additive like OxymaPure (3 eq.) in DMF.

  • Add the prepared coupling solution to the deprotected resin in the synthesis vessel.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the reaction: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A positive test indicates incomplete coupling.

  • If the coupling is incomplete, the coupling step can be repeated.

  • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

4. Subsequent Amino Acid Couplings:

  • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Global Deprotection:

  • Wash the resin with DCM and dry it under a vacuum.

  • Prepare a cleavage cocktail, for example, a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin to collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Mandatory Visualizations

Logical Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash1 Washing Coupling->Wash1 Wash1->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash1->Final_Deprotection Final Amino Acid Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification & Analysis Cleavage->Purification

Caption: A simplified workflow of the key stages in Fmoc-based solid-phase peptide synthesis.

Signaling Pathway: mTORC1 Activation by Amino Acids

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth and metabolism, and its activity is modulated by the availability of amino acids. The use of ¹⁵N-labeled amino acids like this compound is instrumental in quantitative proteomic studies to elucidate the dynamics of this pathway.

mTOR_Signaling AminoAcids Amino Acids (e.g., Histidine) Rag_GTPases Rag GTPases AminoAcids->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits & Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits when unphosphorylated

Caption: The mTORC1 signaling pathway is activated by amino acids, leading to protein synthesis.

The Pivotal Role of Histidine: A Technical Guide to its Function in Peptides and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine, a uniquely versatile amino acid, plays a multifaceted and critical role in the structure and function of peptides and proteins. Its imidazole (B134444) side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, making it a key player in a vast array of biological processes. This technical guide provides an in-depth exploration of histidine's importance, covering its fundamental physicochemical properties, its crucial function in enzyme catalysis, metal ion coordination, pH sensing, and cellular signaling. Furthermore, this document offers detailed experimental protocols for studying histidine's role and summarizes key quantitative data to serve as a valuable resource for researchers and professionals in drug development.

The Unique Physicochemical Properties of Histidine

The significance of histidine is rooted in the chemical properties of its imidazole side chain. With a pKa value typically around 6.0-6.5 in aqueous solution, it is the only standard amino acid that can readily ionize within the physiological pH range.[1][2][3][4] This allows it to exist in neutral (deprotonated) or cationic (protonated) forms, enabling it to function as a potent nucleophile, a general acid, or a general base in biochemical reactions.[5][6] The local microenvironment within a protein can significantly shift this pKa, allowing for fine-tuned, pH-dependent regulation of protein function.[7][8]

Tautomeric States and Protonation

The neutral imidazole ring can exist in two tautomeric forms: with the proton on the Nδ1 atom (τ tautomer) or the Nε2 atom (π tautomer). When protonated, the imidazole ring becomes an imidazolium (B1220033) ion, carrying a positive charge. This dynamic equilibrium is fundamental to its diverse roles.

Histidine in Enzyme Catalysis

Histidine is one of the most common residues found in enzyme active sites, a testament to its catalytic prowess.[5][9]

The Catalytic Triad

In many hydrolase enzymes, such as serine proteases (e.g., chymotrypsin, trypsin), histidine is a central member of the "catalytic triad," typically composed of Serine-Histidine-Aspartate.[5] In this arrangement, the aspartate residue orients the histidine, increasing the basicity of its Nε2 atom. This allows the histidine to act as a powerful general base, abstracting a proton from the serine's hydroxyl group. This activates the serine to become a potent nucleophile that attacks the substrate's carbonyl carbon, initiating catalysis.

G cluster_0 Catalytic Triad (Ser-His-Asp) Asp102 Asp His57 His Asp102->His57 H-bonds & polarizes Ser195 Ser His57->Ser195 Abstracts H+ Nucleophile Activated Serine (Nucleophile) Substrate Substrate (Polypeptide) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic attack Product1 Product 1 (Cleaved Peptide) Intermediate->Product1 Intermediate collapse Product2 Product 2 (Cleaved Peptide) Product1->Product2 Water attacks, His donates H+ Enzyme Enzyme Reset Product2->Enzyme Product release

The Proton Shuttle

Histidine's ability to be protonated and deprotonated allows it to act as a proton shuttle, transferring protons between the active site and the bulk solvent. A classic example is carbonic anhydrase, a highly efficient enzyme that catalyzes the reversible hydration of CO2.[10][11] A zinc-bound water molecule is deprotonated to a potent nucleophilic hydroxide. Histidine 64 (in human carbonic anhydrase II) facilitates the transfer of a proton from this zinc-bound water to the buffer, regenerating the active form of the enzyme at a rate far exceeding simple diffusion.[12][13][14]

Metal Ion Coordination

The nitrogen atoms of the imidazole ring are excellent ligands for coordinating metal ions. Histidine residues are integral to the structure and function of numerous metalloproteins, binding essential metal ions such as zinc (Zn²⁺), copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), and nickel (Ni²⁺).[15][16][17] This coordination is vital for:

  • Structural Stability: Metal ions can act as a scaffold, stabilizing protein folds (e.g., zinc fingers).

  • Catalysis: Metal ions coordinated by histidine can act as Lewis acids, polarizing substrates or participating in redox reactions (e.g., the heme iron in hemoglobin and myoglobin).[16]

  • Electron Transfer: In proteins like cytochromes, histidine-coordinated iron facilitates electron transport.

This strong affinity for metal ions is exploited in biotechnology through the use of polyhistidine-tags (His-tags). A sequence of six or more histidine residues engineered onto a protein's terminus allows for simple and effective purification via Immobilized Metal Affinity Chromatography (IMAC).[18]

Data Presentation: Histidine pKa and Metal Binding Affinity

The pKa of a histidine residue is highly sensitive to its local environment. Factors like proximity to other charged residues, burial within the protein core, and hydrogen bonding can cause significant deviations from its solution pKa of ~6.5.[7] Similarly, metal binding affinities can vary widely.

ProteinHistidine ResidueMeasured pKaMethodMetal IonDissociation Constant (Kd)Reference(s)
Ribonuclease AHis126.2NMR--
Ribonuclease AHis1196.7NMR--
Ribonuclease AHis486.4NMR--
Protein Tyrosine PhosphataseHis729.2NMR--[7][17][19]
PI-PLC (B. cereus)His327.6NMR--[6][8]
PI-PLC (B. cereus)His826.9NMR--[6][8]
Im7 Protein (Intermediate)H40, H476.9NMR (CEST)--[20]
Ubiquitin (Engineered)bi-His site (α-helix)-Competition AssayZn²⁺~3 µM[21]
Histidine-Rich GlycoproteinHRR Domain-ITCZn²⁺6.3 µM[4][22]
His-tag (Hexahistidine)--PotentiometryNi²⁺Varies with pH[23]

Histidine as a pH Sensor

The pH-dependent protonation of histidine can act as a molecular "switch," triggering conformational changes that regulate protein activity. This mechanism is crucial in various cellular processes that involve pH gradients, such as endosomal trafficking and viral entry.

For many enveloped viruses, fusion with the host cell membrane is triggered by the acidic environment of the endosome.[2] Conserved histidine residues in viral fusion proteins, such as the hemagglutinin (HA) of influenza virus and the E protein of flaviviruses, are hypothesized to act as pH sensors.[24][25][26] Protonation of these histidines in the low-pH endosome introduces positive charges, leading to electrostatic repulsion that destabilizes the protein's pre-fusion conformation and initiates the large-scale structural rearrangements required for membrane fusion.[27][28]

Histidine in Cellular Signaling

While serine, threonine, and tyrosine phosphorylation are the most studied post-translational modifications, histidine phosphorylation is a critical, albeit more labile, signaling mechanism.

Prokaryotic Two-Component Systems

In bacteria, two-component systems are the primary means of sensing and responding to environmental stimuli. These systems typically consist of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR) . Upon stimulus detection, the HK autophosphorylates on a conserved histidine residue. This phosphoryl group is then transferred to a conserved aspartate residue on the RR, activating it to elicit a cellular response, often by regulating gene expression.

// Nodes Stimulus [label="Environmental\nStimulus", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HK [label="Sensor Histidine Kinase (HK)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HK_P [label="HK ~ P", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RR [label="Response Regulator (RR)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; RR_P [label="RR ~ P", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Output [label="Cellular Response\n(e.g., Gene Expression)", shape=folder, fillcolor="#FFFFFF", fontcolor="#202124"]; ATP [label="ATP", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ADP [label="ADP", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pi [label="Pi", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Stimulus -> HK [label=" 1. Signal\n Detection"]; ATP -> HK; HK -> ADP [label=" 2. Autophosphorylation\n (on Histidine)"]; HK -> HK_P [style=invis]; HK_P -> RR [label=" 3. Phosphotransfer"]; RR -> RR_P [style=invis]; RR_P -> Output [label=" 4. Response\n Activation"]; RR_P -> RR [label=" 5. Dephosphorylation"]; RR -> Pi [style=invis]; } caption="Prokaryotic two-component signaling pathway."

Mammalian Histidine Phosphorylation

The role of histidine phosphorylation in mammals is an emerging field. The enzymes NME1 and NME2 (also known as NM23-H1/H2) are the primary identified human histidine kinases.[21][29][30][31] They act as nucleoside diphosphate (B83284) kinases (NDPKs) but also transfer the gamma-phosphate from ATP to their own active site histidine (autophosphorylation) and subsequently to histidine or other residues on substrate proteins.[30][32] Known substrates include the G-protein β-subunit, the potassium channel KCa3.1, and ATP-citrate lyase (ACLY), implicating histidine phosphorylation in processes like signal transduction, ion channel regulation, and metabolism.[15][31][32]

Histidine in Drug Development and Peptide Therapeutics

The unique properties of histidine are highly valuable in the development of peptide and protein-based drugs.

  • Formulation and Stability: Histidine is widely used as a buffering agent in monoclonal antibody (mAb) formulations.[10][11][27] It effectively maintains the pH in a range that maximizes mAb stability and prevents aggregation by shielding solvent-exposed hydrophobic regions on the protein surface.[1][10][12]

  • Enhanced Peptide Stability: The incorporation of D-histidine, the non-natural stereoisomer, into synthetic peptides can significantly increase their stability. Peptides containing D-amino acids are resistant to degradation by proteases, which extends their circulating half-life and improves their therapeutic potential.[33][34]

Experimental Protocols for Studying Histidine Function

Investigating the role of a specific histidine residue requires a combination of biochemical, biophysical, and molecular biology techniques.

Site-Directed Mutagenesis to Probe Function

Replacing a histidine with a non-functional analog (e.g., Alanine) or an amino acid that mimics one of its properties (e.g., Glutamine) is a primary method to assess its importance. The QuikChange™ method is a common and efficient protocol.

Protocol: Site-Directed Mutagenesis (QuikChange™ Method) [5][13][24][25][33]

  • Primer Design: Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.

  • PCR Reaction Setup: Prepare a 50 µL PCR reaction containing:

    • 5 µL of 10x reaction buffer

    • 10-50 ng of dsDNA plasmid template

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • 1 µL of dNTP mix

    • 1 µL of PfuUltra HF DNA polymerase (or similar high-fidelity polymerase)

    • Nuclease-free water to 50 µL

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 1 minute (1 cycle)

    • Denaturation: 95°C for 50 seconds

    • Annealing: 60°C for 50 seconds

    • Extension: 68°C for 1 min/kb of plasmid length (18 cycles)

    • Final Extension: 68°C for 7 minutes (1 cycle)

  • Template Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplified reaction mixture. Incubate at 37°C for 1-2 hours to digest the parental (methylated) DNA template.

  • Transformation: Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated DNA. Plate on selective agar (B569324) plates.

  • Verification: Isolate plasmid DNA from resulting colonies and verify the mutation by DNA sequencing.

// Nodes Start [label="Plasmid with\nTarget Gene", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primers [label="Design & Synthesize\nMutagenic Primers", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; PCR [label="PCR Amplification\n(High-Fidelity Polymerase)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; DpnI [label="DpnI Digestion\n(Remove Parental DNA)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transform [label="Transformation\n(into E. coli)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="Plate & Incubate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Verify [label="Sequence Verification", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Mutated Plasmid\nConfirmed", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Primers; Primers -> PCR; Start -> PCR; PCR -> DpnI; DpnI -> Transform; Transform -> Culture; Culture -> Verify; Verify -> End; } caption="Experimental workflow for site-directed mutagenesis."

NMR Spectroscopy for pKa Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the pKa of individual histidine residues in a protein. The chemical shifts of the imidazole ring protons (Hε1, Hδ2) and carbons (Cε1, Cδ2) are sensitive to the protonation state.[1][19][35]

Protocol: 2D ¹H-¹³C HSQC NMR for pKa Determination [6][22]

  • Sample Preparation: Prepare a series of protein samples (~0.1-1.0 mM) in a suitable buffer (e.g., phosphate (B84403) or citrate) across a range of pH values (e.g., from pH 4.0 to 9.0 in 0.5 unit increments). Samples should be prepared in 90% H₂O/10% D₂O. For enhanced sensitivity, isotopic labeling of the protein with ¹³C (specifically at histidine residues) may be required.

  • NMR Data Acquisition: For each sample, acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum at a constant temperature.

  • Data Processing and Analysis: Process the spectra and assign the cross-peaks corresponding to the histidine Cε1-Hε1 and Cδ2-Hδ2 correlations for each residue at each pH.

  • Titration Curve Fitting: Plot the chemical shift (δ) of a specific proton or carbon as a function of pH. Fit the data to the Henderson-Hasselbalch equation (or a modified version for diprotic titration) to extract the pKa value: δ_obs = (δ_A + δ_B * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where δ_obs is the observed chemical shift, and δ_A and δ_B are the limiting chemical shifts for the acidic and basic forms, respectively.

Histidine H/D Exchange Mass Spectrometry (His-HDX-MS)

His-HDX-MS is an alternative method that measures the rate of hydrogen-deuterium exchange at the C2-proton of the imidazole ring, which is dependent on the residue's pKa and solvent accessibility.[18][34][36][37][38][39]

Protocol: His-HDX-MS [18][34][37][38][39]

  • Exchange-In: Incubate the protein in a D₂O-based buffer at a specific pD (the pH equivalent in D₂O) and temperature (e.g., 37°C) for an extended period (typically 1-5 days) to allow for significant exchange at the slow-exchanging C2 position. A series of incubations across a range of pD values is required.

  • Quenching: Stop the exchange reaction by rapidly lowering the pH and temperature (e.g., adding a pre-chilled acidic quench buffer to bring the pH to ~2.5).

  • Proteolytic Digestion: Digest the quenched protein into peptides using an acid-stable protease like pepsin. This step is performed at low temperature (on ice) to minimize back-exchange.

  • LC-MS/MS Analysis: Separate the resulting peptides using reverse-phase liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) to identify histidine-containing peptides and measure their mass increase due to deuterium (B1214612) incorporation.

  • Data Analysis: Calculate the exchange rate for each histidine at each pD. Plot the rate versus pD to generate a titration curve, from which the pKa and a measure of solvent accessibility can be determined.

Conclusion

Histidine's unique chemical properties place it at the center of a remarkable diversity of protein functions. Its ability to shuttle protons, coordinate metal ions, and sense pH changes makes it indispensable for catalysis, structural integrity, and cellular regulation. For researchers in basic science and drug development, a thorough understanding of histidine's role is crucial for elucidating enzymatic mechanisms, designing stable and effective biotherapeutics, and developing novel inhibitors. The experimental approaches outlined in this guide provide a framework for probing the specific contributions of this versatile amino acid, continuing to unlock new insights into the complex world of peptide and protein function.

References

An In-Depth Technical Guide to Stable Isotope Labeled Amino Acids in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of stable isotope labeled amino acids (SILAAs) in biological research. It covers the fundamental principles, experimental workflows, and data analysis strategies that underpin the use of SILAAs in proteomics, metabolomics, and the study of cellular dynamics. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these powerful techniques.

Introduction to Stable Isotope Labeling

Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes to track the metabolic fate of molecules within biological systems.[1] By replacing naturally abundant isotopes (e.g., ¹²C, ¹⁴N, ¹H) with heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can differentiate and quantify molecules based on their mass.[2][3] Stable isotope labeled amino acids are chemically identical to their unlabeled counterparts and are incorporated into proteins and other metabolites through normal cellular processes.[4] This allows for the precise and sensitive analysis of dynamic cellular events such as protein synthesis and degradation, metabolic fluxes, and post-translational modifications.[5][6]

The use of stable isotopes offers significant advantages over radioactive isotopes, primarily in terms of safety, as they are non-radioactive and do not require special handling precautions.[4] This makes them suitable for a wide range of in vitro and in vivo studies, including those in humans.[7]

Core Applications in Research

The versatility of stable isotope labeled amino acids has led to their widespread adoption in numerous research areas:

  • Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have become a gold standard for accurate relative and absolute quantification of proteins.[8][9] By comparing the abundance of "light" (unlabeled) and "heavy" (labeled) proteins, researchers can identify changes in protein expression in response to various stimuli or disease states.[10]

  • Metabolic Flux Analysis (MFA): By tracing the incorporation of stable isotopes from amino acids into downstream metabolites, MFA allows for the quantification of the rates (fluxes) of metabolic pathways.[6][11] This provides a detailed understanding of cellular metabolism and its regulation.

  • Protein Turnover Studies: The rates of protein synthesis and degradation, collectively known as protein turnover, can be precisely measured by monitoring the incorporation and loss of stable isotope labeled amino acids over time.[12][13] This is crucial for understanding protein homeostasis and its dysregulation in disease.

  • Structural Biology (NMR): Stable isotope labeling, particularly with ¹³C and ¹⁵N, is essential for Nuclear Magnetic Resonance (NMR) spectroscopy of proteins.[14][15] The isotopic labels enhance the sensitivity and resolution of NMR spectra, facilitating the determination of protein structure and dynamics.

Quantitative Data Presentation

The following tables summarize key quantitative data relevant to the use of stable isotope labeled amino acids in research.

Table 1: Commonly Used Stable Isotope Labeled Amino Acids and Their Enrichment Levels

This table provides a list of commercially available stable isotope labeled amino acids frequently used in research, along with their typical isotopic enrichment levels.

Amino AcidIsotopic LabelTypical Isotopic Purity (%)
L-Arginine¹³C₆99
L-Arginine¹³C₆, ¹⁵N₄99
L-Lysine¹³C₆99
L-Lysine¹³C₆, ¹⁵N₂99
L-Leucine¹³C₆99
L-Leucine¹³C₆, ¹⁵N99
L-Isoleucine¹³C₆99
L-Isoleucine¹³C₆, ¹⁵N99
L-Methionine¹³C₅, ¹⁵N99
L-Phenylalanine¹³C₆99
L-Tyrosine¹³C₆99
L-Valine¹³C₅99

Data compiled from various commercial suppliers.

Table 2: Comparison of Quantitative Proteomics Labeling Strategies

This table compares the key features of SILAC with other common labeling strategies.

FeatureSILACiTRAQ/TMT (Isobaric Tagging)Label-Free Quantification
Labeling Principle Metabolic (in vivo)Chemical (in vitro)No labeling
Quantitative Accuracy HighHighModerate to High
Precision HighHighLower
Multiplexing Capacity Typically 2-plex or 3-plexUp to 18-plexNot applicable
Sample Mixing Stage Early (cell or protein level)Late (peptide level)No mixing
Applicability Primarily cell cultureAll sample typesAll sample types

This table provides a general comparison; specific performance may vary depending on the experimental setup.[8][16][17]

Table 3: Representative Protein Half-Lives Determined by SILAC

This table presents a selection of protein half-lives measured in human fibroblast cells using a dynamic SILAC approach, illustrating the wide range of protein turnover rates.

ProteinGeneAverage Half-life (hours)
Collagen alpha-1(I) chainCOL1A1168.2
Filamin-AFLNA75.6
VimentinVIM68.4
Tubulin beta chainTUBB45.1
Actin, cytoplasmic 1ACTB42.3
Pyruvate kinase PKMPKM35.8
Glyceraldehyde-3-phosphate dehydrogenaseGAPDH32.5
Heat shock protein HSP 90-alphaHSP90AA128.7
14-3-3 protein zeta/deltaYWHAZ25.1
Ornithine decarboxylaseODC10.4

Data adapted from a study on human fibroblasts.[8][18] Half-lives can vary significantly between cell types and conditions.

Table 4: Mass Spectrometry Detection Limits for Stable Isotope Labeled Peptides

This table provides an overview of the typical detection limits achievable with modern mass spectrometry for peptides labeled with stable isotopes.

Analytical TechniqueTypical Detection Limit
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)Low femtomole (10⁻¹⁵ mol) to attomole (10⁻¹⁸ mol)
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)Low to mid femtomole (10⁻¹⁵ mol)

Sensitivity is dependent on the specific peptide, sample complexity, and instrument configuration.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing stable isotope labeled amino acids.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol describes a typical SILAC experiment for quantitative proteomics in mammalian cells.[19][20]

Materials:

  • Mammalian cell line of interest

  • SILAC-grade cell culture medium (deficient in the amino acids to be labeled, e.g., Lysine and Arginine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" amino acids (e.g., L-Lysine and L-Arginine)

  • "Heavy" stable isotope labeled amino acids (e.g., L-Lysine-¹³C₆ and L-Arginine-¹³C₆)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin (proteomics grade)

  • LC-MS/MS system

Procedure:

  • Cell Adaptation:

    • Culture two populations of cells in parallel.

    • For the "light" population, supplement the SILAC medium with "light" Lysine and Arginine to normal concentrations.

    • For the "heavy" population, supplement the SILAC medium with "heavy" Lysine and Arginine.

    • Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids (>97%).[21]

  • Experimental Treatment:

    • Once full incorporation is confirmed (typically by a preliminary MS analysis of a small cell sample), apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.

  • Cell Lysis and Protein Quantification:

    • Harvest both cell populations and lyse them using an appropriate lysis buffer.

    • Quantify the protein concentration in each lysate.

  • Sample Mixing:

    • Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 1:1 ratio).

  • Protein Digestion:

    • Denature, reduce, and alkylate the proteins in the mixed sample.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.

    • The ratio of these intensities reflects the relative abundance of the corresponding protein in the two samples.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines a general workflow for conducting a ¹³C-MFA experiment in cultured cells.[2][22]

Materials:

  • Cell line of interest

  • Custom cell culture medium lacking the tracer substrate (e.g., glucose-free DMEM)

  • ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose)

  • Quenching solution (e.g., ice-cold saline or methanol)

  • Extraction solvent (e.g., 80% methanol)

  • GC-MS or LC-MS/MS system

Procedure:

  • Tracer Experiment Design:

    • Select an appropriate ¹³C-labeled tracer based on the metabolic pathways of interest.

  • Isotopic Labeling:

    • Culture cells in the custom medium supplemented with the ¹³C-labeled tracer.

    • Allow the cells to reach a metabolic and isotopic steady state (typically several cell doubling times).

  • Rapid Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity by washing the cells with an ice-cold quenching solution.

    • Extract the intracellular metabolites using a cold extraction solvent.

  • Sample Analysis:

    • Analyze the metabolite extracts by GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites.

  • Flux Estimation:

    • Use computational software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.

    • The software estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.

  • Statistical Analysis:

    • Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

¹⁵N-Labeling for Protein NMR Spectroscopy

This protocol describes the preparation of a uniformly ¹⁵N-labeled protein sample for NMR analysis.[14][23][24]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • Minimal medium (e.g., M9 medium)

  • ¹⁵NH₄Cl as the sole nitrogen source

  • Unlabeled glucose as the carbon source

  • IPTG for protein expression induction

  • Lysis buffer

  • Purification system (e.g., Ni-NTA affinity chromatography if the protein is His-tagged)

  • NMR buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0, with 5-10% D₂O)

Procedure:

  • Bacterial Culture:

    • Grow a starter culture of the E. coli strain in a rich medium (e.g., LB).

    • Inoculate the minimal medium containing ¹⁵NH₄Cl and glucose with the starter culture.

    • Grow the cells at 37°C with shaking until they reach mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Protein Expression:

    • Induce protein expression by adding IPTG.

    • Continue to grow the cells for several hours (typically 3-5 hours) at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Protein Purification:

    • Purify the ¹⁵N-labeled protein from the cell lysate using an appropriate chromatography method.

  • Sample Preparation for NMR:

    • Exchange the purified protein into the NMR buffer using dialysis or a desalting column.

    • Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).

    • Transfer the final sample to an NMR tube.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the use of stable isotope labeled amino acids.

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Cell Culture (Light) Cell Culture (Light) Treatment/Control Treatment/Control Cell Culture (Light)->Treatment/Control Cell Culture (Heavy) Cell Culture (Heavy) Cell Culture (Heavy)->Treatment/Control Light Amino Acids Light Amino Acids Light Amino Acids->Cell Culture (Light) Heavy Amino Acids Heavy Amino Acids Heavy Amino Acids->Cell Culture (Heavy) Lysis & Mix Lysis & Mix Treatment/Control->Lysis & Mix Protein Digestion Protein Digestion Lysis & Mix->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Figure 1: SILAC Experimental Workflow.

MFA_Workflow Tracer Selection Tracer Selection Cell Culture Cell Culture Tracer Selection->Cell Culture Quenching Quenching Cell Culture->Quenching Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction MS Analysis MS Analysis Metabolite Extraction->MS Analysis Flux Estimation Flux Estimation MS Analysis->Flux Estimation Statistical Validation Statistical Validation Flux Estimation->Statistical Validation

Figure 2: ¹³C-Metabolic Flux Analysis Workflow.

Protein_Turnover_Workflow Pulse Labeling Pulse with Heavy Amino Acids Time Course Sampling Time Course Sampling Pulse Labeling->Time Course Sampling Chase (Optional) Chase with Light Amino Acids Time Course Sampling->Chase (Optional) Sample Preparation Lysis, Digestion Time Course Sampling->Sample Preparation Chase (Optional)->Time Course Sampling LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Calculate H/L Ratios & Turnover Rates LC-MS/MS Analysis->Data Analysis

Figure 3: Protein Turnover Analysis Workflow.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Grb2_Sos Grb2/Sos pEGFR->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation

Figure 4: Simplified EGFR Signaling Pathway.

Explanation of EGFR Signaling Pathway Diagram: This diagram illustrates a simplified view of the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Upon binding of EGF, the EGFR undergoes autophosphorylation, creating docking sites for adaptor proteins like Grb2, which in turn recruits Sos to activate Ras. This initiates a downstream phosphorylation cascade involving Raf, MEK, and ERK, ultimately leading to the phosphorylation of transcription factors and changes in gene expression. SILAC-based phosphoproteomics can be used to quantitatively measure the changes in phosphorylation levels of proteins throughout this pathway in response to EGF stimulation or inhibitor treatment, providing insights into the dynamics of signal transduction.[21][25][26]

References

Methodological & Application

Application Notes and Protocols for Fmoc-His(Trt)-OH-15N3 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Fmoc-His(Trt)-OH-15N3 in solid-phase peptide synthesis (SPPS). The incorporation of a stable isotope-labeled histidine residue is a powerful tool for quantitative proteomics, structural analysis by NMR, and as a tracer in metabolic studies.[1][2][3] The protocols outlined below are designed to ensure efficient and high-fidelity synthesis of peptides containing this labeled amino acid.

The chemical reactivity of this compound is identical to its unlabeled counterpart. Therefore, the established protocols for Fmoc-His(Trt)-OH are directly applicable. The trityl (Trt) protecting group on the imidazole (B134444) side chain of histidine is essential for preventing side reactions and racemization during peptide synthesis.[4][5] It is stable under the basic conditions required for Fmoc-group removal and is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin.[5][6]

Quantitative Data Summary

The efficiency of coupling and deprotection, as well as the final peptide yield and purity, are sequence-dependent. The following tables provide a summary of recommended reagents and conditions to optimize the synthesis of peptides containing this compound.

Table 1: Recommended Coupling Reagents and Conditions for this compound

Coupling ReagentActivator/BaseKey Considerations
HBTU/TBTUDIPEA or 2,4,6-CollidineHBTU and TBTU are highly efficient coupling reagents.[7] The use of 2,4,6-collidine is recommended over DIPEA to minimize racemization of the histidine residue.[8][9]
HATUDIPEA or 2,4,6-CollidineHATU is a more potent activating agent, particularly useful for sterically hindered couplings.[8][10]
DEPBTDIPEADEPBT is known to suppress racemization during the coupling of Fmoc-His(Trt)-OH.[7]
DIC/HOBt (or Oxyma Pure)N/A (base-free)This combination can minimize racemization, especially when base-free conditions are required.[7]

Table 2: Standard Cleavage Cocktails for Peptides Containing His(Trt)

Reagent CocktailComposition (v/v)Scavengers and Their PurposeApplications
Reagent K [11]TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)Water: Proton source. Phenol: Scavenges liberated trityl and other carbocations. Thioanisole: Soft scavenger for trityl groups. EDT: Scavenger for trityl groups, particularly important for Cys-containing peptides.A general-purpose and robust cleavage cocktail suitable for peptides containing multiple sensitive residues, including His, Cys, Met, and Trp.[11]
Reagent B [12]TFA / Water / Phenol / Triisopropylsilane (TIS) (88:5:5:2)Water & Phenol: As above. TIS: Efficiently scavenges trityl cations.[13]A good "low-odor" alternative to cocktails containing thiols. It is particularly effective for peptides with trityl-protected residues.[12]
TFA/TIS/Water (95:2.5:2.5)TIS & Water: Basic scavengers for general use.Suitable for peptides without highly sensitive residues like Met or Trp.

Experimental Protocols

The following is a standard protocol for manual solid-phase peptide synthesis using this compound on a 0.1 mmol scale.

Resin Swelling and Preparation
  • Place 0.1 mmol of a suitable resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) into a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature.

  • Drain the DMF.

Fmoc Deprotection
  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 3 minutes and drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[14]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines.

Amino Acid Coupling: Incorporating this compound
  • In a separate vial, dissolve 3-5 equivalents of this compound and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[14]

  • Add 6-10 equivalents of a base (e.g., DIPEA or, preferably, 2,4,6-collidine) to the amino acid solution for pre-activation.[14]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test should be negative). If the coupling is incomplete, the step can be repeated.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Peptide Chain Elongation

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

Final Fmoc Deprotection

After the final amino acid has been coupled, perform the Fmoc deprotection step (Step 2) one last time to remove the N-terminal Fmoc group.

Cleavage and Global Deprotection
  • Wash the peptidyl-resin with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.

  • In a fume hood, prepare a cleavage cocktail (e.g., Reagent K). For 0.1 mmol of resin, use approximately 5-10 mL of the cocktail.[11]

  • Add the cleavage cocktail to the dried resin. The reaction mixture may turn yellow or orange due to the release of the trityl cation.[15]

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by mass spectrometry and analytical HPLC. The incorporation of the 15N3 label will result in a corresponding mass shift in the final peptide.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_loop Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + HBTU/Collidine) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Loop Repeat for Each Amino Acid Wash2->Loop Loop->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Final Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification & Analysis (HPLC, Mass Spec) Precipitation->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis of a 15N3-His Labeled Peptide.

Application in Quantitative Proteomics (SILAC-like workflow)

Proteomics_Workflow cluster_sample_prep Sample Preparation Control_Sample Control Protein Sample (e.g., from cell lysate) Mix Spike-in Labeled Standard into Control Sample Control_Sample->Mix Labeled_Standard 15N3-His Labeled Peptide Standard (synthesized) Labeled_Standard->Mix Digest Enzymatic Digestion (e.g., Trypsin) Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Quantification Quantification of Endogenous Peptide Data_Analysis->Quantification

Caption: Use of a 15N3-His labeled peptide as an internal standard for mass spectrometry.

References

Protocol for Incorporating 15N-Labeled Histidine in Peptides: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope labeling of peptides and proteins is a cornerstone technique in modern proteomics and structural biology. The incorporation of heavy isotopes, such as Nitrogen-15 (¹⁵N), provides a powerful tool for detailed analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Specifically, incorporating ¹⁵N-labeled histidine is crucial for studying the structure, function, and interaction of peptides where histidine plays a key catalytic or structural role. Histidine's unique imidazole (B134444) side chain is often involved in enzyme active sites, metal ion coordination, and proton transfer, making it a prime target for site-specific investigation.[1][2][3] This application note provides detailed protocols for the incorporation of ¹⁵N-labeled histidine into peptides, their subsequent purification, and analysis.

Application Notes and Protocols

There are two primary strategies for incorporating ¹⁵N-labeled histidine into a target peptide using recombinant expression in Escherichia coli: uniform labeling and site-specific labeling.

Uniform ¹⁵N Labeling of Peptides

This method is suitable when the goal is to label all nitrogen atoms in the peptide with ¹⁵N. This is the most common labeling scheme for NMR studies that require assignment of the entire peptide backbone. The protocol involves growing the E. coli expression strain in a minimal medium where the sole nitrogen source is ¹⁵N-ammonium chloride (¹⁵NH₄Cl).

Experimental Protocol: Uniform ¹⁵N Labeling

  • Vector Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid vector containing the gene for the target peptide. Plate the transformed cells on a minimal medium agar (B569324) plate with the appropriate antibiotic and incubate overnight at 37°C.[4]

  • Starter Culture: Pick a single colony and inoculate a 5 mL starter culture of M9 minimal medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.[4]

  • Main Culture Growth: Inoculate 1 liter of M9 minimal medium (containing ¹⁵NH₄Cl as the sole nitrogen source) with the overnight starter culture.[5] Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.8–1.0.[4]

  • Induction of Expression: Induce the expression of the target peptide by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Continue to culture for 4-12 hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.[4][6]

  • Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.[4]

Site-Specific ¹⁵N-Histidine Labeling

For studies focusing specifically on the role of histidine residues, a site-specific labeling approach is more informative and cost-effective. This method involves using an E. coli strain that is auxotrophic for histidine, meaning it cannot synthesize its own histidine. The cells are grown in a minimal medium containing unlabeled ammonium (B1175870) chloride, supplemented with ¹⁵N-labeled histidine and the other 19 standard unlabeled amino acids.

Experimental Protocol: Site-Specific ¹⁵N-Histidine Labeling

  • Expression Strain: Use a histidine auxotrophic E. coli strain for expression.

  • Media Preparation: Prepare M9 minimal medium with standard ¹⁴NH₄Cl. Supplement the medium with all 20 amino acids. All amino acids should be unlabeled except for histidine, which should be ¹⁵N-labeled.

  • Culture and Induction: Follow the same procedure for cell growth, induction, and harvesting as described in the uniform labeling protocol. The expression levels may be lower compared to growth in rich media, but this method ensures specific incorporation of the labeled amino acid.[7]

Purification of the ¹⁵N-Labeled Peptide

The purification strategy will depend on the specific properties of the peptide and whether it has been expressed with a purification tag, such as a polyhistidine-tag (His-tag).

Experimental Protocol: Peptide Purification

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: If the peptide has a His-tag, load the clarified supernatant onto a Ni-NTA affinity column. Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Elute the peptide with a high concentration of imidazole (e.g., 250-500 mM).

  • Tag Cleavage (Optional): If required, cleave the affinity tag using a specific protease (e.g., TEV protease).

  • Size-Exclusion Chromatography (SEC): As a final polishing step, perform SEC to separate the peptide from any remaining contaminants and aggregates. This step is also useful for buffer exchange into the final buffer for analysis.

Data Presentation

Accurate record-keeping of quantitative data is essential for reproducibility and comparison between experiments. The following tables provide a template for summarizing key experimental results.

Table 1: Expression and Purification Yield of ¹⁵N-Labeled Peptide

StepTotal Volume (mL)Total Protein (mg)Peptide of Interest (mg)Yield (%)
Cell Culture1000---
Clarified Lysate50100
Ni-NTA Eluate10
After Tag Cleavage12
Final SEC Pool5

Table 2: Mass Spectrometry Analysis and ¹⁵N Incorporation Efficiency

Peptide SequenceTheoretical Mass (¹⁴N)Theoretical Mass (¹⁵N)Observed Mass¹⁵N Incorporation (%)
[Sequence of Peptide][Calculated Value][Calculated Value][Measured Value][Calculated Value]

Note: The percentage of ¹⁵N incorporation can be determined by comparing the mass spectrum of the isotopic profile of the peptide against theoretical profiles with different enrichment rates.

Mandatory Visualizations

Signaling Pathway Example: Bacterial Phosphotransferase System (PTS)

¹⁵N-labeled histidine is instrumental in studying signaling pathways involving phosphotransfer, such as the bacterial PTS. In this system, a phosphoryl group is transferred from phosphoenolpyruvate (B93156) (PEP) through a series of proteins to an incoming sugar. The Histidine-containing phosphocarrier protein (HPr) is a key intermediate, where a conserved histidine residue (His15) is phosphorylated. NMR studies using ¹⁵N-labeled HPr can elucidate the structural and dynamic changes that occur upon phosphorylation.

PTS_Pathway cluster_membrane Cell Membrane PEP PEP Pyruvate Pyruvate PEP->Pyruvate EI Enzyme I (EI) PEP->EI P EI_P EI~P HPr HPr EI_P->HPr P HPr_P HPr~P (His15) EIIA EIIA HPr_P->EIIA P EIIA_P EIIA~P EIIB EIIB EIIA_P->EIIB P EIIB_P EIIB~P EIIC EIIC (Transporter) EIIB_P->EIIC P Sugar_in_P Sugar-P (in) EIIC->Sugar_in_P Sugar_out Sugar (out) Sugar_out->EIIC

Caption: Bacterial PTS phosphorelay signaling pathway.

Experimental and Analytical Workflows

The following diagrams illustrate the overall workflow for producing and analyzing ¹⁵N-labeled peptides.

Expression_Purification_Workflow Transformation 1. Transformation into E. coli Culture 2. Culture in 15N-M9 Media Transformation->Culture Induction 3. IPTG Induction Culture->Induction Harvest 4. Cell Harvesting Induction->Harvest Lysis 5. Cell Lysis Harvest->Lysis Purification 6. Affinity Chromatography Lysis->Purification Cleavage 7. Tag Cleavage (Optional) Purification->Cleavage SEC 8. Size-Exclusion Chromatography Cleavage->SEC FinalPeptide Purified 15N-Labeled Peptide SEC->FinalPeptide Analytical_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy start Purified 15N-Labeled Peptide MS_Digestion Proteolytic Digestion (e.g., Trypsin) start->MS_Digestion NMR_Sample Sample Preparation (Buffer, D2O) start->NMR_Sample LC_MSMS LC-MS/MS Analysis MS_Digestion->LC_MSMS MS_Data Peptide ID & 15N Incorporation % LC_MSMS->MS_Data NMR_Acquisition 1H-15N HSQC Acquisition NMR_Sample->NMR_Acquisition NMR_Data Structure, Dynamics, Interaction Mapping NMR_Acquisition->NMR_Data

References

Unlocking Protein Structural Insights: Application of Fmoc-His(Trt)-OH-15N3 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Determining the three-dimensional structure of proteins is paramount for understanding their function and for designing novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating protein structure and dynamics in solution. Isotopic labeling of specific amino acids, such as histidine, can provide crucial distance and conformational restraints for an accurate structure determination. This document provides detailed application notes and experimental protocols for the use of Fmoc-His(Trt)-OH-15N3 in solid-phase peptide synthesis (SPPS) and subsequent protein structure analysis by NMR. The incorporation of the ¹⁵N₃-labeled histidine provides unique spectroscopic handles to probe the local environment of this functionally critical residue.

Introduction

Histidine residues are frequently located in the active sites of enzymes and at protein-protein or protein-ligand interfaces due to the unique chemical properties of their imidazole (B134444) side chain. The pKa of the imidazole ring is close to physiological pH, allowing it to act as both a proton donor and acceptor in catalytic reactions. Consequently, probing the structure and dynamics of histidine residues within a protein can provide invaluable information about its mechanism of action.

The site-specific incorporation of ¹⁵N₃-labeled histidine, using this compound, offers a powerful tool for NMR-based structural biology. The three nitrogen atoms in the histidine side chain (Nδ1, Nε2, and the α-amino group) are labeled with the NMR-active ¹⁵N isotope. This allows for the direct observation of these nitrogen atoms and their coupled protons, providing sensitive probes of the local chemical environment, hydrogen bonding, and protonation state of the histidine side chain.

Key Applications

  • De Novo Protein Structure Determination: The ¹⁵N₃ label provides unambiguous assignment of histidine side-chain resonances in NMR spectra, which can be challenging with uniformly labeled proteins due to spectral overlap. These assignments are critical for defining long-range distance restraints through Nuclear Overhauser Effect (NOE) experiments.

  • Studying Protein-Ligand Interactions: Changes in the chemical shifts of the ¹⁵N-labeled histidine side-chain nitrogens upon ligand binding can be used to map the binding site and determine binding affinities.

  • Investigating Enzyme Catalytic Mechanisms: The protonation state of the histidine imidazole ring is often crucial for catalysis. ¹⁵N NMR can directly probe the tautomeric state (Nδ1-H vs. Nε2-H) and changes in protonation upon substrate binding or during the catalytic cycle.

  • Probing Protein Dynamics: NMR relaxation experiments on the ¹⁵N-labeled histidine can provide insights into the flexibility and dynamics of this residue, which can be important for its function.

Data Presentation

Table 1: Racemization of Fmoc-His(Trt)-OH under Various Coupling Conditions

The use of Fmoc-His(Trt)-OH in SPPS is known to be susceptible to racemization. The choice of coupling reagents and conditions is critical to minimize this side reaction.

Coupling ReagentActivation TimeTemperature (°C)% D-Isomer (Racemization)Reference
HCTU/6-Cl-HOBt/DIPEA0 minRT1.0%[1]
HCTU/6-Cl-HOBt/DIPEA5 minRT7.8%[1]
HCTU/6-Cl-HOBt/DIPEA-80 (Microwave)16.6%[1]
DIC/Oxyma Pure10 min506.8%[2]
DIC/Oxyma Pure2 min90>16%[2]

Note: While this data is for the unlabeled Fmoc-His(Trt)-OH, the isotopic labeling with ¹⁵N is not expected to significantly alter the chemical reactivity regarding racemization.

Table 2: Typical NMR Chemical Shift Ranges for Histidine Side-Chain Nitrogens

The chemical shift of the imidazole nitrogens is highly sensitive to their protonation state and local environment.

Nitrogen AtomTautomeric StateProtonation StateTypical ¹⁵N Chemical Shift Range (ppm)
Nδ1Nδ1-HNeutral170-180
Nε2Nδ1-HNeutral~250
Nδ1Nε2-HNeutral~250
Nε2Nε2-HNeutral170-180
Nδ1 & Nε2Both ProtonatedCationic180-200

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a ¹⁵N₃-labeled histidine residue.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (or HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for this compound):

    • Dissolve this compound (3 eq) and Oxyma Pure (3 eq) in a minimal amount of DMF.

    • Add DIC (3 eq) to the amino acid solution and pre-activate for no more than 2 minutes to minimize racemization.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Note: To further minimize racemization, consider in-situ activation where DIC is added directly to the resin after the addition of the amino acid and Oxyma solution.[3]

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: NMR Sample Preparation and Data Acquisition

Materials:

  • Lyophilized ¹⁵N₃-His labeled peptide/protein

  • NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.5)

  • Deuterium oxide (D₂O)

  • DSS or TSP for chemical shift referencing

Procedure:

  • Sample Dissolution: Dissolve the lyophilized peptide/protein in the NMR buffer to a final concentration of 0.5-1.0 mM.

  • Addition of D₂O: Add D₂O to the sample to a final concentration of 5-10% (v/v) for the spectrometer lock.

  • pH Adjustment: Adjust the pH of the sample to the desired value.

  • Transfer to NMR Tube: Transfer the final sample to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to check for sample homogeneity and proper folding.

    • Acquire a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum. This is the "fingerprint" of the protein and will show a peak for each N-H group, including those in the histidine side chain.[4]

    • Typical ¹H-¹⁵N HSQC Parameters:

      • Spectrometer Frequency: ≥ 600 MHz

      • Temperature: 298 K

      • ¹H Spectral Width: 12-16 ppm

      • ¹⁵N Spectral Width: 30-40 ppm (centered around 118 ppm for backbone amides, may need to be wider to observe side-chain nitrogens)

      • Acquisition Time (¹H): 100-150 ms

      • Number of Increments (¹⁵N): 128-256

      • Recycle Delay: 1-1.5 s

    • For detailed structural studies, acquire a suite of triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) and NOESY experiments (e.g., ¹⁵N-edited NOESY-HSQC).

Visualization of Workflows and Concepts

sps_workflow start Start: Fmoc-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Coupling: This compound + DIC/Oxyma wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Positive repeat Repeat Cycle for Next Amino Acid kaiser->repeat Negative final_deprotection Final Fmoc Deprotection kaiser->final_deprotection Last Amino Acid repeat->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry purification->characterization end End: Purified Peptide characterization->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N₃-His Labeled Peptide.

nmr_workflow start Start: Purified ¹⁵N₃-His Peptide/Protein sample_prep NMR Sample Preparation (Buffer, D₂O, pH) start->sample_prep nmr_acq NMR Data Acquisition sample_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, etc.) nmr_acq->nmr_proc hs_qc 2D ¹H-¹⁵N HSQC nmr_acq->hs_qc triple_res Triple Resonance (HNCA, HNCACB, etc.) nmr_acq->triple_res noesy NOESY Experiments (¹⁵N-edited NOESY) nmr_acq->noesy assignment Resonance Assignment nmr_proc->assignment structure_calc Structure Calculation assignment->structure_calc validation Structure Validation structure_calc->validation end End: 3D Protein Structure validation->end sub_nmr

Caption: General Workflow for Protein Structure Determination by NMR using a ¹⁵N-Labeled Sample.

his_nmr_probes his_label ¹⁵N₃-Labeled Histidine Provides Probes for: info1 Local Chemical Environment his_label:f1->info1 info2 Hydrogen Bonding his_label:f1->info2 info3 Protonation State (pKa) his_label:f1->info3 info4 Dynamics (Relaxation) his_label:f1->info4 info5 Ligand Interaction his_label:f1->info5

Caption: Informational Probes Provided by ¹⁵N₃-Labeled Histidine in NMR Studies.

Conclusion

The site-specific incorporation of this compound is a robust and valuable technique for protein structure determination and functional studies by NMR spectroscopy. While care must be taken during solid-phase peptide synthesis to minimize racemization, the wealth of information that can be obtained from the ¹⁵N-labeled histidine side chain makes this an indispensable tool for researchers in structural biology and drug discovery. The protocols and data presented herein provide a comprehensive guide for the successful application of this powerful isotopic labeling strategy.

References

Application of Fmoc-His(Trt)-OH-¹⁵N₃ as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative analysis of amino acids and peptides is critical in various fields, including proteomics, drug metabolism, and clinical diagnostics.[1][] Stable Isotope Dilution (SID) coupled with mass spectrometry (MS) is the gold standard for accurate and precise quantification.[3] This method relies on the use of a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte but has a different mass, allowing for its distinction by MS.[][4]

Fmoc-His(Trt)-OH-¹⁵N₃ is a derivative of the amino acid histidine, labeled with three heavy nitrogen-15 (B135050) (¹⁵N) isotopes in the imidazole (B134444) ring.[5][6] This compound serves as an ideal internal standard for several reasons:

  • Chemical Identity: It behaves identically to its unlabeled ("light") counterpart during sample preparation, chromatography, and ionization, correcting for matrix effects and variations in sample processing.[4]

  • Mass Difference: The +3 Da mass shift provides a clear distinction from the endogenous analyte in the mass spectrometer without significantly altering its chemical properties.[6]

  • Protection Groups: The Fmoc (Fluorenylmethyloxycarbonyl) and Trt (Trityl) groups make it directly applicable for monitoring the efficiency of coupling and deprotection steps in Solid-Phase Peptide Synthesis (SPPS).[7][8][9]

This application note provides a detailed overview and protocols for using Fmoc-His(Trt)-OH-¹⁵N₃ as an internal standard for the quantification of Fmoc-His(Trt)-OH in process samples from peptide synthesis and for the analysis of total histidine in biological samples after appropriate sample preparation.

Principle of Isotope Dilution Mass Spectrometry

The core principle of Stable Isotope Dilution is the addition of a known amount of the heavy-labeled internal standard (Fmoc-His(Trt)-OH-¹⁵N₃) to a sample containing an unknown amount of the native analyte (Fmoc-His(Trt)-OH).[4][10] After sample processing and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the analyte concentration is calculated based on the response ratio of the analyte to the internal standard.[3]

This ratiometric measurement is highly accurate because any sample loss, ion suppression, or instrument variability affects both the analyte and the internal standard equally. The final calculated concentration is therefore independent of sample recovery.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Unknown Sample (Contains 'Light' Analyte) SpikedSample Spiked Sample Sample->SpikedSample IS Known Amount of 'Heavy' IS (Fmoc-His(Trt)-OH-¹⁵N₃) IS->SpikedSample ProcessedSample Processed Sample (Extraction, Cleanup) SpikedSample->ProcessedSample LC LC Separation ProcessedSample->LC MS Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratio (Light / Heavy) MS->Ratio Quant Quantify Analyte Concentration Ratio->Quant CalCurve Calibration Curve CalCurve->Quant

Figure 1: Principle of Quantification by Stable Isotope Dilution.

Application Areas

  • Monitoring Solid-Phase Peptide Synthesis (SPPS): Fmoc-His(Trt)-OH-¹⁵N₃ can be used to quantify the concentration of unreacted Fmoc-His(Trt)-OH in coupling solutions, helping to optimize reaction conditions and ensure synthesis efficiency.

  • Quantification of Histidine-Containing Peptides: After proteolytic digestion, the resulting free histidine can be derivatized to Fmoc-His(Trt)-OH. The labeled standard allows for accurate quantification of the original peptide concentration.

  • Metabolic Studies: As a tracer, it can be used to study the metabolic fate of histidine in various biological systems.[1][]

Experimental Protocols

Protocol 1: Preparation of Stock and Calibration Standards
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~5 mg of Fmoc-His(Trt)-OH-¹⁵N₃. Dissolve in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO) to a final concentration of 1 mg/mL. Store at -20°C.

  • Analyte Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of unlabeled Fmoc-His(Trt)-OH in the same manner.

  • Working Solutions: Prepare a series of calibration standards by serially diluting the Analyte Stock Solution. Spike each standard with the IS to a constant final concentration (e.g., 1 µg/mL).

Protocol 2: Sample Preparation (SPPS Reaction Monitoring)
  • Sample Collection: Collect an aliquot (e.g., 10 µL) from the SPPS reaction vessel post-coupling.

  • Quenching: Immediately quench the reaction by diluting the aliquot in 990 µL of a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Internal Standard Spiking: Add a precise volume of the IS Stock Solution to the quenched sample to achieve a target concentration within the calibration range.

  • Vortex & Centrifuge: Vortex the sample for 30 seconds. Centrifuge at 14,000 rpm for 10 minutes to pellet any particulates.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following is a general method. Parameters should be optimized for the specific instrument used.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[11]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole (TQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions.

G cluster_workflow Experimental Workflow Start Start: Sample Collection Spike Spike with Fmoc-His(Trt)-OH-¹⁵N₃ Start->Spike Extract Sample Extraction & Cleanup Spike->Extract LC_Inject LC Injection Extract->LC_Inject LC_Sep Chromatographic Separation LC_Inject->LC_Sep ESI Electrospray Ionization LC_Sep->ESI MS_Detect MS/MS Detection (MRM) ESI->MS_Detect Data Data Acquisition MS_Detect->Data Analysis Peak Integration & Ratio Calculation Data->Analysis Quant Quantification vs. Calibration Curve Analysis->Quant End End: Final Concentration Quant->End

Figure 2: General workflow for sample analysis using the internal standard.

Data Presentation

The performance of the method should be validated by assessing linearity, precision, and accuracy. The tables below show representative (illustrative) data for a typical assay.

Table 1: MRM Transitions and MS Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
Fmoc-His(Trt)-OH (Analyte) 618.3 243.1 25 100

| Fmoc-His(Trt)-OH-¹⁵N₃ (IS) | 621.3 | 243.1 | 25 | 100 |

Note: The product ion m/z 243.1 corresponds to the trityl group fragment, which is common to both analyte and IS, ensuring similar fragmentation behavior.

Table 2: Calibration Curve Linearity | Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | | :--- | :--- | :--- | :--- | | 1 | 2,540 | 101,500 | 0.025 | | 5 | 12,800 | 102,100 | 0.125 | | 20 | 50,900 | 101,800 | 0.500 | | 100 | 256,000 | 102,400 | 2.500 | | 500 | 1,285,000 | 102,800 | 12.500 | | 1000 | 2,570,000 | 102,900 | 25.000 | | Linearity (R²) | \multicolumn{3}{c|}{0.9995 } | | Range | \multicolumn{3}{c|}{1 - 1000 ng/mL } |

Table 3: Precision and Accuracy

QC Level Spiked Conc. (ng/mL) Measured Conc. (ng/mL, Mean ± SD, n=6) Precision (%CV) Accuracy (%Bias)
Low (LQC) 15 15.8 ± 0.7 4.4% +5.3%
Medium (MQC) 150 145.2 ± 5.1 3.5% -3.2%

| High (HQC) | 750 | 761.3 ± 22.8 | 3.0% | +1.5% |

Conclusion

Fmoc-His(Trt)-OH-¹⁵N₃ is a highly effective internal standard for the precise and accurate quantification of its unlabeled analogue or for histidine analysis by LC-MS/MS. Its use within a Stable Isotope Dilution framework corrects for experimental variability, ensuring high-quality, reliable data.[3] The protocols and data presented here provide a robust starting point for researchers, scientists, and drug development professionals aiming to implement this standard in their analytical workflows.

References

Application Notes and Protocols for Fmoc-His(Trt)-OH-¹⁵N₃ Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling of Fmoc-His(Trt)-OH-¹⁵N₃ in solid-phase peptide synthesis (SPPS). The protocols and data presented herein are designed to help researchers optimize coupling efficiency while minimizing common side reactions, particularly racemization, to which histidine residues are highly susceptible.

Introduction

Fmoc-His(Trt)-OH-¹⁵N₃ is an isotopically labeled amino acid derivative crucial for the synthesis of peptides intended for advanced mass spectrometry (MS)-based applications, such as structural and dynamic studies of biomolecules. The trityl (Trt) group protects the imidazole (B134444) side chain of histidine, preventing side reactions during peptide synthesis. However, the coupling of Fmoc-His(Trt)-OH is notoriously challenging due to a high propensity for racemization. This issue arises from the basicity of the imidazole π-nitrogen, which can facilitate the abstraction of the α-proton of the activated amino acid, leading to a loss of chiral integrity.[1][2] Careful selection of coupling reagents, additives, and reaction conditions is therefore critical to ensure the synthesis of high-purity peptides with the desired stereochemistry.

Challenges in Fmoc-His(Trt)-OH Coupling

The primary challenges associated with the coupling of Fmoc-His(Trt)-OH include:

  • Racemization: Histidine is one of the most racemization-prone amino acids during peptide synthesis.[1][2][3][4] The extent of racemization is influenced by factors such as the choice of coupling reagent, base, and pre-activation time.[2][3]

  • Incomplete Coupling: The bulky nature of the Trt group can lead to steric hindrance, resulting in incomplete or slow coupling reactions.[5]

  • Side Reactions:

    • Guanidinylation: Uronium/aminium-based coupling reagents like HBTU can react with the free N-terminal amine of the peptide chain, leading to the formation of a guanidinium (B1211019) moiety and irreversible chain termination.[6] This can be mitigated by pre-activating the amino acid before addition to the resin.[7]

    • Nα-Endcapping: When using carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIC), a side reaction leading to peptide Nα-endcapping can occur, particularly when pre-activation is avoided.[3]

Recommended Coupling Strategies and Reagents

To address the challenges of Fmoc-His(Trt)-OH coupling, several strategies and reagent combinations have been developed. The choice of method will depend on the specific peptide sequence, the scale of the synthesis, and the available instrumentation.

Coupling Reagent and Additive Selection

The selection of an appropriate coupling reagent and additive is paramount for minimizing racemization and achieving high coupling efficiency.

  • Phosphonium-Based Reagents: Reagents like DEPBT (3-(diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) are highly recommended for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH due to their remarkable resistance to racemization.[7]

  • Carbodiimides with Additives: The combination of a carbodiimide, such as DIC, with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or Oxyma Pure is a widely used and effective method.[7][8] These additives act as auxiliary nucleophiles to form active esters that are less prone to racemization.[6]

  • Aminium/Uronium Reagents: Reagents such as HATU, HBTU, and HCTU can provide high coupling rates.[7] However, to prevent guanidinylation, a slight excess of the amino acid in relation to the coupling reagent and a short pre-activation time are recommended.[7]

The Role of the Base

The choice of base is also critical in controlling racemization.

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used in Fmoc-based SPPS.[7]

  • Weaker Bases for Racemization-Prone Residues: For amino acids with a high risk of racemization, a weaker base such as sym-collidine is recommended to substitute for DIPEA or NMM.[7]

Quantitative Data on Coupling Conditions and Racemization

The following table summarizes data from various studies on the impact of different coupling conditions on the racemization of Fmoc-His(Trt)-OH.

Coupling Reagent/AdditiveBasePre-activation TimeTemperature (°C)D-Isomer Formation (%)Reference
HCTU/6-Cl-HOBtDIPEA0 minRT1.0[2]
HCTU/6-Cl-HOBtDIPEA5 minRT7.8[2]
DIC/Oxyma Pure--506.8[1]
DIC/Oxyma Pure--90>16[1]
TBTUDIPEA-RT<5[9]
HATU/DiPEADiPEA40 minRTNot specified[10]

Note: "RT" denotes room temperature. The level of racemization can be sequence-dependent.

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-His(Trt)-OH-¹⁵N₃.

Protocol 1: Standard DIC/Oxyma Pure Coupling

This protocol is a widely used method that balances efficiency with suppression of racemization.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.[11]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.[12]

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH-¹⁵N₃ (5 equivalents relative to resin loading), Oxyma Pure (5 equivalents), and DIC (5 equivalents) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended, or the temperature may be slightly increased (e.g., to 30-40°C), though this may increase the risk of racemization.[5]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Low-Racemization DEPBT Coupling

This protocol is recommended when minimizing racemization is the highest priority.

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH-¹⁵N₃ (3 equivalents), DEPBT (3 equivalents), and a suitable base such as DIPEA or sym-collidine (6 equivalents) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF.

  • Confirmation of Coupling: Perform a Kaiser test to check for reaction completion.

Diagrams

experimental_workflow Fmoc-His(Trt)-OH-15N3 Coupling Workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_post Post-Coupling Resin_Swell Swell Resin in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Wash_1 Wash with DMF Fmoc_Deprotection->Wash_1 Prep_Solution Prepare Coupling Solution: This compound + Coupling Reagent + Additive/Base in DMF Add_to_Resin Add Solution to Resin Wash_1->Add_to_Resin Prep_Solution->Add_to_Resin Agitate Agitate at RT (2-4h) Add_to_Resin->Agitate Wash_2 Wash with DMF Agitate->Wash_2 Kaiser_Test Kaiser Test Wash_2->Kaiser_Test Decision Complete? Kaiser_Test->Decision Decision->Agitate No (Recouple) Next_Step Proceed to Next Amino Acid Coupling Decision->Next_Step Yes

Caption: Experimental workflow for the coupling of Fmoc-His(Trt)-OH-¹⁵N₃ in SPPS.

Conclusion

The successful incorporation of Fmoc-His(Trt)-OH-¹⁵N₃ into a peptide sequence requires careful consideration of the coupling conditions to mitigate the high risk of racemization. The use of phosphonium-based reagents like DEPBT or a combination of DIC with additives such as Oxyma Pure, along with the appropriate choice of a base, can significantly improve the stereochemical purity of the final peptide. The protocols provided here serve as a starting point, and optimization may be necessary depending on the specific peptide being synthesized. Regular monitoring of the coupling reaction completeness is essential for achieving high-quality synthetic peptides.

References

Application Notes: Metabolic Labeling of Proteins with ¹⁵N Histidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic labeling is a powerful technique for studying protein dynamics, including synthesis, degradation, and turnover. By supplying cells with amino acids containing stable heavy isotopes, such as ¹⁵N, newly synthesized proteins become "heavy" and can be distinguished from pre-existing "light" proteins using mass spectrometry (MS). Selective labeling with a single amino acid, such as ¹⁵N-histidine, offers a targeted approach to investigate protein dynamics, particularly for proteins where histidine is a key component of active sites or interaction domains. This method is a subtype of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and is applicable to a wide range of biological systems, from bacteria to mammalian cells.

The primary advantage of metabolic labeling is that the isotopic label is incorporated during the natural process of protein synthesis, minimizing experimental errors that can be introduced during sample preparation.[1] This allows for the accurate quantification of dynamic changes in the proteome.

Principle of the Method

The core principle involves replacing the natural ("light," predominantly ¹⁴N) histidine in the cell culture medium with a "heavy" counterpart, L-Histidine labeled with ¹⁵N at one or more of its nitrogen atoms (e.g., L-Histidine-¹⁵N₃).[2] As cells grow and synthesize new proteins, they incorporate this heavy histidine.

There are two main experimental approaches:

  • Pulse Labeling: Cells are grown in light medium and then switched to a heavy medium. The rate of incorporation of the ¹⁵N-histidine into proteins is measured over time to determine protein synthesis rates.

  • Pulse-Chase Labeling: Cells are first grown in heavy medium to label the entire proteome. They are then switched back to a light medium. The rate of disappearance of the heavy label is monitored to determine protein degradation and turnover rates.

The "light" and "heavy" protein populations are then combined, processed, and analyzed by mass spectrometry. The mass spectrometer detects peptide pairs that are chemically identical but differ in mass due to the incorporated ¹⁵N isotope. The ratio of the signal intensities of the heavy to light peptides directly corresponds to the relative change in protein abundance or turnover.

Applications

  • Measuring Protein Synthesis and Turnover Rates: The most common application is to determine the synthesis and degradation rates (turnover) of individual proteins on a proteome-wide scale. This provides insights into how cells regulate protein abundance under different physiological conditions.[3][4] Studies have shown that protein turnover rates can vary significantly, with median half-lives ranging from hours to days depending on the protein and cellular context.[5]

  • Quantitative Proteomics: By comparing the proteomes of cells grown under different conditions (e.g., drug-treated vs. control), ¹⁵N-histidine labeling allows for the precise relative quantification of thousands of proteins.[5]

  • Studying Post-Translational Modifications (PTMs): Metabolic labeling can be used to quantify changes in the abundance of specific PTMs on histones and other proteins.[6]

  • Structural Biology (NMR Spectroscopy): Selective incorporation of ¹⁵N-histidine is a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy. It helps to reduce spectral overlap and allows for the specific assignment of signals from histidine residues, which are often critical for protein function and structure.[7]

Quantitative Data Summary

The following tables provide examples of quantitative data that can be obtained from metabolic labeling experiments. Table 1 shows fractional synthesis rates from a study using a general ¹⁵N amino acid mixture, which is representative of the data obtained with single amino acid labeling. Table 2 presents data on labeling efficiency for various amino acids, including histidine, in a mammalian cell line.

Protein IdentifiedFractional Synthesis Rate (FSR) (%) in Pancreatic Cancer Cells
Protein 144
Protein 252
Protein 358
Protein 465
Protein 571
Protein 676
Table 1: Example of Fractional Protein Synthesis Rates (FSR) determined by ¹⁵N metabolic labeling. Data is illustrative of typical results.[3]
Amino AcidIsotope Incorporation Efficiency (%) in HEK293 CellsMetabolic Scrambling
Histidine (H) ~52% Minimal
Lysine (K)~52%Minimal
Serine (S)~52%Interconverts with Glycine
Valine (V)~30%Significant
Isoleucine (I)~30%Significant
Leucine (L)~30%Significant
Table 2: Estimated ¹⁵N incorporation efficiency and degree of metabolic scrambling for selected amino acids in HEK293 cells.

Experimental Workflow & Signaling Pathways

The general workflow for a ¹⁵N-histidine labeling experiment is depicted below. This is followed by a diagram of the key metabolic pathways for histidine, which is crucial for understanding the incorporation of the label and potential metabolic scrambling.

G cluster_culture Cell Culture & Labeling cluster_exp Experiment & Lysis cluster_prep Sample Preparation cluster_analysis Analysis A Start Cell Culture (e.g., HEK293 or E. coli) B Prepare Labeling Media 'Light' (¹⁴N His) & 'Heavy' (¹⁵N His) A->B C Metabolic Labeling (Grow cells for >5 doublings for full incorporation) B->C D Apply Experimental Treatment (e.g., Drug vs. Vehicle) C->D E Harvest and Combine Cells (Mix 'Light' and 'Heavy' populations 1:1) D->E F Cell Lysis & Protein Extraction E->F G Protein Digestion (e.g., with Trypsin) F->G H Peptide Cleanup (e.g., C18 Desalting) G->H I LC-MS/MS Analysis H->I J Data Processing (Identify peptides, quantify Heavy/Light ratios) I->J K Calculate Protein Turnover / Relative Abundance J->K

Caption: General experimental workflow for quantitative proteomics using ¹⁵N-histidine labeling.

G cluster_synthesis Protein Synthesis cluster_degradation Histidine Catabolism ext_his Extracellular ¹⁵N-Histidine int_his Intracellular ¹⁵N-Histidine Pool ext_his->int_his Transport protein ¹⁵N-Labeled Protein int_his->protein Translation urocanate Urocanate int_his->urocanate Histidase histamine Histamine int_his->histamine Histidine Decarboxylase protein->int_his Degradation figlu Formiminoglutamate (FIGLU) urocanate->figlu glutamate Glutamate figlu->glutamate Requires Tetrahydrofolate glutamate->protein Potential Scrambling (if ¹⁵N is transferred)

Caption: Simplified metabolic pathways of ¹⁵N-histidine incorporation and catabolism.

Protocols

Protocol 1: ¹⁵N-Histidine Labeling in Mammalian Cells (e.g., HEK293)

This protocol is based on the principles of SILAC for selective amino acid labeling.

Materials:

  • HEK293 cells (or other cell line of interest)

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-Histidine, L-Arginine, and L-Lysine.

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids.

  • "Light" L-Histidine, L-Arginine, and L-Lysine solutions.

  • "Heavy" ¹⁵N-L-Histidine (e.g., L-Histidine-¹⁵N₃).

  • Standard cell culture reagents (PBS, Trypsin-EDTA, etc.).

Methodology:

  • Preparation of SILAC Media:

    • Light Medium: Reconstitute the amino acid-deficient medium with light L-Arginine, L-Lysine, and L-Histidine to their normal physiological concentrations. Supplement with 10% dFBS and Penicillin/Streptomycin.

    • Heavy Medium: Reconstitute the amino acid-deficient medium with light L-Arginine and L-Lysine, but use heavy ¹⁵N-L-Histidine . Supplement with 10% dFBS and Penicillin/Streptomycin.

    • Filter-sterilize both media using a 0.22-µm filter.

  • Cell Adaptation and Labeling:

    • Culture two separate populations of HEK293 cells, one in the "Light" medium and one in the "Heavy" medium.

    • Passage the cells for at least five to six doublings to ensure near-complete incorporation (>97%) of the labeled amino acid in the "Heavy" population.

    • Periodically check for labeling efficiency by running a small sample of protein lysate on MS if possible.

  • Experimental Treatment and Harvest:

    • Once full incorporation is achieved, apply the desired experimental treatment to one or both cell populations.

    • Wash cells with cold PBS, then harvest by scraping or trypsinization.

    • Count the cells from each population and combine them at a 1:1 ratio.

  • Protein Extraction and Digestion:

    • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer or 8M Urea buffer).

    • Quantify the total protein concentration (e.g., using a BCA assay).

    • Perform in-solution or in-gel digestion of the protein extract using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Use appropriate software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of heavy-to-light peptide pairs.

    • Calculate protein turnover rates based on the change in heavy/light ratios over time (for dynamic SILAC experiments) or relative protein abundance.

Protocol 2: Selective ¹⁵N-Histidine Labeling in E. coli

This protocol is designed for the expression of a specific recombinant protein with ¹⁵N-histidine incorporated. To avoid metabolic scrambling, a metabolic precursor of histidine is used.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid of interest.

  • M9 minimal medium components.

  • ¹⁵N-labeled imidazolepyruvate (precursor for histidine).

  • Glucose (or other carbon source).

  • Trace elements solution.

  • Appropriate antibiotics.

  • IPTG for induction.

Methodology:

  • Prepare M9 Minimal Medium:

    • Prepare 1L of M9 salts solution.

    • Autoclave and cool to room temperature.

    • Aseptically add sterile solutions of MgSO₄, CaCl₂, glucose, thiamine, and any required trace elements.

    • Crucially, do not add a nitrogen source like NH₄Cl , as the nitrogen for histidine will come from the precursor. Add all other required unlabeled amino acids.

  • Cell Growth and Labeling:

    • Inoculate a small starter culture in a rich medium (like LB) and grow overnight.

    • The next day, inoculate 1L of the prepared M9 minimal medium with the starter culture.

    • Grow the cells at 37°C with shaking until the OD₆₀₀ reaches ~0.6-0.8.

    • Add the ¹⁵N-imidazolepyruvate to a final concentration of 50-100 mg/L .

  • Protein Expression and Harvest:

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 1 mM).

    • Continue to culture the cells for the desired expression time (e.g., 4-16 hours) at an appropriate temperature (e.g., 20-30°C).

    • Harvest the cells by centrifugation.

  • Protein Purification and Analysis:

    • Purify the recombinant protein using standard methods (e.g., affinity chromatography).

    • Confirm ¹⁵N-histidine incorporation and labeling efficiency using mass spectrometry.

Troubleshooting and Considerations

  • Incomplete Labeling: Ensure cells undergo a sufficient number of doublings (at least 5-6) in mammalian cell culture for complete incorporation. In E. coli, ensure the concentration of the labeled precursor is adequate.

  • Metabolic Scrambling: While histidine shows minimal scrambling in HEK293 cells, other amino acids can be interconverted. If scrambling is a concern, using a histidine auxotrophic cell line can ensure that all histidine is derived from the supplied labeled source. In E. coli, using imidazolepyruvate as a precursor minimizes the risk of the label being metabolized and incorporated into other amino acids.

  • Amino Acid Conversion: In some cell lines, arginine can be converted to proline. This is a known issue in SILAC and should be monitored. While not directly affecting histidine labeling, it is a consideration in complex SILAC experiments.

  • Cost: Stable isotope-labeled amino acids are expensive. Selective labeling with a single amino acid like histidine is more cost-effective than labeling the entire proteome.

References

Application Note: Quantitative LC-MS Analysis of Peptides Containing Fmoc-His(Trt)-OH-¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the liquid chromatography-mass spectrometry (LC-MS) analysis of synthetic peptides incorporating the stable isotope-labeled amino acid, Fmoc-His(Trt)-OH-¹⁵N₃. The incorporation of ¹⁵N atoms into the histidine residue allows for precise differentiation and quantification of peptides in complex biological samples, serving as an internal standard for quantitative proteomics and drug development studies.[1][2] This document outlines the complete workflow, from sample preparation and LC-MS methodology to data analysis, and includes representative data and visualizations to guide researchers.

Introduction

Stable isotope labeling is a powerful technique for accurate protein and peptide quantification using mass spectrometry.[3] Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and the use of synthetic isotopically labeled peptides for Absolute QUAntitation (AQUA) have become indispensable in proteomics research.[4][5] The synthesis of peptides with incorporated stable isotopes, such as those containing Fmoc-His(Trt)-OH-¹⁵N₃, provides a robust internal standard for the precise quantification of a target peptide in a complex mixture.[1][2][5] This is particularly valuable in drug development for pharmacokinetic studies and in cellular biology to understand signaling pathways.

Fmoc-His(Trt)-OH is a commonly used derivative for histidine in solid-phase peptide synthesis (SPPS), where the Trityl (Trt) group protects the side chain and the Fmoc group protects the α-amino group.[1][6] The ¹⁵N₃ label indicates that all three nitrogen atoms in the histidine side chain are the heavy ¹⁵N isotope, providing a distinct mass shift for MS-based detection.[1][2] This application note details the analytical workflow for such peptides.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for successful LC-MS analysis to remove contaminants like salts and detergents that can interfere with ionization.[7][8]

Materials:

  • Peptide sample containing the ¹⁵N₃-labeled histidine.

  • Unlabeled synthetic peptide standard (for comparison).

  • HPLC-grade water with 0.1% formic acid (Solvent A).[9]

  • HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Solvent B).[9]

  • C18 solid-phase extraction (SPE) cartridges for desalting.

  • Microcentrifuge tubes.

Protocol:

  • Reconstitution: Dissolve the lyophilized synthetic peptides (both labeled and unlabeled) in Solvent A to a stock concentration of 1 mg/mL.

  • Spiking (for quantitation): For relative quantification, mix the labeled peptide (internal standard) with the biological sample containing the unlabeled target peptide at a known concentration ratio (e.g., 1:1).

  • Desalting:

    • Condition a C18 SPE cartridge by washing with 1 mL of Solvent B followed by 1 mL of Solvent A.

    • Load the peptide sample onto the cartridge.

    • Wash the cartridge with 1 mL of Solvent A to remove salts.

    • Elute the peptide with 500 µL of Solvent B.

  • Drying and Reconstitution: Dry the eluted sample in a vacuum centrifuge. Reconstitute the dried peptide in 100 µL of Solvent A for LC-MS analysis.[3]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Reversed-phase C18 analytical column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[10]

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[3]

LC Method:

  • Mobile Phase A: 0.1% formic acid in water.[11]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

  • Gradient: A typical gradient would be 2-40% Solvent B over 30-60 minutes.[3]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Data-Dependent Acquisition (DDA).[3]

  • MS1 Scan:

    • Resolution: 60,000 - 120,000.[3]

    • Scan Range: m/z 300-2000.

  • MS2 Scan (Tandem MS):

    • Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation.

    • Fragmentation: Higher-energy C-trap Dissociation (HCD).

    • Resolution: 15,000 - 30,000.

Data Presentation

Quantitative data from the LC-MS analysis should be summarized for clarity. The following tables represent hypothetical data for a target peptide ("Peptide-L") and its ¹⁵N₃-labeled internal standard ("Peptide-H").

Table 1: Peptide Characteristics

ParameterPeptide-L (Light)Peptide-H (Heavy)
Sequence Gly-His-Ala-LysGly-¹⁵N₃-His-Ala-Lys
Monoisotopic Mass 412.23 Da415.22 Da
Mass Difference -+3.0 Da

Table 2: LC-MS Quantitative Analysis

SamplePeptide-L Peak AreaPeptide-H Peak AreaRatio (L/H)
Control 1.5 x 10⁷1.5 x 10⁷1.00
Treated 1 3.0 x 10⁷1.5 x 10⁷2.00
Treated 2 7.5 x 10⁶1.5 x 10⁷0.50

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR G_Protein G Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_A Kinase A Second_Messenger->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Target_Protein Target Protein Kinase_B->Target_Protein His_Peptide Histidine-containing Peptide (Analyte) Target_Protein->His_Peptide Cleavage/ Release

Caption: Hypothetical signaling cascade leading to the release of a histidine-containing peptide.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Dissolve Peptides (Light & Heavy) B Spike Heavy Peptide into Sample A->B C C18 SPE Desalting B->C D Dry & Reconstitute C->D E Inject on C18 Column D->E F Gradient Elution E->F G ESI-MS Analysis F->G H Extract Ion Chromatograms (Light & Heavy) G->H I Peak Integration H->I J Calculate Peak Area Ratios I->J

Caption: Workflow for quantitative analysis of peptides using LC-MS.

Conclusion

The use of synthetic peptides containing Fmoc-His(Trt)-OH-¹⁵N₃ provides a reliable internal standard for the accurate quantification of target peptides by LC-MS. The detailed protocol and methodologies presented in this application note offer a comprehensive guide for researchers in proteomics and drug development. By following this workflow, scientists can achieve high-quality, reproducible quantitative data for their studies.

References

Application Notes and Protocols for 15N HSQC NMR Experiments with Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biological macromolecules at an atomic level. The Heteronuclear Single Quantum Coherence (HSQC) experiment, particularly the 15N-HSQC, is a cornerstone of biomolecular NMR. This experiment provides a "fingerprint" of a peptide or protein, with each peak in the 2D spectrum corresponding to a specific amide group in the molecule's backbone or side chains.[1][2][3] By isotopically labeling peptides with 15N, researchers can readily monitor changes in the chemical environment of each amino acid residue upon interaction with binding partners, such as small molecules, proteins, or nucleic acids.[4] These changes, observed as chemical shift perturbations (CSPs), provide valuable insights into binding interfaces, conformational changes, and can be used to determine binding affinities, making 15N-HSQC a critical tool in drug discovery and development.[1][3][5]

This document provides detailed application notes and protocols for performing and analyzing 15N HSQC NMR experiments with labeled peptides.

Applications in Drug Discovery and Development

  • Binding Site Mapping: Identifying the specific amino acid residues of a peptide that are involved in the interaction with a drug candidate.[5]

  • Fragment-Based Screening: Screening libraries of small molecule fragments to identify binders to a peptide target.[1]

  • Determination of Binding Affinity (Kd): Quantifying the strength of the interaction between a peptide and a ligand by titrating the ligand and monitoring the chemical shift perturbations.[5]

  • Conformational Change Analysis: Detecting structural rearrangements in a peptide upon ligand binding.

  • Target Validation: Confirming the interaction of a drug candidate with its intended peptide target.

Experimental Workflow Overview

The general workflow for a 15N HSQC-based peptide interaction study involves several key stages, from sample preparation to data analysis and interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation peptide_prep 15N Labeled Peptide Expression & Purification nmr_sample NMR Sample Preparation peptide_prep->nmr_sample ligand_prep Ligand Preparation ligand_prep->nmr_sample free_spec Acquire 15N HSQC of Free Peptide nmr_sample->free_spec titration Titrate with Ligand & Acquire 15N HSQC Series free_spec->titration processing Data Processing (e.g., NMRPipe) titration->processing assignment Peak Assignment (e.g., CCPNmr) processing->assignment csp_calc CSP Calculation assignment->csp_calc kd_fit Binding Affinity (Kd) Fitting csp_calc->kd_fit mapping Map Perturbations onto Structure csp_calc->mapping csp_pathway cluster_data Input Data cluster_calc Calculation cluster_output Output free_peaks Peak List (Free Peptide) track_peaks Track Peak Shifts free_peaks->track_peaks bound_peaks Peak List (Bound Peptide) bound_peaks->track_peaks calc_delta_H Calculate ΔδH track_peaks->calc_delta_H calc_delta_N Calculate ΔδN track_peaks->calc_delta_N calc_csp Calculate Weighted CSP calc_delta_H->calc_csp calc_delta_N->calc_csp csp_plot Plot CSP vs. Residue Number calc_csp->csp_plot structure_map Map CSPs onto 3D Structure calc_csp->structure_map

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of Fmoc-His(Trt)-OH During Coupling

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the racemization of Fmoc-His(Trt)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Fmoc-His(Trt)-OH coupling?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the coupling reaction. For Fmoc-L-His(Trt)-OH, this results in the undesired incorporation of its D-enantiomer into the peptide sequence. Histidine is particularly susceptible to this side reaction due to the imidazole (B134444) ring in its side chain.[1][2][3]

Q2: Why is Fmoc-His(Trt)-OH so prone to racemization?

A2: The racemization of Fmoc-His(Trt)-OH is primarily caused by the unprotected π-nitrogen of the imidazole side chain.[4][5] This nitrogen atom can act as an internal base, abstracting the acidic proton from the alpha-carbon of the activated amino acid. The resulting planar carbanion intermediate can then be reprotonated from either side, leading to a mixture of L- and D-isomers.[6] The standard trityl (Trt) protecting group is located on the τ-nitrogen and therefore offers minimal protection against this mechanism.[4]

Q3: What are the main factors that influence the extent of racemization?

A3: Several factors during the coupling step can significantly impact the degree of racemization:

  • Coupling Reagents and Additives: The choice of activation agent and the presence of racemization-suppressing additives are critical.[7][8]

  • Activation Time: Prolonged pre-activation of the amino acid before addition to the resin can increase the risk of racemization.[2][6]

  • Base: The type and concentration of the base used, particularly with onium salt reagents, play a crucial role.[8][9]

  • Temperature: Elevated temperatures, such as those used in microwave-assisted SPPS, can accelerate racemization.[4][10][11]

Troubleshooting Guide

Problem: High levels of D-His diastereomeric impurity detected after coupling Fmoc-His(Trt)-OH.

Below is a step-by-step guide to troubleshoot and minimize racemization.

Step 1: Evaluate and Optimize Your Coupling Reagents and Additives.

The choice of coupling methodology is the first line of defense against racemization.

  • Carbodiimides (e.g., DIC, DCC): These reagents should not be used alone for His coupling. The highly reactive O-acylisourea intermediate is very prone to racemization.

  • Onium Salts (e.g., HBTU, HATU, HCTU): While efficient, these reagents require a base for activation, which can promote racemization.

    • Solution: If using onium salts, pay close attention to the base and activation time (see Steps 2 and 3). For particularly problematic couplings, consider switching to a phosphonium-based reagent known for its resistance to racemization.

  • Recommended Reagent for Fmoc-His(Trt)-OH:

    • DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one): This phosphonium (B103445) reagent is highly recommended for coupling Fmoc-His(Trt)-OH as it demonstrates remarkable resistance to racemization.[5][8]

Step 2: Modify the Amino Acid Activation Strategy.

The duration that the amino acid exists in its highly activated, racemization-prone state should be minimized.

  • Problem: Long pre-activation times (e.g., >5 minutes) before adding the activated amino acid to the resin can lead to significant racemization.[2][6]

  • Solution 1 - Minimize Pre-activation Time: If your protocol involves pre-activation, reduce the time to the minimum required for efficient coupling (e.g., 1-2 minutes).

  • Solution 2 - Use In Situ Activation: Add the coupling reagents and the Fmoc-His(Trt)-OH to the deprotected resin simultaneously. This strategy minimizes the lifetime of the activated species.[2][6] Be aware that this can sometimes lead to other side reactions, such as Nα-endcapping by DIC, so a balance must be found.[1][2]

Step 3: Optimize the Base Conditions.

Bases are necessary for onium salt-mediated couplings but can facilitate the abstraction of the alpha-proton, leading to racemization.

  • Problem: Strong, non-hindered bases like N,N-Diisopropylethylamine (DIPEA) can increase the rate of racemization.[8][9]

  • Solution 1 - Use a Weaker or More Hindered Base: Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or a sterically hindered base such as 2,4,6-collidine.[8][10]

  • Solution 2 - Use Base-Free Conditions: When using carbodiimides with additives like HOBt or Oxyma, the reaction can often proceed efficiently without the addition of a base, which is ideal for minimizing racemization.[8]

Step 4: Control the Reaction Temperature.

  • Problem: High coupling temperatures, especially those used in microwave-assisted synthesis (e.g., 80-90°C), dramatically increase the rate of histidine racemization.[10][11][13]

  • Solution 1 - Lower the Temperature: For microwave protocols, reducing the coupling temperature for the histidine residue to 50°C can significantly limit racemization.[10][11][14]

  • Solution 2 - Conventional Coupling: Perform the coupling of Fmoc-His(Trt)-OH using conventional methods at room temperature, even if the rest of the peptide is synthesized using an accelerated microwave protocol.[10][14][15]

Step 5: Consider an Alternative Histidine Derivative.

  • Problem: The fundamental issue is the unprotected π-nitrogen on the imidazole ring of the standard Fmoc-His(Trt)-OH.

  • Solution: For syntheses where racemization of histidine is a persistent and critical issue, consider using an alternative derivative with protection on the π-nitrogen.

    • Fmoc-His(MBom)-OH (Methoxybenzyloxymethyl): This derivative provides excellent protection against racemization by blocking the internal base mechanism.[4][16] Studies have shown dramatically lower levels of D-His formation with Fmoc-His(MBom)-OH compared to Fmoc-His(Trt)-OH, even at elevated temperatures.[4]

Data Presentation

Table 1: Comparison of D-His Formation with Different Coupling Conditions

Fmoc-His DerivativeCoupling Reagent/AdditiveBaseTemperature% D-His IsomerReference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBtDIPEA25°C7.8%[4]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBtDIPEA25°C0.3%[4]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBtDIPEA80°C (Microwave)16.6%[4]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBtDIPEA80°C (Microwave)0.8%[4]
Fmoc-His(Trt)-OHDIC/OxymaN/ARoom Temp1.8%[12]
Fmoc-His(Trt)-OHDIC/OxymaN/A55°C31.0%[12]

Data is compiled from multiple sources for illustrative purposes. Actual results may vary based on the full peptide sequence and specific reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-His(Trt)-OH using DIC/Oxyma

This protocol utilizes in situ activation under base-free conditions to minimize racemization.

  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF). Perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-His(Trt)-OH and 3 equivalents of Oxyma in DMF.

  • Activation and Coupling: Add the Fmoc-His(Trt)-OH/Oxyma solution to the resin. Immediately add 3 equivalents of Diisopropylcarbodiimide (DIC).

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.

Protocol 2: Coupling with DEPBT

This protocol uses a specialized phosphonium reagent known to suppress histidine racemization.

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-His(Trt)-OH, 3 equivalents of DEPBT, and 6 equivalents of N-methylmorpholine (NMM) in DMF.

  • Activation and Coupling: Add the prepared coupling solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing and Monitoring: Wash the resin with DMF and check for reaction completion with a Kaiser test.

Visualizations

TroubleshootingWorkflow start High D-His Impurity Detected reagent Step 1: Evaluate Coupling Reagent start->reagent carbodiimide Using Carbodiimide (DIC/DCC)? reagent->carbodiimide Yes onium Using Onium Salt (HBTU/HATU)? reagent->onium No add_additive Action: Add Oxyma or HOAt. Avoid using carbodiimide alone. carbodiimide->add_additive check_base Step 3: Evaluate Base onium->check_base activation Step 2: Evaluate Activation Method add_additive->activation base_type Using DIPEA? check_base->base_type pre_activation Using prolonged pre-activation? activation->pre_activation in_situ Action: Switch to in-situ activation or shorten pre-activation time. pre_activation->in_situ Yes temperature Step 4: Evaluate Temperature pre_activation->temperature No in_situ->temperature base_type->activation No change_base Action: Switch to weaker/hindered base (NMM/Collidine) or use base-free conditions. base_type->change_base Yes change_base->activation high_temp Using elevated temperature (e.g., microwave >50°C)? temperature->high_temp lower_temp Action: Lower coupling temp to <50°C or use conventional RT coupling. high_temp->lower_temp Yes final_check Still high racemization? high_temp->final_check No lower_temp->final_check change_derivative Step 5: Action: Use Fmoc-His(MBom)-OH final_check->change_derivative Yes end Problem Solved final_check->end No change_derivative->end

Caption: Troubleshooting workflow for minimizing Fmoc-His(Trt)-OH racemization.

Caption: Mechanism of Fmoc-His(Trt)-OH racemization via a planar carbanion.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-His(Trt)-OH-15N3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of Fmoc-His(Trt)-OH, including its isotopically labeled form, Fmoc-His(Trt)-OH-15N3.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when coupling Fmoc-His(Trt)-OH?

The primary challenges during the coupling of Fmoc-His(Trt)-OH are its high propensity for racemization and the potential for other side reactions.[1][2][3][4][5] The unprotected π-nitrogen on the imidazole (B134444) ring of histidine can act as an intramolecular base, leading to the abstraction of the α-proton and subsequent racemization.[3][5] Additionally, side reactions such as N-terminal guanidinylation when using uronium/aminium-based coupling reagents in excess and Nα-endcapping with carbodiimides like DIC can occur.[1][2][6]

Q2: How can I minimize racemization during the coupling of Fmoc-His(Trt)-OH?

Minimizing racemization is a critical aspect of successfully incorporating Fmoc-His(Trt)-OH. Several strategies can be employed:

  • Choice of Coupling Reagents: Utilizing coupling reagents known to suppress racemization is highly recommended. DEPBT is often cited as the reagent of choice for the racemization-prone Fmoc-His(Trt)-OH.[6] Combinations such as DIC with additives like HOBt, HOAt, or Oxyma Pure are also effective.[6][7] Acidic coupling conditions are generally favored to maintain the stereochemistry of histidine.[4][8]

  • Activation Method: Avoid prolonged pre-activation of the amino acid, as this can increase the risk of racemization.[1][2][3][9] An in situ activation strategy, where the coupling reagents are added directly to the resin-bound peptide, can minimize the existence time of the activated amino acid and thus reduce racemization.[2][3][9]

  • Alternative Protecting Groups: If racemization remains a significant issue, consider using alternative side-chain protecting groups for histidine. The Nπ-benzyloxymethyl (Bom) or Nπ-methoxybenzyloxymethyl (MBom) groups are highly effective at preventing racemization.[4][5][10] Fmoc-His(Boc)-OH has also been shown to significantly reduce epimerization, especially at elevated temperatures.[7]

Q3: Which coupling reagents are recommended for Fmoc-His(Trt)-OH and why?

The selection of the coupling reagent is crucial for a successful coupling with minimal side reactions.

  • Phosphonium Reagents: Reagents like BOP and PyBOP are effective but should be used with caution as they can lead to side reactions if not used properly.[6]

  • Aminium/Uronium Reagents: HBTU and HATU are popular and efficient coupling reagents.[6][11] However, it's important to use a slight excess of the amino acid relative to the coupling reagent to avoid N-terminal guanidinylation.[6]

  • Carbodiimides: DIC, especially in combination with additives like HOBt or Oxyma Pure, is a good choice for minimizing racemization.[6][7] This combination is often preferred for automated solid-phase peptide synthesis (SPPS).[6]

  • DEPBT: As a mixed anhydride (B1165640), DEPBT shows remarkable resistance to racemization and is highly recommended for coupling Fmoc-His(Trt)-OH.[6]

Q4: How can I monitor the coupling efficiency of Fmoc-His(Trt)-OH?

Monitoring the completion of the coupling reaction is essential for a successful synthesis. The most common method is the Kaiser test, which detects free primary amines.[11][12] A negative Kaiser test (yellow beads) indicates that the coupling is complete.[11] For sequences with N-terminal proline, where the Kaiser test is not reliable, alternative tests like the isatin (B1672199) test or the chloranil (B122849) test can be used.[12]

Q5: What should I do if the coupling of Fmoc-His(Trt)-OH is incomplete?

If a monitoring test indicates incomplete coupling, a second coupling step should be performed.[12] If significant unreacted amine remains after the second coupling, it may be due to peptide aggregation.[12] In such cases, changing the solvent (e.g., to NMP or DMSO) or using a more potent coupling reagent like HATU may help.[12] If unreacted amines persist, they should be capped using acetic anhydride to prevent the formation of deletion peptides.[12]

Data Presentation

Table 1: Comparison of D-Isomer Formation for Fmoc-His Derivatives Under Different Coupling Conditions

Side-Chain Protecting GroupCoupling Temperature (°C)Coupling Time (min)Coupling Reagents% D-Isomer FormationReference
Trityl (Trt)5010DIC/Oxyma Pure6.8%[7]
tert-Butoxycarbonyl (Boc)5010DIC/Oxyma Pure0.18%[7]
Trityl (Trt)902DIC/Oxyma Pure>16%[7]
tert-Butoxycarbonyl (Boc)902DIC/Oxyma Pure0.81%[7]
Trityl (Trt)Room Temperature-HCTU/6-Cl-HOBt/DIPEA7.8%[5]
Nπ-MBomRoom Temperature-HCTU/6-Cl-HOBt/DIPEA0.3%[5]
Trityl (Trt)80-HCTU/6-Cl-HOBt/DIPEA16.6%[5]
Nπ-MBom80-HCTU/6-Cl-HOBt/DIPEA0.8%[5]

Table 2: General Parameters for SPPS using Fmoc-His(Trt)-OH

ReagentEquivalents (relative to resin loading)PurposeReference
Fmoc-His(Trt)-OH3 - 5Amino acid to be incorporated[11]
Coupling Reagent (e.g., HBTU, HATU)2.9 - 4.5Activates the carboxylic acid[11]
Base (e.g., DIPEA, NMM)6 - 10Neutralizes the reaction mixture[11]
Deprotection Reagent (20% Piperidine (B6355638) in DMF)-Removes the Fmoc protecting group[11]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-His(Trt)-OH using HATU

  • Resin Swelling: Swell the resin in DMF for 1 hour.[13]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.[11]

    • Drain the deprotection solution.

    • Repeat the deprotection step once more.[11]

    • Wash the resin thoroughly with DMF (3-5 times).[11]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-His(Trt)-OH (3-5 equivalents) and HATU (2.9-4.5 equivalents) in DMF.[11]

    • Add a base such as DIPEA (6-10 equivalents) to the amino acid solution and mix well.[11]

    • Immediately add the activated amino acid solution to the deprotected resin.[11]

    • Agitate the reaction mixture for 1-2 hours at room temperature.[11]

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[11]

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).[11]

Protocol 2: Low-Racemization Coupling using DIC/Oxyma

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • In Situ Activation and Coupling:

    • In a reaction vessel, add the deprotected resin.

    • Add a solution of Fmoc-His(Trt)-OH (1.5 equivalents) and Oxyma (1.5 equivalents) in DMF.

    • Add DIC (1.5 equivalents) to the mixture.

    • Agitate the reaction mixture at 20-25°C for the desired time (e.g., 2 hours).[3]

  • Monitoring and Washing: Follow step 4 from Protocol 1.

Mandatory Visualization

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring and Progression Resin Start with Resin Swell Swell Resin (DMF, 1h) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Resin (DMF) Deprotect->Wash1 Activate Activate Fmoc-His(Trt)-OH Wash1->Activate Couple Couple to Resin (1-2h) Activate->Couple Wash2 Wash Resin (DMF) Couple->Wash2 Monitor Kaiser Test Wash2->Monitor Complete Coupling Complete Monitor->Complete Negative Incomplete Incomplete Coupling Monitor->Incomplete Positive Next_Cycle Proceed to Next Cycle Complete->Next_Cycle Recouple Recouple Incomplete->Recouple Recouple->Couple Cap Cap with Acetic Anhydride Recouple->Cap Cap->Next_Cycle

Caption: Experimental workflow for Fmoc-His(Trt)-OH coupling.

troubleshooting_racemization cluster_causes Potential Causes cluster_solutions Solutions HighRacemization High Racemization Detected Cause1 Prolonged Pre-activation HighRacemization->Cause1 Cause2 Inappropriate Coupling Reagent HighRacemization->Cause2 Cause3 Basic Reaction Conditions HighRacemization->Cause3 Solution4 Consider Alternative Protecting Group (e.g., MBom, Boc) HighRacemization->Solution4 If problem persists Solution1 Use In Situ Activation Cause1->Solution1 Solution2 Switch to DEPBT, DIC/Oxyma, or DIC/HOBt Cause2->Solution2 Solution3 Use Weaker Base or Acidic Additives Cause3->Solution3

Caption: Troubleshooting guide for high racemization.

References

Technical Support Center: Troubleshooting Side Reactions with Fmoc-His(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common side reactions encountered when using Fmoc-His(Trt)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant racemization of the histidine residue in my peptide. What are the primary causes and how can I minimize it?

A1: Racemization of Fmoc-His(Trt)-OH is a common and significant side reaction during its coupling in solid-phase peptide synthesis.[1][2][3] Histidine is one of the amino acids most prone to racemization.[1][2][3] The primary cause is the abstraction of the alpha-proton (Hα) from the chiral carbon by the unprotected Nπ of the imidazole (B134444) side chain. This is particularly stimulated by intensive pre-activation of the carboxyl group of Fmoc-His(Trt)-OH before coupling.[1][3]

Troubleshooting Steps & Preventative Measures:

  • Optimize Pre-activation Time: Minimize the pre-activation time of Fmoc-His(Trt)-OH with the coupling reagent.[1][3] Prolonged pre-activation significantly increases the risk of racemization.

  • Choice of Coupling Reagents and Additives: The selection of coupling reagents and additives has a substantial impact on the level of racemization.

    • Using carbodiimides like DIC in combination with additives such as Oxyma or HOBt is a common practice. However, the conditions must be carefully optimized.[2][4]

    • Phosphonium-based reagents like DEPBT are known to mediate amide bond formation with a remarkable resistance to racemization, making them a good choice for coupling Fmoc-His(Trt)-OH.[4]

    • Avoid using uronium/aminium reagents in excess as they can lead to other side reactions.[4]

  • In Situ Activation: Consider an in situ activation strategy where the activated Fmoc-His(Trt)-OH is generated in the presence of the resin-bound amine. This minimizes the lifetime of the highly reactive activated species and can reduce racemization.[1][3] However, be aware that this can sometimes promote other side reactions like Nα-endcapping by DIC.[1]

  • Solvent Selection: The choice of solvent can influence racemization. For instance, some studies have shown lower racemization in solvent mixtures like NBP/EtOAc compared to DMF.[2]

  • Alternative Protecting Groups: For particularly challenging sequences, consider using alternative side-chain protecting groups for histidine that protect the Nπ position, such as 4-methoxybenzyloxymethyl (MBom).[5]

Q2: I am observing a peptide impurity with a mass corresponding to an adduct with my carbodiimide (B86325) coupling reagent (e.g., DIC). What is this side reaction and how can I prevent it?

A2: This side reaction is known as Nα-endcapping, where the coupling reagent (e.g., N,N'-diisopropylcarbodiimide - DIC) reacts with the N-terminal amine of the growing peptide chain, terminating further elongation.[1] There is often a conflicting relationship between minimizing histidine racemization and preventing Nα-DIC-endcapping.[1][2][3] Conditions that reduce racemization, such as avoiding pre-activation, can sometimes increase the likelihood of Nα-endcapping.[1][3]

Troubleshooting Steps & Preventative Measures:

  • Balance Pre-activation and In Situ Activation: Finding a balance between pre-activation and in situ activation is key. A short pre-activation time may be necessary to consume the coupling reagent in the intended reaction with Fmoc-His(Trt)-OH before it can react with the resin-bound amine.

  • Stoichiometry of Reagents: Use a slight excess of the Fmoc-amino acid relative to the coupling reagent to ensure the reagent is consumed in the activation step.[4]

  • Choice of Coupling Additives: Additives like HOBt, HOAt, or Oxyma Pure not only suppress racemization but also accelerate the coupling reaction, which can help to outcompete the Nα-endcapping side reaction.[4]

Q3: Is the Trityl (Trt) protecting group on the histidine side chain completely stable during Fmoc-SPPS?

A3: The trityl (Trt) group is generally robust and stable under the standard basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF).[6] It is also stable during peptide coupling. However, it is acid-labile and can be partially removed during cleavage from highly acid-sensitive resins if not handled carefully.[7]

Troubleshooting Steps & Preventative Measures:

  • Resin Choice and Cleavage: When preparing fully protected peptide fragments on 2-chlorotrityl chloride resin, the Trt group on histidine is generally stable during cleavage with very mild acid conditions (e.g., 1% TFA in DCM).[7][8]

  • Alternative Histidine Derivatives: If partial deprotection of the Trt group is a persistent issue, especially when preparing protected peptide fragments, consider using Fmoc-His(Clt)-OH for introduction of histidine.[8]

Q4: Can diketopiperazine (DKP) formation be an issue when His is one of the first two amino acids in the sequence?

A4: Yes, diketopiperazine (DKP) formation is a common side reaction in SPPS, particularly for sequences containing proline or other secondary amino acids at the C-terminus of a dipeptide.[9] If you are synthesizing a peptide where histidine is the second amino acid to be coupled (e.g., Fmoc-His(Trt)-Xaa-Resin), DKP formation can occur, leading to chain termination. This side reaction is predominantly induced during the Fmoc-removal step.[9]

Troubleshooting Steps & Preventative Measures:

  • Modified Fmoc-Deprotection: Instead of the standard 20% piperidine in DMF, consider using alternative Fmoc-removal solutions like 2% DBU/5% piperazine (B1678402) in NMP, which has been shown to drastically reduce DKP formation.[9]

  • Coupling of the Third Amino Acid: Once the dipeptide is formed, immediately couple the third amino acid to extend the chain and sterically hinder the cyclization reaction that leads to DKP formation.

Data Presentation

Table 1: Influence of Coupling Conditions on Histidine Racemization

Coupling ReagentAdditiveSolventPre-activationD-His Content (%)Reference
DICOxymaNBPYes2.5[2]
DICOxymaDMSO/2-MeTHF (3:7)Yes2.0[2]
TBECOxymaDMFYes1.1[2]
DICOxymaDMFYes1.0[2]
TBECOxymaNBP/EtOAc (1:4)Yes0.43[2]
DICHONB/HOBtNBP/EtOAc (1:1)Yes0.3[2]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of Fmoc-His(Trt)-OH using DIC/Oxyma

  • Resin Swelling: Swell the resin-bound peptide in the synthesis solvent (e.g., DMF) for at least 30 minutes.

  • Fmoc-Deprotection: Remove the N-terminal Fmoc group using a standard protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid and Additive Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (1.5-2.0 eq.) and Oxyma (1.5-2.0 eq.) in a minimal amount of DMF.

  • Coupling Reagent Preparation: In another vessel, prepare a solution of DIC (1.5-2.0 eq.) in DMF.

  • In Situ Activation and Coupling:

    • Add the Fmoc-His(Trt)-OH/Oxyma solution to the washed resin.

    • Immediately add the DIC solution to the resin slurry.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. A longer coupling time may be required for difficult sequences.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.

Mandatory Visualizations

RacemizationMechanism Start Fmoc-His(Trt)-OH Activated_Ester Activated Carboxylate (e.g., O-acylisourea) Start->Activated_Ester Coupling Reagent (e.g., DIC) Enolization Enolization via Hα Abstraction Activated_Ester->Enolization Intramolecular Hα abstraction by Imidazole Nπ Carbanion Planar Carbanion Intermediate Enolization->Carbanion Formation of planar intermediate L_Peptide L-His Peptide (Desired Product) Carbanion->L_Peptide Reprotonation (retention) D_Peptide D-His Peptide (Racemized Product) Carbanion->D_Peptide Reprotonation (inversion)

Caption: Mechanism of Fmoc-His(Trt)-OH racemization during peptide synthesis.

TroubleshootingWorkflow Start Problem: His Racemization or Nα-Endcapping Check_Preactivation Check Pre-activation Time Start->Check_Preactivation Reduce_Time Reduce or Eliminate Pre-activation Time Check_Preactivation->Reduce_Time Too Long Check_Reagents Evaluate Coupling Reagents/Additives Check_Preactivation->Check_Reagents Optimal Reduce_Time->Check_Reagents Use_DEPBT Use DEPBT or other low-racemization reagent Check_Reagents->Use_DEPBT Sub-optimal Optimize_Carbodiimide Optimize DIC/Oxyma (or HOBt) Ratio Check_Reagents->Optimize_Carbodiimide Using Carbodiimide Check_Solvent Consider Solvent Composition Use_DEPBT->Check_Solvent Optimize_Carbodiimide->Check_Solvent Change_Solvent Use alternative solvents (e.g., NBP/EtOAc) Check_Solvent->Change_Solvent Ineffective End Problem Resolved Check_Solvent->End Effective Change_Solvent->End

Caption: Troubleshooting workflow for histidine-related side reactions.

References

Technical Support Center: Aspartimide Formation in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize aspartimide formation, a critical side reaction in Fmoc-based SPPS.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation?

Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs in peptides containing an aspartic acid (Asp) residue. The backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carbonyl group of the Asp, forming a five-membered succinimide (B58015) ring.[1] This aspartimide intermediate is unstable and can undergo rapid epimerization.[1] Subsequent ring-opening by hydrolysis or aminolysis (e.g., by piperidine) can lead to several undesired products, including the correct D-α-aspartyl peptide, the L-β-aspartyl peptide, the D-β-aspartyl peptide, and corresponding piperidide adducts.[1][2]

Q2: Why is aspartimide formation problematic?

Aspartimide formation is a significant challenge in SPPS for several reasons:

  • Difficult Purification: The resulting β-peptides and diastereomers are often difficult to separate from the target α-peptide by HPLC due to their similar physicochemical properties.[2][3]

  • Reduced Yield: The formation of byproducts significantly lowers the overall yield of the desired peptide.[1]

  • Mass-Neutral Impurities: The α- and β-peptides are isomers, meaning they have the same mass. This makes their detection by mass spectrometry challenging without careful analysis of fragmentation patterns.[2]

  • Chain Termination: In some instances, the aspartimide intermediate can lead to the formation of piperazine-2,5-diones, causing termination of the peptide chain.[4]

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, Asp-Ser, Asp-Thr, and Asp-Arg sequences being particularly susceptible.[1][5][6]

Diagram: Mechanism of Aspartimide Formation

Aspartimide_Formation cluster_0 Peptide Chain on Solid Support cluster_1 Base-Catalyzed Cyclization (e.g., Piperidine) cluster_2 Undesired Products Peptide ...-NH-CH(R)-CO-Asp(OtBu)-NH-CH(R')-CO-... Deprotonation Deprotonation of backbone amide Peptide->Deprotonation Piperidine (B6355638) Attack Nucleophilic Attack Deprotonation->Attack Aspartimide Aspartimide Intermediate (Succinimide Ring) Attack->Aspartimide Alpha_Peptide D/L-α-Aspartyl Peptide Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide D/L-β-Aspartyl Peptide Aspartimide->Beta_Peptide Ring Opening Piperidide Piperidide Adducts Aspartimide->Piperidide Ring Opening

Base-catalyzed formation of an aspartimide intermediate and its subsequent side products.

Troubleshooting Guide

Q3: How can I detect aspartimide formation in my crude peptide?

Identifying aspartimide-related impurities requires careful analysis:

  • Mass Spectrometry (MS): Look for a peak corresponding to the mass of your peptide minus 18 Da (loss of water), which indicates the presence of the aspartimide intermediate. The isomeric α- and β-peptides will have the same mass as the target peptide.

  • High-Performance Liquid Chromatography (HPLC): Aspartimide-related byproducts often appear as satellite peaks close to the main product peak. The aspartimide itself is typically more hydrophobic and elutes later, while the β-peptides may elute earlier or very close to the desired α-peptide.

  • Tandem MS (MS/MS): Fragmentation analysis can help distinguish between α- and β-aspartyl peptides, as they will produce different fragment ions.

Q4: What are the primary strategies to prevent aspartimide formation?

There are three main strategies to minimize or eliminate aspartimide formation during Fmoc-SPPS:

  • Modification of Fmoc Deprotection Conditions: Adjusting the reagents used to remove the Fmoc protecting group.

  • Use of Sterically Hindered Asp Side-Chain Protecting Groups: Employing bulky protecting groups on the Asp side chain to physically block the cyclization reaction.

  • Backbone Protection: Modifying the backbone amide nitrogen of the amino acid following the Asp residue to prevent it from acting as a nucleophile.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Aspartimide Formation Suspected/Detected Strategy1 Strategy 1: Modify Deprotection Conditions Start->Strategy1 Easiest to implement Strategy2 Strategy 2: Use Bulky Side-Chain Protecting Group Start->Strategy2 Moderate cost/effort Strategy3 Strategy 3: Use Backbone Protection Start->Strategy3 Most effective but higher cost Evaluate Evaluate Purity (HPLC, MS) Strategy1->Evaluate Strategy2->Evaluate Strategy3->Evaluate Success Problem Solved Evaluate->Success Purity >95% Failure Problem Persists Evaluate->Failure Purity <95% Combine Combine Strategies Failure->Combine Combine->Evaluate

A logical workflow for troubleshooting and preventing aspartimide formation.

Experimental Protocols & Data

Strategy 1: Modification of Fmoc Deprotection Conditions

A straightforward approach to reducing aspartimide formation is to alter the conditions for Fmoc group removal. This is often the first strategy to try due to its ease of implementation.

Experimental Protocol: Modified Fmoc Deprotection

  • Prepare the Deprotection Solution: Instead of the standard 20% piperidine in DMF, prepare one of the alternative solutions listed in the table below.

  • Fmoc Removal: Swell the resin in DMF. Drain the solvent and add the modified deprotection solution.

  • Reaction Time: Gently agitate the resin for the recommended time (e.g., 2 x 10 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute) to remove all traces of the base.

  • Continue Synthesis: Proceed with the next amino acid coupling step.

Table 1: Comparison of Modified Fmoc Deprotection Reagents

Deprotection ReagentRelative Level of Aspartimide FormationNotes
20% Piperidine in DMFHigh (Sequence Dependent)Standard condition, used as a baseline.
2% Piperidine + 2% DBU in DMFReducedDBU is a non-nucleophilic base.
20% Piperidine + 0.1 M HOBt in DMFSignificantly Reduced[7]HOBt is explosive when anhydrous and is sold wetted, introducing water.[7]
5% Formic Acid in 20% Piperidine/DMFReduced by up to 90%[5][8]A cost-effective and efficient method.[9][10][11]
50% Piperazine in DMFSignificantly Reduced[7]Piperazine is a weaker, less nucleophilic base.[7]
20% Morpholine in DMFSignificantly ReducedMorpholine is a weaker base, but Fmoc removal may be slower.[1][5]
Strategy 2: Use of Sterically Hindered Asp Side-Chain Protecting Groups

Increasing the steric bulk of the side-chain protecting group can physically block the backbone amide from attacking the side-chain carbonyl.

Experimental Protocol: Incorporation of Bulky Asp Derivatives

  • Select Building Block: In place of Fmoc-Asp(OtBu)-OH, use an amino acid with a bulkier side-chain protecting group, such as those listed in Table 2.

  • Coupling: Dissolve the protected Asp amino acid and a coupling agent (e.g., HBTU, HATU) in DMF. Add a base (e.g., DIPEA) and add the solution to the resin.

  • Reaction Time: Allow the coupling reaction to proceed for the standard time (e.g., 1-2 hours).

  • Washing and Capping: Wash the resin with DMF. Perform a capping step if necessary.

  • Continue Synthesis: Proceed with the synthesis using standard Fmoc deprotection conditions (20% piperidine in DMF), as the bulky group provides protection.

Table 2: Aspartic Acid Derivatives with Bulky Side-Chain Protecting Groups

Aspartic Acid DerivativeProtecting GroupEfficacy in Reducing AspartimideNotes
Fmoc-Asp(OtBu)-OHtert-Butyl (OtBu)BaselineStandard protecting group.
Fmoc-Asp(OMpe)-OH3-methylpent-3-yl (Mpe)High[7]Offers good steric hindrance.[7]
Fmoc-Asp(ODie)-OH2,3,4-trimethylpent-3-yl (Die)High[7]Provides significant steric bulk.[7]
Fmoc-Asp(OBno)-OHBenzyloxymethyl (Bno)Very High[2]Reduces aspartimide formation to negligible levels (e.g., 0.1%/cycle for Asp-Gly).[2]
Fmoc-Asp(OTAE)-OHTri(ethyl/propyl/butyl)methylVery High[12]Shown to lead to almost complete reduction of aspartimide formation.[12]
Strategy 3: Backbone Protection

This strategy involves protecting the backbone amide nitrogen of the amino acid C-terminal to the Asp residue, thereby preventing it from acting as a nucleophile.[13] This is one of the most effective methods for completely eliminating aspartimide formation.[7]

Experimental Protocol: Using Dmb-Protected Dipeptides

For Asp-Xaa sequences prone to aspartimide formation (e.g., Asp-Gly), use a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-Dmb(Gly)-OH.[13]

  • Select Dipeptide: Choose the appropriate Fmoc-Asp(Side-Chain PG)-Dmb(Xaa)-OH dipeptide.

  • Coupling: Couple the dipeptide using standard coupling protocols. Note that coupling of these bulky dipeptides can be slower, so an extended coupling time or a more potent coupling agent may be required.

  • Fmoc Deprotection: Remove the Fmoc group using standard 20% piperidine in DMF.

  • Dmb Cleavage: The Dmb group is labile to trifluoroacetic acid (TFA) and will be removed during the final cleavage of the peptide from the resin.

  • Continue Synthesis: Continue with the synthesis of the peptide chain.

Table 3: Comparison of Aspartimide Prevention Strategies

StrategyProsCons
Modified Deprotection Easy to implement, low cost.May not completely eliminate the side reaction, may require optimization.
Bulky Side-Chain Groups Highly effective.Protected amino acids are more expensive.[7]
Backbone Protection Can completely eliminate aspartimide formation.[7]Dmb-protected dipeptides are expensive and commercially available for only a limited number of sequences. Coupling can be sluggish.[14]

References

Strategies to minimize D-isomer formation with Fmoc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing D-isomer formation when using Fmoc-His(Trt)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-His(Trt)-OH prone to racemization during coupling?

Fmoc-His(Trt)-OH is particularly susceptible to racemization due to the chemical nature of the histidine side chain. The unprotected Nπ of the imidazole (B134444) ring can act as an intramolecular base, abstracting the proton from the α-carbon of the activated amino acid.[1][2][3][4][5] This deprotonation leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers, which compromises the purity and biological activity of the final peptide.[1][3]

Q2: What are the key factors that influence the extent of D-isomer formation?

Several factors during the coupling step can significantly impact the degree of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and additive is critical. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive such as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often recommended.[1][2][6] Aminium/uronium-based reagents (e.g., HBTU, HATU) require the presence of a base, which can increase the risk of racemization.[6][7]

  • Pre-activation Time: Prolonged pre-activation of Fmoc-His(Trt)-OH before addition to the resin can lead to increased racemization.[1][2]

  • Base: The presence and strength of the base used can promote racemization. While necessary for some coupling reagents, weaker bases or base-free conditions are preferable when coupling histidine.[6][7]

  • Temperature: Elevated temperatures can accelerate the rate of racemization.[4][8][9]

  • Solvent: The polarity of the solvent can also play a role in the extent of racemization.[5]

Q3: What are the recommended coupling strategies to minimize racemization of Fmoc-His(Trt)-OH?

To minimize D-isomer formation, consider the following strategies:

  • Use Carbodiimide/Additive Combinations: Employing DIC with an additive like Oxyma or HOBt is a widely accepted method to suppress racemization.[6][10]

  • In Situ Activation: An in situ activation protocol, where the coupling reagents are added directly to the resin-bound amino acid without a pre-activation step, can minimize the time the activated histidine is susceptible to racemization.[2]

  • Use of DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonium (B103445) salt-based coupling reagent known for its ability to mediate amide bond formation with a remarkable resistance to racemization, making it a good choice for coupling Fmoc-His(Trt)-OH.[6]

  • Alternative Protecting Groups: If racemization remains a significant issue, consider using alternative histidine derivatives with a protecting group on the Nπ position of the imidazole ring, such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH.[4][5][9][11]

Q4: How can I detect and quantify the amount of D-isomer in my peptide?

Several analytical techniques can be used to determine the enantiomeric purity of your peptide:

  • Chiral Amino Acid Analysis: After total hydrolysis of the peptide, the resulting amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by HPLC.[12][13]

  • Gas Chromatography (GC): GC on a chiral stationary phase can also be used to separate and quantify the D- and L-isomers of histidine after hydrolysis and derivatization.[14][15]

  • HPLC/UPLC: In some cases, the diastereomeric peptides (containing the D- and L-His) can be separated directly by reverse-phase HPLC or UPLC, especially for shorter peptides.[12]

Troubleshooting Guide

Problem: High levels of D-isomer detected in the crude peptide.

High levels of the D-histidine epimer can significantly complicate purification and reduce the yield of the target peptide. The following workflow can help diagnose and resolve this issue.

D_Isomer_Troubleshooting start High D-Isomer Formation Detected coupling_reagent Review Coupling Reagent and Additive start->coupling_reagent preactivation Examine Pre-activation Conditions start->preactivation base Evaluate Base Usage start->base temperature Check Coupling Temperature start->temperature switch_reagent Switch to DIC/Oxyma or DEPBT coupling_reagent->switch_reagent If using aminium/ uronium reagents in_situ Implement In Situ Activation preactivation->in_situ If pre-activation is prolonged reduce_base Use Weaker Base or Base-Free Conditions base->reduce_base If strong base is present lower_temp Perform Coupling at Lower Temperature temperature->lower_temp If coupling at elevated temperature alternative_pg Consider Alternative Histidine Protecting Group (e.g., Fmoc-His(Boc)-OH) switch_reagent->alternative_pg end D-Isomer Minimized switch_reagent->end Problem Solved in_situ->alternative_pg in_situ->end Problem Solved reduce_base->alternative_pg reduce_base->end Problem Solved lower_temp->alternative_pg lower_temp->end Problem Solved alternative_pg->end If racemization persists

Caption: Troubleshooting workflow for high D-isomer formation.

Quantitative Data on D-Isomer Formation

The following table summarizes the percentage of D-histidine formation under various coupling conditions as reported in the literature.

Coupling Reagent/AdditiveBaseTemperature (°C)Pre-activation Time (min)Solvent% D-His FormationReference
HCTU/6-Cl-HOBtDIPEA25Not specifiedNot specified7.8%[4]
HCTU/6-Cl-HOBtDIPEA80Not specifiedNot specified16.6%[4]
DIC/OxymaNone5010Not specified6.8%[9][16]
DIC/OxymaNone902Not specified>16%[9]
TBEC/OxymaNot specifiedNot specifiedNot specifiedNBP/EtOAc (1:4)0.43%[8]
DIC/OxymaNot specifiedNot specifiedNot specifiedNBP2.5%[8]
DIC/OxymaNot specifiedNot specifiedNot specifiedDMF1.0%[8]

Note: The level of racemization can be sequence-dependent and may vary based on other experimental parameters.

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of Fmoc-His(Trt)-OH using DIC/Oxyma

This protocol is designed to minimize D-isomer formation during the coupling of Fmoc-His(Trt)-OH.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling Mixture Preparation (In Situ Activation):

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-His(Trt)-OH and 3-5 equivalents of Oxyma in DMF.

    • Add the Fmoc-His(Trt)-OH/Oxyma solution to the resin.

    • Add 3-5 equivalents of DIC to the resin suspension.

  • Coupling Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the coupling progress using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3-5 times).

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA) in DMF.

  • Continue Synthesis: Proceed with the deprotection of the Fmoc group for the next coupling cycle.

Protocol 2: Coupling with the Nπ-Boc Protected Histidine Derivative

For sequences that are highly prone to racemization, using Fmoc-His(Boc)-OH can significantly reduce the formation of the D-isomer.

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • Use a standard coupling protocol with DIC/Oxyma as described in Protocol 1 or an aminium-based reagent like HBTU with DIPEA.

    • The coupling of Fmoc-His(Boc)-OH can often be performed at slightly elevated temperatures (e.g., 50°C) to improve efficiency without a significant increase in racemization.[9]

  • Washing and Continuation: Follow steps 6-8 from Protocol 1.

  • Final Cleavage: The Boc protecting group on the histidine side chain is labile to trifluoroacetic acid (TFA) and will be removed during the final cleavage and deprotection of the peptide from the resin.

References

Technical Support Center: Fmoc-His(Trt)-OH Coupling and Racemization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of Fmoc-His(Trt)-OH in solid-phase peptide synthesis (SPPS), with a specific focus on pre-activation time and the prevention of racemization.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-His(Trt)-OH prone to racemization during coupling?

A1: The imidazole (B134444) ring of the histidine side chain can act as a base, abstracting the alpha-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be protonated from either side, resulting in a mixture of L- and D-enantiomers (racemization). The trityl (Trt) protecting group on the τ-nitrogen of the imidazole ring offers minimal steric hindrance to this process.[1]

Q2: What is the impact of pre-activation time on the racemization of Fmoc-His(Trt)-OH?

A2: Extended pre-activation times for Fmoc-His(Trt)-OH are a critical factor that significantly increases the risk of racemization.[2][3][4] The longer the activated amino acid exists in solution before coupling to the resin-bound peptide, the greater the opportunity for the side-chain-catalyzed epimerization to occur. Studies have shown a direct correlation between the duration of pre-activation and the percentage of D-histidine formation.[5] In some cases, intensive pre-activation can stimulate this side reaction.[2][3]

Q3: Which coupling reagents are recommended to minimize racemization of Fmoc-His(Trt)-OH?

A3: Carbodiimide-based reagents, in the presence of an additive like HOBt or Oxyma, are generally recommended for coupling Fmoc-His(Trt)-OH as they tend to cause less racemization compared to phosphonium (B103445) or uronium-based reagents.[3] Reagents such as DIC/HOBt and DEPBT have shown remarkable resistance to racemization when coupling this amino acid.[2] While highly efficient, uronium/aminium salt reagents like HBTU and HCTU require the presence of a base, which can promote racemization. If these reagents are used, a weaker base like collidine is preferred over DIPEA.[6]

Q4: Can temperature influence the rate of racemization?

A4: Yes, elevated temperatures during the coupling reaction can increase the rate of racemization.[1] Microwave-assisted SPPS, which often employs higher temperatures to accelerate coupling, can lead to significant racemization of Fmoc-His(Trt)-OH if not carefully controlled.[1][7] It is often recommended to couple histidine at room temperature to minimize this risk.[8]

Q5: Are there alternative protecting groups for the histidine side chain that are less prone to racemization?

A5: Yes, protecting the π-nitrogen of the imidazole ring has been shown to be highly effective in preventing racemization. The 4-methoxybenzyloxymethyl (MBom) group, for example, provides excellent protection against racemization even at elevated temperatures.[1] Fmoc-His(MBom)-OH has been shown to significantly reduce epimerization compared to Fmoc-His(Trt)-OH under identical activation conditions.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of D-histidine detected in the final peptide. Extended pre-activation time of Fmoc-His(Trt)-OH.Minimize or eliminate the pre-activation step. Consider in situ activation where the coupling reagents are added directly to the resin-bound peptide followed by the amino acid.[2][3]
Use of a strong base with uronium/aminium coupling reagents.If using reagents like HBTU or HATU, replace DIPEA with a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6]
High coupling temperature.Perform the coupling of Fmoc-His(Trt)-OH at room temperature.[8] Avoid high temperatures, especially in microwave-assisted synthesis.[1][7]
Inappropriate choice of coupling reagent.Switch to a carbodiimide-based coupling method, such as DIC in the presence of HOBt or Oxyma.[3] DEPBT is also a good option for minimizing racemization.[2]
Incomplete coupling of Fmoc-His(Trt)-OH. Insufficient activation or coupling time.If racemization is a concern, it is preferable to perform a second coupling (double coupling) rather than extending the initial coupling time with a long pre-activation.
Steric hindrance.The use of an additive like HOAt can accelerate coupling and may help in difficult couplings.
Presence of unexpected byproducts. Side reactions related to the coupling reagents.Pre-activation is necessary when using uronium derivatives like TBTU or TATU to avoid the formation of guanidine (B92328) byproducts on the free N-terminus of the peptide.[9] Balance the need for pre-activation with the risk of racemization.

Quantitative Data on Racemization

The following tables summarize the extent of racemization of Fmoc-His(Trt)-OH observed under different coupling conditions as reported in the literature.

Table 1: Effect of Coupling Reagent and Additives on D-Histidine Formation

Coupling ReagentAdditiveBaseSolventD-His (%)
DICOxyma-NBP2.5
DICOxyma-DMSO/2-MeTHF (3:7)2.0
DICOxyma-DMF1.0
DICHONB/HOBt-NBP/EtOAc (1:1)0.3
TBECOxyma-DMF1.1
TBECOxyma-NBP/EtOAc (1:4)0.43
HCTU6-Cl-HOBtDIPEA-7.8 (5 min pre-activation)
HCTU6-Cl-HOBtDIPEA-1.0 (no pre-activation)

Data synthesized from multiple sources.[5][10][11]

Table 2: Racemization of Histidine Derivatives at Elevated Temperatures

Histidine DerivativeCoupling ConditionsD-His (%)
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, Microwave at 80°C16.6
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, Microwave at 80°C0.8

Data from literature comparing Trt and MBom protection.[1][5]

Experimental Protocols

Protocol 1: Coupling of Fmoc-His(Trt)-OH with Minimized Racemization using DIC/Oxyma
  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • In Situ Activation and Coupling: a. Dissolve Fmoc-His(Trt)-OH (3 equivalents) and Oxyma (3 equivalents) in a minimal amount of DMF. b. Add this solution to the resin. c. Immediately add DIC (3 equivalents) to the reaction vessel. d. Allow the coupling reaction to proceed at room temperature for 2-4 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Once the coupling is complete, wash the resin with DMF (3-5 times).

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups using a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Proceed to the next cycle.

Protocol 2: Analysis of Histidine Racemization by HPLC

This protocol involves the total hydrolysis of the peptide followed by derivatization and analysis on a chiral HPLC column.

  • Peptide Hydrolysis: a. Place the peptide sample (approx. 1 mg) in a hydrolysis tube. b. Add 6 M HCl (approx. 500 µL). c. Seal the tube under vacuum. d. Heat at 110°C for 24 hours. e. After hydrolysis, cool the tube and open it carefully. f. Evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

  • Sample Preparation for Chiral HPLC: a. Reconstitute the dried hydrolysate in a suitable solvent (e.g., water or mobile phase). b. The sample is now ready for direct analysis on a chiral column or may require derivatization depending on the column type.

  • Chiral HPLC Analysis: a. Column: Use a chiral HPLC column designed for amino acid enantiomer separation (e.g., a crown-ether based column or a ligand-exchange column). b. Mobile Phase: The mobile phase composition will depend on the column used. A common mobile phase for crown-ether columns is a mixture of methanol (B129727) and water with a small amount of perchloric acid. c. Detection: UV detection at a suitable wavelength (e.g., 214 nm). d. Analysis: Inject the prepared sample. The D- and L-histidine enantiomers will elute as separate peaks. Quantify the percentage of the D-isomer by integrating the peak areas.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_analysis Racemization Analysis resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection washing1 Washing deprotection->washing1 coupling Coupling with Fmoc-His(Trt)-OH washing1->coupling monitoring Monitoring coupling->monitoring washing2 Washing monitoring->washing2 hydrolysis Peptide Hydrolysis washing2->hydrolysis Cleavage and Purification hplc Chiral HPLC Analysis hydrolysis->hplc quantification Quantification of D-His hplc->quantification

Caption: Experimental workflow for SPPS and subsequent racemization analysis.

racemization_mechanism cluster_mechanism Racemization Mechanism of Activated Histidine l_his Activated L-His enolate Planar Enolate Intermediate l_his->enolate -H+ (Base-catalyzed) enolate->l_his +H+ d_his Activated D-His enolate->d_his +H+

Caption: Simplified mechanism of histidine racemization via an enolate intermediate.

References

Technical Support Center: Fmoc-His(Trt)-OH Stability and Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the stability of Fmoc-His(Trt)-OH during solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the coupling of this critical amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-His(Trt)-OH prone to instability during coupling?

A1: Fmoc-His(Trt)-OH is particularly susceptible to racemization, which is the loss of its stereochemical integrity, during the activation and coupling steps of peptide synthesis.[1][2] This instability arises from the imidazole (B134444) ring of the histidine side chain. The lone pair of electrons on the unprotected Nπ-nitrogen of the imidazole can abstract the acidic α-proton of the amino acid.[1][2][3][4] This abstraction is more likely to occur when the carboxyl group is activated by a coupling reagent, leading to the formation of an achiral enolate intermediate that can be reprotonated to form either the desired L-isomer or the undesired D-isomer.[1][2]

Q2: What are the main side reactions observed with Fmoc-His(Trt)-OH during coupling?

A2: The primary side reaction is racemization (epimerization), leading to the incorporation of D-Histidine into the peptide sequence.[1][3][4][5] Another potential side reaction, particularly with carbodiimide (B86325) coupling reagents like DIC, is the formation of a peptide Nα-endcapping by the coupling reagent.[3][5] Additionally, if the imidazole side chain is not adequately protected, it can react with activated carboxyl groups, though the resulting acylimidazoles are typically reactive and the acyl group is removed in the subsequent coupling step.[6]

Q3: How does the choice of coupling reagent impact the stability of Fmoc-His(Trt)-OH?

A3: The choice of coupling reagent significantly influences the extent of racemization. Reagents that lead to prolonged activation times or generate highly reactive intermediates can increase the risk of racemization.[1][3][5] For instance, intensive pre-activation of Fmoc-His(Trt)-OH with carbodiimides can stimulate this side reaction.[3][5] Phosphonium and aminium/uronium-based reagents also require careful optimization of reaction conditions to minimize racemization.[7] Some reagents, like DEPBT, are reported to offer remarkable resistance to racemization when coupling Fmoc-His(Trt)-OH.[7]

Q4: Are there alternative histidine derivatives that are more stable?

A4: Yes, several alternative Fmoc-histidine derivatives with different side-chain protecting groups have been developed to minimize racemization. These include Fmoc-His(Boc)-OH and Fmoc-His(π-Mbom)-OH.[1][2] These derivatives protect the Nπ-position of the imidazole ring, which is directly involved in the racemization mechanism, thus offering greater stability, especially at elevated temperatures.[1][2] However, these alternatives can be more expensive and may require modified cleavage protocols.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of D-His impurity detected. Racemization of Fmoc-His(Trt)-OH. - Minimize pre-activation time; favor in situ activation protocols.[3][5] - Lower the coupling temperature.[1] - Use a coupling reagent combination known to suppress racemization, such as DIC with an additive like HOBt or Oxyma Pure.[7][8] - Consider using a phosphonium-based reagent like DEPBT, which has shown resistance to racemization.[7] - For challenging sequences, consider replacing Fmoc-His(Trt)-OH with a more stable derivative like Fmoc-His(Boc)-OH.[1][2]
Incomplete coupling of Fmoc-His(Trt)-OH. Steric hindrance or aggregation. - Increase the coupling time or perform a double coupling.[9] - Use a more powerful coupling reagent such as HATU or HBTU, but be mindful of the increased risk of racemization with longer pre-activation.[7] - If aggregation is suspected, switch to a solvent like NMP or add DMSO.[10] - Microwave-assisted synthesis can enhance coupling efficiency, but conditions must be carefully optimized to avoid racemization.
Formation of N-terminal guanidinylation. Side reaction with aminium/uronium-based coupling reagents (e.g., HBTU, HATU). - Use a slight excess of the Fmoc-amino acid in relation to the coupling reagent.[7] - Keep the pre-activation time short before adding the activated amino acid to the resin.[7] - Alternatively, use a phosphonium-based reagent (e.g., PyBOP, PyAOP) which does not have this side reaction.[7]
Formation of N-acylurea. Side reaction with carbodiimide-based coupling reagents (e.g., DIC, DCC). - This side reaction is temperature-dependent; performing the coupling at lower temperatures is recommended.[7] - The addition of HOBt or Oxyma can help to minimize the formation of N-acylurea.

Data on Racemization with Different Coupling Conditions

The following table summarizes the percentage of D-His isomer formation observed under various coupling conditions for different histidine derivatives.

Histidine DerivativeCoupling Reagent/AdditiveTemperature (°C)Pre-activation Time (min)D-His Isomer (%)
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEAAmbient01.0
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEAAmbient57.8
Fmoc-His(Trt)-OHDIC/Oxyma50106.8
Fmoc-His(Trt)-OHDIC/Oxyma902>16
Fmoc-His(Boc)-OHDIC/Oxyma50100.18
Fmoc-His(Boc)-OHDIC/Oxyma9020.81
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEAAmbient50.3

Data compiled from references[2].

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-His(Trt)-OH using DIC/Oxyma

This protocol is a general guideline for the coupling of Fmoc-His(Trt)-OH and should be optimized for specific peptide sequences.

  • Resin Preparation : Swell the peptide-resin with a free N-terminal amine in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection : Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (in situ) :

    • In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in a minimal amount of DMF.

    • Add the amino acid/additive solution to the resin.

    • Immediately add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

  • Coupling Reaction : Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring : Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing : Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

Visualizing Workflows and Mechanisms

Racemization Pathway of Fmoc-His(Trt)-OH

racemization_pathway L_His Fmoc-L-His(Trt)-OH Activated_Ester Activated Ester L_His->Activated_Ester + Coupling Reagent Enolate Achiral Enolate Intermediate Activated_Ester->Enolate -H⁺ (via Imidazole Nπ) Enolate->L_His +H⁺ D_His Fmoc-D-His(Trt)-OH Enolate->D_His +H⁺

Caption: Mechanism of Fmoc-His(Trt)-OH racemization during activation.

General SPPS Workflow for a Single Coupling Cycle

spps_workflow start Start: Resin with N-terminal Fmoc-AA deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-His(Trt)-OH + Coupling Reagent + Additive wash1->coupling monitor Monitor Coupling (e.g., Kaiser Test) coupling->monitor wash2 Wash (DMF, DCM) end End: Resin with Extended Peptide Chain wash2->end monitor->coupling Incomplete monitor->wash2 Complete

Caption: A single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.

References

Dealing with aggregation of hydrophobic peptides containing histidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the aggregation of hydrophobic peptides containing histidine.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and experimentation of hydrophobic, histidine-containing peptides.

FAQs

Q1: My hydrophobic peptide containing histidine won't dissolve. What should I do?

A1: The solubility of these peptides is often challenging due to their hydrophobicity and the unique properties of histidine. Here is a step-by-step approach to solubilization:

  • Start with an Organic Solvent: For peptides with over 50% hydrophobic residues, it is recommended to first dissolve them in a minimal amount of an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[1] It's crucial to achieve complete dissolution in the organic solvent before adding any aqueous solution.[2]

  • Slowly Add Aqueous Buffer: Once fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution dropwise while gently vortexing.[2][3] This gradual dilution helps prevent the peptide from precipitating out of the solution.

  • Consider pH Adjustment: The charge of the histidine residue is pH-dependent. At a pH below its pKa (around 6.0), histidine is positively charged, which can increase solubility. For basic peptides (net positive charge), dissolving in a dilute acidic solution like 10% acetic acid can be beneficial.[1][4] Conversely, for acidic peptides, a basic solution such as 0.1M ammonium (B1175870) bicarbonate may be used.[4]

  • Sonication: If the peptide is still not dissolving, gentle sonication can help to break up aggregates and increase solubility.[4]

Q2: My peptide solution is cloudy or has formed a precipitate over time. What is happening and how can I fix it?

A2: Cloudiness or precipitation indicates that your peptide is aggregating in the solution.[3] Here are several strategies to minimize and potentially reverse this:

  • Optimize pH: Ensure the pH of your solution is at least 1-2 units away from the peptide's isoelectric point (pI).[3] For peptides with a net positive charge (including protonated histidine), a lower pH will enhance solubility. For peptides with a net negative charge, a higher pH is preferable.[3]

  • Reduce Concentration: Working with a lower peptide concentration can decrease the likelihood of aggregation.[3]

  • Use Additives: Certain chemical additives can help prevent aggregation. The effectiveness of these additives is peptide-dependent, so some optimization may be required.[3][5]

  • Temperature Control: Store peptide solutions at recommended temperatures (typically -20°C or -80°C) and minimize freeze-thaw cycles to prevent aggregation.[3]

  • Resuspension: If aggregation has already occurred, you may need to re-dissolve the peptide using the methods described in Q1, which might involve lyophilization followed by dissolution in an organic solvent.[1]

Q3: How does the histidine residue specifically influence the aggregation of my hydrophobic peptide?

A3: Histidine plays a complex role in peptide aggregation, which is highly dependent on the environmental pH.

  • pH-Dependent Protonation: The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0. Below this pH, the side chain is protonated and carries a positive charge. This charge can increase electrostatic repulsion between peptide chains, potentially hindering aggregation.[6][7] Above this pH, the side chain is neutral and can participate in different types of interactions.

  • Modulation of Assembly: Studies have shown that histidine can modulate the self-assembly of peptides, influencing the formation of nanostructures like nanofilaments.[8][9]

  • Stabilizing and Destabilizing Effects: At neutral pH, histidine residues can contribute to the stability of fibrillar structures.[6] However, in some contexts, histidine interruptions in polyglutamine stretches have been shown to increase solubility and decrease aggregation propensity.[10]

  • Shielding Hydrophobic Regions: Histidine, when used as a buffer, has been shown to shield solvent-exposed hydrophobic regions on protein surfaces, which can inhibit aggregation.[11][12]

Q4: Are there any solvents I should avoid when working with my peptide?

A4: Yes, certain solvents can be detrimental to your peptide's integrity.

  • DMSO and Oxidation-Sensitive Residues: If your peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), you should avoid using DMSO as it can oxidize these residues.[1][2] In such cases, DMF is a suitable alternative.[13]

  • Compatibility with Assays: Be mindful that organic solvents like DMSO can interfere with biological assays, even at low concentrations.[1][13] It is crucial to check the tolerance of your specific experimental system to the chosen solvent.

Data Presentation

Table 1: Common Additives to Minimize Peptide Aggregation

Additive CategoryExample(s)Mechanism of ActionTypical Concentration
SugarsSucrose, TrehaloseStabilize the native conformation of the peptide.5-10% (w/v)[3]
PolyolsGlycerol, MannitolIncrease solvent viscosity and stabilize peptide structure.10-50% (v/v)[3]
Amino AcidsArginine, GlycineCan reduce non-specific interactions and aggregation.50-250 mM[3]
DetergentsTween 20, Triton X-100Can prevent hydrophobic aggregation at low concentrations.0.01-0.1% (v/v)[3]
Organic SolventsDimethyl sulfoxide (DMSO)Disrupt hydrophobic interactions.<10% (v/v)[3]
Chaotropic AgentsUrea, Guanidinium ChlorideDisrupt hydrogen bonds and hydrophobic interactions.5-9 M (Urea)[14]

Experimental Protocols

Protocol 1: General Peptide Solubility Assay

This protocol provides a systematic approach to determine the optimal solvent for a new hydrophobic, histidine-containing peptide.

Materials:

  • Lyophilized peptide

  • Distilled water

  • 0.1 M Ammonium bicarbonate

  • 10% Acetic acid

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Initial Test in Water: Weigh a small amount of lyophilized peptide (e.g., 1 mg) and attempt to dissolve it in a small volume of distilled water (e.g., 100 µL). Vortex thoroughly. Visually inspect for undissolved particles. If the solution is clear, the peptide is soluble in water at this concentration.

  • Testing in Acidic or Basic Conditions (if insoluble in water):

    • Based on the peptide's net charge (Histidine is +1 at pH < 6), add small aliquots (e.g., 5 µL) of either 10% acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides) to the peptide suspension.[3]

    • Vortex after each addition and check for dissolution.[3]

  • Testing in Organic Solvents (for hydrophobic peptides):

    • If the peptide remains insoluble, weigh out a fresh, small amount of lyophilized peptide.

    • Add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until the peptide dissolves completely.[3]

    • Slowly add your desired aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the final desired concentration.[3] Be cautious, as adding the aqueous phase too quickly can cause precipitation.[3]

  • Final Clarification:

    • Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates.[3]

    • Carefully transfer the supernatant to a new tube. This is your stock solution.[3]

Mandatory Visualizations

experimental_workflow cluster_start Peptide Solubilization Workflow cluster_aqueous Aqueous Solvents cluster_organic Organic Solvents cluster_final Final Steps start Lyophilized Peptide water Add Distilled Water start->water dmso Add DMSO/DMF start->dmso Highly Hydrophobic ph_adjust Adjust pH (Acid/Base) water->ph_adjust Insoluble centrifuge Centrifuge (>10,000 x g) water->centrifuge Soluble ph_adjust->dmso Insoluble ph_adjust->centrifuge Soluble dilute Slowly Add Aqueous Buffer dmso->dilute dilute->centrifuge supernatant Collect Supernatant centrifuge->supernatant

Caption: A workflow for solubilizing hydrophobic peptides.

logical_relationship cluster_problem Problem cluster_causes Primary Causes cluster_solutions Solutions aggregation Peptide Aggregation hydrophobicity High Hydrophobicity aggregation->hydrophobicity pi pH near Isoelectric Point (pI) aggregation->pi concentration High Concentration aggregation->concentration organic_solvent Use Organic Solvents (DMSO, DMF) hydrophobicity->organic_solvent additives Use Additives (Sugars, Arginine, etc.) hydrophobicity->additives ph_control Optimize pH (away from pI) pi->ph_control lower_conc Lower Peptide Concentration concentration->lower_conc

Caption: Key factors and solutions for peptide aggregation.

References

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve issues related to the incomplete coupling of Fmoc-His(Trt)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling of Fmoc-His(Trt)-OH?

Incomplete coupling of Fmoc-His(Trt)-OH is a common issue in SPPS and can be attributed to several factors:

  • Steric Hindrance: The bulky trityl (Trt) protecting group on the histidine side chain, combined with the growing peptide chain on the solid support, can physically obstruct the approach of the activated amino acid to the N-terminal amine.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures, such as β-sheets, which can lead to resin shrinking and the masking of reactive sites. This is particularly prevalent in hydrophobic sequences.

  • Suboptimal Activation: The chosen coupling reagent and conditions may not be sufficiently reactive to drive the coupling to completion, especially for a sterically hindered amino acid like His(Trt).

  • Solvent Effects: The choice of solvent can significantly impact the swelling of the resin and the solvation of the peptide chain. Poor solvation can exacerbate aggregation and hinder coupling efficiency.[1]

Q2: How can I monitor the completeness of the Fmoc-His(Trt)-OH coupling reaction?

Monitoring the coupling reaction is crucial for successful peptide synthesis. The most common method is the Kaiser test , a colorimetric assay that detects free primary amines.[2][3][4][5]

  • Positive Kaiser Test (blue beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.

  • Negative Kaiser Test (yellow/colorless beads): Suggests that the coupling reaction is complete.

It is important to note that for secondary amines like proline, the Kaiser test will yield a reddish-brown color.[5] In cases of severe aggregation, the Kaiser test can sometimes give a false negative result.[6] An alternative, the TNBS (trinitrobenzenesulfonic acid) test, can be more reliable in such situations.[6]

Q3: What is racemization and why is it a concern with Fmoc-His(Trt)-OH?

Racemization is the conversion of the L-amino acid into a mixture of L- and D-enantiomers. Histidine is particularly susceptible to racemization during the activation step of the coupling reaction.[7][8] This is problematic as the presence of the D-isomer can be difficult to remove during purification and can significantly impact the biological activity of the final peptide. The choice of coupling reagent and the duration of the pre-activation step are critical factors in minimizing racemization.[3]

Troubleshooting Guide

If you encounter incomplete coupling of Fmoc-His(Trt)-OH, as indicated by a positive Kaiser test, consider the following troubleshooting steps, starting with the simplest and progressing to more advanced strategies.

Initial Troubleshooting Steps
  • Double Coupling: The most straightforward approach is to repeat the coupling step with fresh reagents. This is often sufficient to drive the reaction to completion for moderately difficult couplings.

  • Increase Reaction Time: Extending the coupling time (e.g., from 1-2 hours to 4 hours or overnight) can improve the yield, especially when steric hindrance is a factor.

Advanced Troubleshooting Strategies

If initial steps fail, more robust methods are required:

  • Utilize a More Potent Coupling Reagent: Standard carbodiimide (B86325) reagents like DIC may not be efficient enough. Switching to a uronium/aminium or phosphonium (B103445) salt-based reagent can significantly improve coupling efficiency.

  • Change the Solvent System: If peptide aggregation is suspected, altering the solvent can disrupt secondary structures and improve solvation.

  • Incorporate Pseudoproline Dipeptides: For sequences known to be aggregation-prone, the proactive insertion of pseudoproline dipeptides can be a powerful tool to disrupt secondary structure formation.[9][10][11][12]

Quantitative Data: Comparison of Coupling Reagents for Fmoc-His(Trt)-OH

The choice of coupling reagent has a significant impact on both the efficiency of the coupling and the level of racemization. The following table provides a comparison of commonly used coupling reagents.

Coupling ReagentReagent TypeTypical Coupling TimeRacemization PotentialNotes
DIC/HOBt Carbodiimide60 - 120 minModerateCost-effective but slower. Risk of N-acylurea formation.
HBTU/DIPEA Uronium Salt30 - 60 minLow to Moderate[13]Fast and efficient. Potential for guanidinylation if used in excess.[8][13]
HATU/DIPEA Uronium Salt20 - 45 minVery Low[13]Highly reactive, excellent for sterically hindered couplings.[13][14] Higher cost.
PyBOP/DIPEA Phosphonium Salt30 - 60 minLow[13]Efficient with no risk of guanidinylation.[8]
DEPBT Phosphonium Salt60 - 180 minVery LowRecommended for minimizing racemization with His derivatives.[8][15]
COMU Uronium Salt20 - 45 minVery LowHigh reactivity, comparable to HATU, with safer byproducts.[8]

Note: Coupling times and racemization levels are dependent on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Double Coupling Procedure

This protocol should be implemented if a Kaiser test indicates incomplete coupling after the initial coupling reaction.

  • Initial Coupling: Perform the initial coupling of Fmoc-His(Trt)-OH using your standard protocol.

  • Monitoring: After the designated coupling time, take a small sample of resin beads and perform a Kaiser test.

  • Positive Kaiser Test: If the test is positive (blue beads), drain the coupling solution.

  • Resin Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove any remaining reagents and byproducts.

  • Prepare Fresh Reagents: Prepare a fresh solution of activated Fmoc-His(Trt)-OH using the same equivalents of amino acid and coupling reagents as in the initial coupling.

  • Second Coupling: Add the fresh coupling solution to the resin and agitate for an additional 1-2 hours.

  • Final Monitoring: Perform a final Kaiser test. If the test is negative, proceed with the synthesis. If it remains positive, consider capping the unreacted amines with acetic anhydride (B1165640) or moving to a more advanced troubleshooting strategy.[5]

Protocol 2: Coupling with HATU

HATU is a highly effective coupling reagent for sterically hindered amino acids.

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[13]

  • Washing: Upon completion, drain the coupling solution and wash the resin extensively with DMF (5-7 times) and DCM (3 times).

Protocol 3: Using Pseudoproline Dipeptides

To mitigate aggregation, a pseudoproline dipeptide can be incorporated into the peptide sequence at a strategic location (typically every 6-8 residues, especially before a hydrophobic stretch).

  • Sequence Selection: Identify a suitable Xaa-Ser or Xaa-Thr sequence in your peptide to be replaced with the corresponding Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide.

  • Resin Preparation: Proceed with the synthesis up to the point of coupling the pseudoproline dipeptide. Perform the standard Fmoc deprotection of the N-terminal amine and wash the resin.

  • Dipeptide Coupling:

    • Dissolve the pseudoproline dipeptide (1.5-2 eq.) and an appropriate coupling reagent (e.g., HBTU, PyBOP, or HATU; 1.5-2 eq.) in DMF or NMP.

    • Add DIPEA (3-4 eq.) and mix thoroughly.

    • Immediately add the activated dipeptide solution to the resin.

  • Incubation: Agitate the reaction for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction completion with a Kaiser or TNBS test. Wash the resin thoroughly upon completion.

  • Cleavage: The pseudoproline structure will revert to the native serine or threonine residue during the final TFA cleavage.

Protocol 4: Kaiser Test

This qualitative test is used to detect the presence of free primary amines on the resin.

  • Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) in a small test tube. Wash the beads with ethanol (B145695) (3 times) to remove residual solvents.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

    • Solution A: Potassium cyanide in pyridine.

    • Solution B: Ninhydrin in n-butanol.

    • Solution C: Phenol in n-butanol.

  • Incubation: Heat the test tube at 100-120°C for 5 minutes.[3]

  • Interpretation of Results:

    • Intense Blue Color (beads and/or solution): Positive result, indicating incomplete coupling.

    • Yellow/Colorless (beads and solution): Negative result, indicating complete coupling.

Visual Guides

Troubleshooting_Workflow start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 increase_time Increase Coupling Time (e.g., 4h or overnight) kaiser_test_2->increase_time Positive success Coupling Complete (Proceed with Synthesis) kaiser_test_2->success Negative potent_reagent Use More Potent Reagent (e.g., HATU, PyBOP) increase_time->potent_reagent change_solvent Change Solvent (e.g., NMP, 'Magic Mixture') potent_reagent->change_solvent pseudoproline Incorporate Pseudoproline Dipeptide change_solvent->pseudoproline failure Consider Capping or Resynthesis pseudoproline->failure

Troubleshooting workflow for incomplete coupling.

HATU_Activation cluster_0 HATU Activation and Coupling Fmoc_His Fmoc-His(Trt)-OH Activated_Ester Activated OAt-Ester (Highly Reactive Intermediate) Fmoc_His->Activated_Ester + HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Coupled_Peptide Fmoc-His(Trt)-NH-Peptide-Resin Activated_Ester->Coupled_Peptide + Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Peptide

HATU-mediated coupling pathway.

References

Technical Support Center: Purification of Peptides Containing 15N Labeled Histidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with peptides containing 15N labeled histidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of purifying peptides with 15N labeled histidine?

Purifying peptides with 15N labeled histidine is crucial for a variety of biophysical and structural biology techniques. The primary application is in Nuclear Magnetic Resonance (NMR) spectroscopy, where the 15N isotope provides a specific signal that allows researchers to study protein structure, dynamics, and interactions. Other applications include using the labeled peptide as an internal standard for quantitative mass spectrometry.

Q2: How does 15N labeling of histidine affect its chemical properties?

The incorporation of 15N isotopes into the imidazole (B134444) ring of histidine results in a mass increase but does not significantly alter the fundamental chemical properties of the amino acid. The pKa of the histidine side chain, its ability to chelate metals (crucial for IMAC), and its behavior in reverse-phase chromatography remain largely unchanged. The primary difference is the nuclear spin, which is exploited in NMR.

Q3: What is the expected mass shift for a peptide containing a single 15N labeled histidine?

The imidazole ring of a histidine molecule contains two nitrogen atoms. If both of these nitrogens are substituted with 15N, the mass of the histidine residue will increase by 2 Daltons (Da) compared to its 14N counterpart. This is because each 15N atom is one neutron heavier than a 14N atom. The overall mass shift of the peptide will depend on the number of labeled histidine residues.

Q4: Which purification methods are most suitable for peptides with 15N labeled histidine?

The most common and effective methods are:

  • Immobilized Metal Affinity Chromatography (IMAC): This is the preferred method if the peptide has a polyhistidine-tag (His-tag). The histidine side chains chelate metal ions (like Ni2+ or Co2+) immobilized on a resin.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used for polishing the peptide to high purity based on its hydrophobicity. It is often used as a final step after IMAC or other initial purification stages.

Troubleshooting Guide

This section addresses common problems encountered during the purification of peptides containing 15N labeled histidine.

Issue 1: Low or No Binding of the 15N-His Peptide to the IMAC Column

Possible Causes & Solutions

CauseRecommended Solution
Incorrect Buffer pH The imidazole ring of histidine needs to be in its neutral, deprotonated state to efficiently bind to the metal resin. Ensure your binding buffer pH is between 7.0 and 8.0.
Presence of Imidazole in Lysis/Binding Buffer Low concentrations of imidazole are sometimes used to prevent non-specific binding of other proteins. However, if the concentration is too high, it will compete with your 15N-His peptide. Start with a low concentration (5-10 mM) or omit it entirely from the initial binding step.
Metal Ions Stripped from the Column The presence of strong chelating agents like EDTA or DTT in your sample can strip the Ni2+ or Co2+ ions from the IMAC resin, preventing your peptide from binding. Ensure these are removed from your sample, for example, by dialysis or a desalting column, prior to loading.
Histidine Residues are Inaccessible The 15N labeled histidine residues might be buried within the folded structure of the peptide, making them unable to interact with the resin. Try performing the purification under denaturing conditions by adding agents like urea (B33335) (6-8 M) or guanidinium (B1211019) chloride (6 M) to your buffers.
Issue 2: Low Final Yield of the 15N-His Peptide

Possible Causes & Solutions

CauseRecommended Solution
Precipitation During Elution High concentrations of eluted peptide can sometimes lead to aggregation and precipitation. Elute into a larger volume or into a buffer that is known to maintain the solubility of your peptide.
Inefficient Elution from IMAC Column The standard elution buffer with 250-300 mM imidazole may not be sufficient. You can try a stepwise or linear gradient of imidazole (e.g., 50-500 mM) to find the optimal concentration. Alternatively, a pH-based elution (e.g., lowering the pH to 4.5) can be effective.
Losses During HPLC Polishing Peptides can adsorb non-specifically to HPLC columns and tubing. Ensure the column is properly equilibrated. Optimize the gradient to achieve a sharp peak for your target peptide, minimizing peak tailing and potential loss.
Peptide Degradation Peptides can be susceptible to proteases present in the expression host. Add protease inhibitors to your lysis buffer. Keep the sample cold at all stages of purification.
Issue 3: Co-elution of Contaminants with the 15N-His Peptide

Possible Causes & Solutions

CauseRecommended Solution
Non-specific Binding to IMAC Resin Host proteins with patches of surface-exposed histidines can co-purify. Increase the imidazole concentration in your wash buffer (e.g., 20-40 mM) to remove weakly bound contaminants before eluting your target peptide.
Contaminants with Similar Hydrophobicity During RP-HPLC, other peptides or impurities may have similar retention times. Optimize the HPLC gradient by making it shallower around the elution time of your target peptide to improve resolution. Trying a different column chemistry (e.g., C8 instead of C18) may also help.

Experimental Protocols

Protocol 1: IMAC Purification of a 15N-His Labeled Peptide (Native Conditions)
  • Buffer Preparation:

    • Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0.

    • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0.

    • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0.

  • Column Equilibration: Equilibrate the Ni-NTA or other IMAC resin with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Loading: Load the clarified cell lysate or synthetic peptide solution onto the column.

  • Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the 15N-His peptide using the Elution Buffer. Collect fractions and monitor protein concentration (e.g., by measuring absorbance at 280 nm).

  • Analysis: Analyze the collected fractions by SDS-PAGE or mass spectrometry to identify those containing the pure peptide.

Protocol 2: RP-HPLC Polishing of a 15N-His Labeled Peptide
  • Solvent Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Column Equilibration: Equilibrate a C18 reverse-phase column with a mixture of 95% Solvent A and 5% Solvent B.

  • Sample Injection: Inject the 15N-His peptide sample (previously purified by IMAC and buffer-exchanged if necessary).

  • Gradient Elution: Apply a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) to elute the peptide. The optimal gradient will depend on the specific peptide's hydrophobicity.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm and 280 nm).

  • Analysis and Lyophilization: Analyze the fractions by mass spectrometry to confirm the identity and purity of the 15N-His peptide. Pool the pure fractions and lyophilize to obtain the final product.

Data Presentation

Table 1: Example Mass Spectrometry Data for a Peptide with one 15N Labeled Histidine

Peptide StateTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Difference (Da)
Unlabeled (all 14N)1500.751500.76+0.01
Labeled (one His with two 15N)1502.751502.750.00

Table 2: Comparison of IMAC Elution Strategies

Elution MethodImidazole ConcentrationTypical PurityTypical RecoveryNotes
Step Elution250 mM>85%~90%Fast and simple, but may co-elute some contaminants.
Gradient Elution50-500 mM Linear>95%~85%Improves separation from contaminants but is slower.
pH ElutionpH gradient 7.0 -> 4.5>90%~88%Useful if imidazole interferes with downstream applications.

Visualizations

Purification_Workflow start Clarified Lysate or Synthetic Peptide Solution imac Immobilized Metal Affinity Chromatography (IMAC) start->imac wash Wash Step (20-40 mM Imidazole) imac->wash elute Elution Step (250-500 mM Imidazole) wash->elute buffer_exchange Buffer Exchange or Desalting (Optional) elute->buffer_exchange hplc Reverse-Phase HPLC elute->hplc If compatible buffer_exchange->hplc analysis Purity & Identity Check (MS, SDS-PAGE) hplc->analysis final_product Pure 15N-His Peptide analysis->final_product

Caption: General workflow for purification of 15N-His labeled peptides.

Troubleshooting_Tree problem Problem: Low Yield/Purity check_binding Peptide binding to IMAC column? problem->check_binding no_binding NO check_binding->no_binding yes_binding YES check_binding->yes_binding sol_binding1 Check Buffer pH (7-8) no_binding->sol_binding1 sol_binding2 Remove Chelators (EDTA) no_binding->sol_binding2 sol_binding3 Use Denaturants (Urea) no_binding->sol_binding3 check_purity Contaminants present after elution? yes_binding->check_purity impure YES check_purity->impure pure NO (Low Yield) check_purity->pure sol_purity1 Increase Wash (higher [Imidazole]) impure->sol_purity1 sol_purity2 Optimize HPLC Gradient impure->sol_purity2 sol_yield1 Optimize Elution (Gradient or pH) pure->sol_yield1 sol_yield2 Add Protease Inhibitors pure->sol_yield2

Caption: Troubleshooting decision tree for low yield or purity issues.

Technical Support Center: Fmoc-His(Trt)-OH Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to Fmoc-His(Trt)-OH and its derivatives during solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges, particularly those related to solubility and side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fmoc-His(Trt)-OH is not dissolving properly in the synthesis solvent. What could be the issue and how can I resolve it?

A1: Poor solubility of Fmoc-His(Trt)-OH is a common challenge. Several factors can contribute to this issue:

  • Solvent Quality: The most common solvents for SPPS are N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[1] The quality of these solvents is critical. Degraded DMF can contain dimethylamine (B145610), which can cause premature Fmoc deprotection.[1] Always use high-purity, peptide-synthesis-grade solvents with low water content.

  • Temperature: Lower laboratory temperatures can decrease the solubility of the reagent.

  • Reagent Concentration: Attempting to dissolve the amino acid at too high a concentration can lead to solubility problems.

Troubleshooting Steps:

  • Verify Solvent Quality: Use fresh, high-purity DMF or NMP.

  • Employ Physical Aids: Gentle warming of the solution can aid dissolution. Sonication for a short period can also be effective.

  • Optimize Solvent System: If solubility remains an issue in DMF, consider using NMP, which is a more polar solvent and can improve solvation.[1] Alternatively, a co-solvent system can be employed. For instance, adding a small percentage of Dimethyl sulfoxide (B87167) (DMSO) to DMF can enhance solubility.

  • Consider Solvent Mixtures: For certain applications, particularly when moving towards greener synthesis, solvent mixtures like NMP/dipropyleneglycol dimethylether (DMM) have been investigated.[2]

Q2: I am observing incomplete coupling reactions when using Fmoc-His(Trt)-OH. Could this be related to solubility?

A2: Yes, incomplete coupling is often linked to solubility issues, but other factors can also be at play. Poor solubility can lead to a lower effective concentration of the activated amino acid, resulting in an incomplete reaction. Additionally, peptide chain aggregation on the solid support can hinder the accessibility of the N-terminus for coupling.

Troubleshooting Steps:

  • Address Solubility: First, ensure your Fmoc-His(Trt)-OH is fully dissolved using the steps outlined in Q1.

  • Extend Coupling Time: If you suspect slow coupling, extending the reaction time may be beneficial.

  • Use Additives: Incorporating additives like Hydroxybenzotriazole (HOBt) or Oxyma Pure can enhance coupling efficiency and also help to suppress racemization.[3]

  • Consider Alternative Coupling Reagents: If standard carbodiimide (B86325) activators (like DIC) are not effective, consider using phosphonium-based reagents like PyBOP® or uronium-based reagents like HBTU.[4]

  • Disrupt Secondary Structures: For difficult sequences prone to aggregation, using chaotropic salts or solvents that disrupt secondary structures can be beneficial.

Q3: I am detecting significant racemization of the histidine residue in my peptide. What causes this and how can it be minimized?

A3: Histidine is highly susceptible to racemization during the activation step of the coupling reaction.[5][6][7][8] The imidazole (B134444) ring of histidine can catalyze the enolization of the activated carboxyl group, leading to a loss of stereochemical integrity.[8]

Strategies to Minimize Racemization:

  • Use of Additives: The addition of HOBt or Oxyma Pure is highly recommended as they can suppress racemization.[3]

  • Choice of Coupling Reagent: Certain coupling reagents are known to be better at preventing racemization. For instance, (3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d] triazin-4(3H)-one) (DEPBT) is often recommended for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH.[4]

  • Pre-activation Conditions: The conditions of carboxylate pre-activation are critical. Intensive pre-activation can increase the risk of racemization.[5][6] In-situ activation is often a better strategy.

  • Alternative Protecting Groups: The trityl (Trt) group on the imidazole nitrogen offers some protection against racemization, but other protecting groups may offer more. Fmoc-His(Boc)-OH has been shown to significantly reduce epimerization compared to Fmoc-His(Trt)-OH, especially at elevated temperatures.[9]

Q4: Are there alternatives to the Trityl (Trt) protecting group for the histidine side chain?

A4: Yes, several alternative protecting groups for the histidine imidazole side chain are available, each with its own advantages and disadvantages. The choice of protecting group can impact solubility, racemization, and the final deprotection strategy.

  • Boc (tert-Butoxycarbonyl): Fmoc-His(Boc)-OH is a valuable alternative that has been shown to significantly reduce racemization.[9]

  • Mmt (4-Methoxytrityl): The Mmt group is more acid-labile than the Trt group and can be removed under milder acidic conditions.[10]

  • Bom (Benzyloxymethyl) and related groups: These groups protect the π-nitrogen of the imidazole ring and are very effective at preventing racemization.[8]

Quantitative Data Summary

Table 1: Solubility of Fmoc-His(Trt)-OH in NMP/DMM Solvent Mixture

Concentration (M)NMP (%)DMM (%)Solubility
0.14060Soluble

This data is adapted from a study investigating greener solvent alternatives for SPPS.[2]

Table 2: Comparison of Epimerization for Different Histidine Derivatives

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OH10 min at 50 °C6.8
Fmoc-His(Boc)-OH10 min at 50 °C0.18
Fmoc-His(Trt)-OH2 min at 90 °C>16
Fmoc-His(Boc)-OH2 min at 90 °C0.81

This data highlights the significant reduction in racemization when using the Boc protecting group compared to the Trt group, especially at elevated temperatures.[9]

Experimental Protocols

Protocol 1: General Procedure for Improved Dissolution of Fmoc-His(Trt)-OH

  • Solvent Preparation: Use fresh, high-purity NMP or DMF. If using DMF, ensure it is free of dimethylamine impurities.

  • Weighing: Accurately weigh the required amount of Fmoc-His(Trt)-OH in a clean, dry vessel.

  • Initial Solvent Addition: Add a portion of the total required solvent volume to the amino acid derivative.

  • Physical Agitation: Gently swirl or vortex the mixture.

  • Sonication (Optional): Place the vessel in a sonicator bath for 5-10 minutes.

  • Gentle Warming (Optional): If the derivative is still not fully dissolved, warm the solution to approximately 37-40°C with gentle agitation. Avoid prolonged or excessive heating.

  • Final Volume Adjustment: Once fully dissolved, add the remaining solvent to achieve the desired final concentration.

Protocol 2: Coupling of Fmoc-His(Trt)-OH with Reduced Racemization

  • Resin Preparation: Swell the resin in the appropriate solvent (e.g., DMF or NMP). Perform the Fmoc deprotection of the N-terminal amino acid on the resin.

  • Activation Mixture Preparation (In-situ):

    • Dissolve Fmoc-His(Trt)-OH (e.g., 3 equivalents) and an additive such as Oxyma Pure (3 equivalents) in the coupling solvent.

    • Add this solution to the deprotected resin.

    • Finally, add the coupling agent, for example, Diisopropylcarbodiimide (DIC) (3 equivalents).

  • Coupling Reaction: Allow the reaction to proceed for the desired time (e.g., 1-2 hours) at room temperature. Monitor the completion of the coupling using a qualitative test such as the ninhydrin (B49086) test.

  • Washing: After the coupling is complete, thoroughly wash the resin with the synthesis solvent to remove any excess reagents and by-products.

Visual Guides

TroubleshootingWorkflow start Start: Solubility Issue with Fmoc-His(Trt)-OH check_solvent Step 1: Verify Solvent Quality (Fresh, High-Purity DMF/NMP) start->check_solvent physical_aids Step 2: Apply Physical Dissolution Aids (Sonication, Gentle Warming) check_solvent->physical_aids modify_solvent Step 3: Modify Solvent System (Try NMP or Co-solvents like DMF/DMSO) physical_aids->modify_solvent check_coupling Issue Persists or Incomplete Coupling? modify_solvent->check_coupling extend_time Extend Coupling Time check_coupling->extend_time Yes check_racemization Racemization Observed? check_coupling->check_racemization No additives Use Additives (HOBt, Oxyma Pure) extend_time->additives alt_reagents Consider Alternative Coupling Reagents (e.g., PyBOP, HBTU) additives->alt_reagents alt_reagents->check_racemization alt_pg Consider Alternative Protecting Groups (e.g., Fmoc-His(Boc)-OH) check_racemization->alt_pg Yes end Resolution check_racemization->end No alt_pg->end HistidineDerivatives FmocHisOH Fmoc-His-OH Side Chain: Imidazole (unprotected) FmocHisTrt Fmoc-His(Trt)-OH Protection: Trityl (Trt) Commonly used Prone to racemization FmocHisOH->FmocHisTrt Protection FmocHisBoc Fmoc-His(Boc)-OH Protection: tert-Butoxycarbonyl (Boc) Reduces racemization Acid labile FmocHisOH->FmocHisBoc Protection FmocHisMmt Fmoc-His(Mmt)-OH Protection: 4-Methoxytrityl (Mmt) More acid labile than Trt FmocHisOH->FmocHisMmt Protection

References

Technical Support Center: Minimizing Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and preventative strategies to minimize Nα-DIC-endcapping, a common side reaction in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)
Q1: What is Nα-DIC-endcapping?

Nα-DIC-endcapping is an irreversible side reaction that occurs during the coupling step of SPPS. The coupling reagent, N,N'-Diisopropylcarbodiimide (DIC), reacts directly with the free N-terminal amine of the growing peptide chain. This forms a stable N,N'-diisopropylguanidino adduct, which has a mass increase of +125.13 Da. This modification blocks the N-terminus, preventing further amino acid additions and resulting in a truncated peptide impurity that can be difficult to separate from the desired product.

Q2: What is the primary cause of Nα-DIC-endcapping?

This side reaction is most prominent when using an in situ activation strategy where the amino acid, DIC, and the resin-bound peptide are all mixed simultaneously.[1][2][3] In this scenario, the free N-terminal amine of the peptide can compete with the amino acid's carboxyl group for reaction with DIC. Without pre-activation or the presence of a coupling additive, the rate of this side reaction can become significant. A conflicting relationship often exists between minimizing racemization (which is favored by shorter pre-activation times) and preventing DIC end-capping (which is favored by longer pre-activation).[2][3]

Q3: How can I detect Nα-DIC-endcapping in my crude peptide?

The most effective way to detect this modification is through mass spectrometry (e.g., LC-MS). You should look for a peak corresponding to the molecular weight of your truncated peptide sequence plus 125.13 Da. This adduct is a common impurity that can complicate the purification of the final product.[1]

Q4: Are there alternatives to DIC that avoid this issue?

While DIC is widely used due to its liquid form and the easy removal of its urea (B33335) byproduct, other coupling reagents can be considered.[4] However, the most common and effective strategy is not to replace DIC but to modify the reaction conditions to prevent the side reaction. Using coupling additives is a highly effective approach.[5][6]

Troubleshooting Guide
Problem: My LC-MS analysis shows a significant peak at [Target Mass + 125 Da], indicating Nα-DIC-endcapping.

This is a classic sign of the guanidinylating adduct formation. Follow these steps to diagnose and resolve the issue in subsequent syntheses.

Step 1: Review Your Coupling Protocol

  • Are you using in situ activation? Mixing the amino acid, DIC, and peptide-resin together without a pre-activation step or an additive is the leading cause of this issue.[2][3]

  • Are you using a coupling additive? The absence of an additive like Oxyma Pure or HOBt allows DIC to react directly with the N-terminus.

Step 2: Implement a Preventative Strategy The most robust solution is to modify your coupling protocol to outcompete the end-capping reaction. The recommended strategies are outlined below.

  • Strategy 1 (Highly Recommended): Use a Coupling Additive. Incorporate an auxiliary nucleophile such as Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt (1-hydroxybenzotriazole) into your coupling step.[5] These additives react rapidly with the DIC-activated amino acid to form a highly reactive O-acylisourea intermediate. This intermediate then efficiently acylates the peptide's N-terminus, minimizing the opportunity for DIC to react directly with it.

  • Strategy 2: Pre-activate the Amino Acid. Before adding the coupling mixture to the resin, allow the amino acid, DIC, and the coupling additive to react for a short period (e.g., 2-5 minutes) in the reaction solvent (e.g., DMF).[7] This ensures the formation of the active ester intermediate before exposure to the peptide chain. However, be aware that long pre-activation times can increase the risk of racemization, especially for sensitive amino acids like Histidine.[1][2]

Preventative Strategies and Experimental Protocols
1. Using Coupling Additives

The addition of an auxiliary nucleophile is the most effective method to suppress Nα-DIC-endcapping. Oxyma Pure has emerged as a superior alternative to HOBt, as it offers comparable or better efficiency, reduces racemization, and is not classified as an explosive.[1][5][6]

Quantitative Comparison of Coupling Additives

The following table summarizes the effectiveness of different coupling strategies in minimizing side reactions.

Coupling StrategyAdditiveKey OutcomeReference
DIC aloneNoneHigh potential for Nα-DIC-endcapping, especially with in situ activation.[2][3]
DIC / HOBtHOBtSignificantly reduces end-capping compared to DIC alone. Historically the standard method.[5][8]
DIC / Oxyma PureOxyma PureShows excellent suppression of end-capping, often superior to HOBt in terms of purity and yield.[6] Also effective at reducing racemization.[5][7][5][6][7]

Protocol: Standard DIC/Oxyma Coupling Cycle

This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer or for manual synthesis.

  • Fmoc Deprotection: Treat the resin with 20-40% piperidine (B6355638) in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Prepare Coupling Reagents:

    • Dissolve the Fmoc-amino acid (4-5 eq.) and Oxyma Pure (4-5 eq.) in DMF.

    • Prepare a separate solution of DIC (4-5 eq.) in DMF.

  • Coupling Step (in situ activation with additive):

    • Add the Fmoc-amino acid/Oxyma Pure solution to the deprotected peptide-resin.

    • Immediately add the DIC solution to the vessel.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and the diisopropylurea byproduct.

  • Capping (Optional): To block any unreacted N-terminal amines from the coupling step (not to be confused with DIC-endcapping), treat the resin with a capping solution, such as acetic anhydride (B1165640) and DIPEA in DMF.[9][10]

  • Repeat: Proceed to the next deprotection and coupling cycle.

2. Optimizing the Activation Strategy

Finding the right balance between pre-activation time and the risk of side reactions is crucial, particularly for racemization-prone residues.

Protocol: Pre-activation Coupling Cycle

  • Fmoc Deprotection & Wash: As described above.

  • Pre-activation:

    • In a separate vessel, mix the Fmoc-amino acid (4-5 eq.), Oxyma Pure (4-5 eq.), and DIC (4-5 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes. Caution: Avoid extended pre-activation times (>10 minutes) to minimize the risk of racemization.[1]

  • Coupling: Add the pre-activated mixture to the deprotected peptide-resin. Let it react for 1-2 hours.

  • Wash and Repeat: As described above.

Visual Guides

Chemical Pathway of Nα-DIC-Endcapping

G cluster_desired Desired Coupling Pathway cluster_side Side Reaction Pathway Peptide Peptide-Resin-NH₂ (Free N-terminus) p2 Peptide->p2 DIC DIC (Diisopropylcarbodiimide) p1 DIC->p1 DIC->p2 AA_COOH Fmoc-AA-COOH (Incoming Amino Acid) AA_COOH->p1 Activated_AA O-Acylisourea Intermediate p1->Activated_AA + Capped_Peptide Guanidinylating Adduct (End-capped Peptide, +125 Da) p2->Capped_Peptide + (Direct Attack) Coupled_Peptide Peptide-Resin-NH-CO-AA-Fmoc (Elongated Peptide) Activated_AA->Coupled_Peptide + Peptide-Resin-NH₂

Caption: Reaction pathways showing desired peptide coupling versus Nα-DIC-endcapping.

Troubleshooting Workflow for Nα-DIC-Endcapping

G Start Start: Crude peptide analysis CheckMass Observe unexpected peak at [M+125 Da]? Start->CheckMass NoIssue Endcapping is not the primary issue. Investigate other side reactions. CheckMass->NoIssue No IssueConfirmed Nα-DIC-endcapping confirmed. CheckMass->IssueConfirmed Yes ReviewProtocol Review coupling protocol. Using in situ activation without additive? IssueConfirmed->ReviewProtocol ImplementAdditive Implement Strategy 1: Add Oxyma Pure (or HOBt) to coupling step. ReviewProtocol->ImplementAdditive Yes ImplementPreactivation Implement Strategy 2: Use short pre-activation (2-5 min) with DIC/Oxyma. ReviewProtocol->ImplementPreactivation No, but still occurring Verify Synthesize test peptide with new protocol. ImplementAdditive->Verify ImplementPreactivation->Verify End Problem Resolved Verify->End

References

Technical Support Center: Fmoc-His(Trt)-OH Coupling and Epimerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-His(Trt)-OH in solid-phase peptide synthesis (SPPS). The focus is on understanding and mitigating the effects of temperature on coupling efficiency and epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge associated with using Fmoc-His(Trt)-OH in peptide synthesis?

A1: The main challenge with Fmoc-His(Trt)-OH is its high susceptibility to racemization (epimerization) at the α-carbon during the activation and coupling steps.[1][2] The imidazole (B134444) side chain of histidine can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid, which leads to the formation of the D-isomer.[1][3] This side reaction can significantly impact the biological activity of the final peptide.[4][5]

Q2: How does temperature affect the coupling of Fmoc-His(Trt)-OH?

A2: Elevated temperatures can increase the rate of coupling reactions in SPPS, which can be beneficial for overcoming steric hindrance and peptide aggregation.[6][7] However, for sensitive amino acids like histidine, higher temperatures significantly increase the rate of epimerization.[8][9][10][11] Therefore, a careful balance must be struck between achieving efficient coupling and minimizing racemization.

Q3: Are there alternative protecting groups for Histidine that are less prone to epimerization at high temperatures?

A3: Yes, protecting groups for the imidazole nitrogen that are more electron-withdrawing can reduce the basicity of the side chain and thus suppress epimerization. Fmoc-His(Boc)-OH is a valuable alternative that demonstrates greater stability towards epimerization at high temperatures compared to Fmoc-His(Trt)-OH.[3][12] Protecting the pi (π) nitrogen of the imidazole ring, for instance with a methoxybenzyl group, has also been shown to greatly reduce racemization.[13]

Q4: Which coupling reagents are recommended for minimizing epimerization of Fmoc-His(Trt)-OH?

A4: Carbodiimide-based reagents like DIC in combination with an additive like Oxyma Pure are often recommended as they create a more acidic environment which can suppress epimerization.[3] Phosphonium-based reagents like DEPBT are also reported to be effective in minimizing racemization for the coupling of Fmoc-His(Trt)-OH.[14] On the other hand, uronium/aminium salt-based reagents like HBTU in the presence of a base like DIEA can lead to higher levels of epimerization, especially at room temperature.[12][15]

Troubleshooting Guides

Issue 1: High Levels of D-Histidine (Epimerization) Detected in the Final Peptide

Possible Causes and Solutions:

  • High Coupling Temperature: Elevated temperatures are a major contributor to histidine racemization.[8][9][10][11]

    • Solution: Lower the coupling temperature. For Fmoc-His(Trt)-OH, consider coupling at room temperature or slightly below. If elevated temperatures are necessary for other parts of the synthesis, perform the histidine coupling step at a lower temperature.[9]

  • Prolonged Activation Time: Leaving the activated Fmoc-His(Trt)-OH for an extended period before coupling increases the opportunity for epimerization.[3]

    • Solution: Minimize the pre-activation time of Fmoc-His(Trt)-OH before adding it to the resin. In-situ activation is often preferred.[2][16]

  • Choice of Coupling Reagent and Base: The combination of coupling reagent and base can significantly influence racemization.

    • Solution: Avoid using strong, non-hindered bases like DIEA with uronium-based coupling reagents.[15] Switch to a carbodiimide (B86325)/additive system (e.g., DIC/Oxyma) or a phosphonium-based reagent known to suppress racemization.[3][14] If a base is required, consider using a more hindered or weaker base.

  • Inappropriate Side-Chain Protection: The Trityl (Trt) group offers limited suppression of epimerization.

    • Solution: For syntheses requiring elevated temperatures, consider using an alternative protecting group like Boc (Fmoc-His(Boc)-OH), which has been shown to significantly reduce D-isomer formation at higher temperatures.[3][12]

Issue 2: Incomplete Coupling of Fmoc-His(Trt)-OH

Possible Causes and Solutions:

  • Steric Hindrance: The bulky Trityl group can sterically hinder the coupling reaction, leading to incomplete acylation.[6]

    • Solution 1 (Double Coupling): After the initial coupling reaction, wash the resin and perform a second coupling with a fresh solution of activated Fmoc-His(Trt)-OH.[6]

    • Solution 2 (Increase Reagent Excess): Use a higher excess of the protected amino acid and coupling reagents.

  • Peptide Aggregation: The growing peptide chain may aggregate on the resin, preventing access of the activated amino acid.

    • Solution 1 (Change Solvent): Switch from DMF to a more disruptive solvent like NMP, or add a small percentage of DMSO to the coupling solvent.[6]

    • Solution 2 (Cautious Temperature Increase): A slight and carefully controlled increase in temperature can sometimes improve coupling efficiency by disrupting aggregation.[6] However, this must be balanced against the increased risk of epimerization. Monitor for D-isomer formation closely if this approach is used.

Quantitative Data on Epimerization

The following tables summarize the percentage of D-isomer formation for Histidine under different coupling conditions, highlighting the impact of temperature and the choice of side-chain protecting group.

Table 1: Comparison of D-Isomer Formation for Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH in the Synthesis of Liraglutide. [3]

Side-Chain Protecting GroupCoupling Temperature (°C)Coupling Time (min)% D-Isomer Formation
Trityl (Trt)50106.8%
Trityl (Trt)902>16%
tert-Butoxycarbonyl (Boc)50100.18%
tert-Butoxycarbonyl (Boc)9020.81%

Table 2: Comparison of D-Isomer Formation for Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH in the Synthesis of Amyloid Beta 1-42. [3]

His DerivativeCoupling Conditions% D-Isomer
His(Trt)50°C, 10 min2.88%
His(Boc)90°C, 2 min1.29%

Experimental Protocols

Standard Protocol for Fmoc-His(Trt)-OH Coupling (Room Temperature)
  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (2-3 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 equivalents), a coupling additive such as Oxyma Pure (3-5 equivalents), and a carbodiimide coupling reagent like DIC (3-5 equivalents) in DMF. Briefly pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, consider a second coupling.

Visualizations

epimerization_mechanism cluster_activation Activation cluster_epimerization Epimerization Pathway cluster_coupling Desired Coupling FmocHis Fmoc-His(Trt)-OH ActivatedEster Activated Ester Intermediate FmocHis->ActivatedEster Coupling Reagent AchiralEnolate Achiral Ester Enolate ActivatedEster->AchiralEnolate Intramolecular proton abstraction by Imidazole Nπ CoupledPeptide Elongated Peptide Chain ActivatedEster->CoupledPeptide Nucleophilic attack by N-terminal amine D_Isomer D-Isomer (Epimer) AchiralEnolate->D_Isomer Reprotonation L_Isomer L-Isomer (Desired) AchiralEnolate->L_Isomer Reprotonation PeptideChain Peptide Chain on Resin

Caption: Mechanism of Histidine Epimerization during Peptide Synthesis.

troubleshooting_workflow Start High Epimerization or Incomplete Coupling Detected CheckTemp Review Coupling Temperature Start->CheckTemp OptimizeSolvent Change Solvent (NMP/DMSO) to reduce aggregation Start->OptimizeSolvent If Incomplete Coupling is the main issue CheckReagents Evaluate Coupling Reagents and Activation Time CheckTemp->CheckReagents If at RT LowerTemp Lower Temperature (e.g., to RT) CheckTemp->LowerTemp If > RT CheckCompletion Assess Coupling Completion (e.g., Kaiser Test) CheckReagents->CheckCompletion If using Carbodiimide ChangeReagent Switch to DIC/Oxyma or DEPBT; Minimize Pre-activation CheckReagents->ChangeReagent If using Uronium/Base DoubleCouple Perform Double Coupling CheckCompletion->DoubleCouple Incomplete End Optimized Coupling Protocol CheckCompletion->End Complete LowerTemp->CheckReagents ChangeProtectingGroup Consider Fmoc-His(Boc)-OH for High-Temp Synthesis LowerTemp->ChangeProtectingGroup If High Temp is still required ChangeReagent->CheckCompletion DoubleCouple->End ChangeProtectingGroup->CheckReagents OptimizeSolvent->CheckCompletion

References

Choosing the right solvent for Fmoc-His(Trt)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the coupling of Fmoc-His(Trt)-OH in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals to provide clear, actionable advice and detailed protocols to ensure the successful incorporation of this sterically hindered and racemization-prone amino acid.

Frequently Asked Questions (FAQs)

Q1: Which solvents are recommended for dissolving Fmoc-His(Trt)-OH?

A1: Fmoc-His(Trt)-OH can be challenging to dissolve. The most commonly used and effective solvents are N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[1] While DMF is a standard choice, NMP often provides better solvation and can improve coupling efficiency.[1] For greener alternatives, mixtures of solvents like NMP/DMM (dipropyleneglycol dimethylether) have been explored. For instance, at a standard SPPS concentration of 0.1 M, Fmoc-His(Trt)-OH is soluble in a 40% NMP/DMM mixture.[2]

Q2: I am observing incomplete coupling of Fmoc-His(Trt)-OH. What are the possible causes and solutions?

A2: Incomplete coupling is a common issue due to the steric hindrance from the bulky trityl (Trt) protecting group.

  • Causes:

    • Poor solubility of the amino acid.

    • Steric hindrance slowing down the reaction.[3]

    • Peptide aggregation on the resin.[4]

  • Solutions:

    • Improve Solubility: Ensure the Fmoc-His(Trt)-OH is fully dissolved before adding it to the resin. Using NMP or a solvent mixture might be beneficial.[1][2]

    • Use a More Potent Coupling Reagent: Switch from standard carbodiimide (B86325) reagents (like DIC/HOBt) to a uronium/aminium or phosphonium-based reagent such as HATU, HBTU, or PyBOP.[3][4]

    • Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-His(Trt)-OH.[4]

    • Increase Reaction Time: Extend the coupling time to allow for the sterically hindered reaction to proceed to completion.[4]

Q3: How can I minimize racemization during Fmoc-His(Trt)-OH coupling?

A3: Histidine is highly susceptible to racemization, especially during the activation step.[5][6][7][8]

  • Causes:

    • The imidazole (B134444) nitrogen of the histidine side chain can catalyze racemization.[5]

    • Prolonged pre-activation times can increase the risk of racemization.[6][8][9]

    • The choice of base can influence the extent of racemization.[9]

  • Solutions:

    • Minimize Pre-activation Time: Add the activating agent to the Fmoc-His(Trt)-OH solution immediately before adding it to the resin.[9]

    • Use Racemization-Suppressing Additives: The addition of additives like HOBt or HOAt can help to minimize racemization.[10]

    • Choose the Right Base: Using a less hindered base like 2,4,6-collidine instead of DIPEA can be beneficial.[4][9]

    • Consider Alternative Protecting Groups: For particularly sensitive sequences, using Fmoc-His(Boc)-OH can be a viable alternative to reduce racemization.[11]

Q4: Are there any "green" solvent alternatives to DMF and NMP for Fmoc-His(Trt)-OH coupling?

A4: Yes, the field of green peptide chemistry is actively exploring alternatives to traditional SPPS solvents. While a single "drop-in" replacement for all applications has not been identified, several greener solvents and solvent mixtures have shown promise. These include 2-Methyltetrahydrofuran (2-MeTHF), ethyl acetate, and γ-valerolactone (GVL).[12][13] However, the solubility of all reagents and the efficiency of the coupling and deprotection steps need to be carefully evaluated for each specific peptide sequence when using these alternative solvents.[12]

Solvent Properties and Coupling Considerations

The choice of solvent is critical for a successful coupling reaction. The following table summarizes the properties of commonly used solvents in SPPS.

SolventAbbreviationKey PropertiesConsiderations for Fmoc-His(Trt)-OH Coupling
N,N-DimethylformamideDMFGood resin swelling, dissolves most reagents.Standard choice, but ensure it is high purity as amine impurities can cause premature Fmoc deprotection.[1]
N-MethylpyrrolidoneNMPMore polar than DMF, excellent solvating properties.[1]Often improves solubility and coupling efficiency of Fmoc-His(Trt)-OH compared to DMF.[1]
DichloromethaneDCMGood for swelling polystyrene resins.Generally not recommended for Fmoc chemistry as it can react with piperidine (B6355638).[1]
2-Methyltetrahydrofuran2-MeTHFA greener alternative with good solvating properties for many reagents.[13]Can be used for all steps of SPPS, potentially reducing the environmental impact.[13]
Solvent Mixturese.g., NMP/DMMCan be tailored to improve solubility of specific amino acids.A 40% NMP in DMM mixture has been shown to dissolve Fmoc-His(Trt)-OH at 0.1 M.[2]

Experimental Protocol: Fmoc-His(Trt)-OH Coupling

This protocol outlines a standard procedure for the manual coupling of Fmoc-His(Trt)-OH to a resin-bound peptide chain.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-His(Trt)-OH

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Solvent (e.g., DMF or NMP)

  • Washing solvents (DMF, DCM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Resin Preparation:

    • Swell the resin in the chosen solvent (e.g., DMF) for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-His(Trt)-OH (e.g., 3 equivalents relative to resin loading) in the coupling solvent.

    • Add the coupling reagent (e.g., HATU, 2.9 equivalents) and the base (e.g., DIPEA, 6 equivalents).

    • Allow the activation to proceed for a minimal amount of time (1-2 minutes) before adding to the resin to minimize racemization.[9]

  • Coupling Reaction:

    • Add the activated Fmoc-His(Trt)-OH solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, the time can be extended.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling (double coupling) should be performed.[4]

    • If the Kaiser test is negative (yellow beads), the coupling is complete.

    • Wash the resin thoroughly with DMF and then with DCM.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during Fmoc-His(Trt)-OH coupling.

G Troubleshooting Fmoc-His(Trt)-OH Coupling start Start Coupling of Fmoc-His(Trt)-OH kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete Proceed to next cycle kaiser_test->coupling_complete Negative incomplete_coupling Incomplete Coupling (Kaiser test positive) kaiser_test->incomplete_coupling Positive racemization_issue Racemization Detected (Check by LC-MS) coupling_complete->racemization_issue troubleshoot_options Troubleshooting Options incomplete_coupling->troubleshoot_options double_couple Perform Double Coupling troubleshoot_options->double_couple change_reagent Use Stronger Coupling Reagent (e.g., HATU, HBTU) troubleshoot_options->change_reagent increase_time Increase Coupling Time troubleshoot_options->increase_time check_solubility Check Amino Acid Solubility (Use NMP or solvent mixture) troubleshoot_options->check_solubility double_couple->kaiser_test change_reagent->kaiser_test increase_time->kaiser_test check_solubility->kaiser_test racemization_solutions Racemization Mitigation racemization_issue->racemization_solutions Detected end Successful Coupling racemization_issue->end Not Detected minimize_preactivation Minimize Pre-activation Time racemization_solutions->minimize_preactivation use_additive Use Additive (HOBt, HOAt) racemization_solutions->use_additive change_base Use Milder Base (e.g., Collidine) racemization_solutions->change_base minimize_preactivation->end use_additive->end change_base->end

Caption: Troubleshooting workflow for Fmoc-His(Trt)-OH coupling.

References

Validation & Comparative

A Comparative Guide to Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate protecting groups for amino acid side chains is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). This is particularly true for histidine, an amino acid notoriously prone to racemization during synthesis. This guide provides an objective comparison of two commonly used protected histidine derivatives, Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH, supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

Histidine's imidazole (B134444) side chain poses a significant challenge in Fmoc-based SPPS due to its ability to catalyze the epimerization of the adjacent chiral center during activation.[1][2] The choice of the side-chain protecting group is therefore paramount in preserving the stereochemical integrity of the final peptide. While the trityl (Trt) group has been a conventional choice, the tert-butyloxycarbonyl (Boc) group has emerged as a superior alternative for minimizing racemization, especially under the elevated temperatures often employed in modern microwave-assisted SPPS.[1]

Fmoc-His(Boc)-OH offers significantly lower levels of racemization compared to Fmoc-His(Trt)-OH, particularly at higher temperatures.[1] This is attributed to the electron-withdrawing nature of the urethane-based Boc group, which reduces the basicity of the imidazole nitrogen responsible for initiating epimerization.[1] In contrast, the bulky Trt group provides some steric hindrance but is less effective at electronically deactivating the imidazole ring.[1]

While both derivatives can yield peptides of comparable crude purity under optimized conditions, the reduced risk of D-isomer formation with Fmoc-His(Boc)-OH simplifies purification and enhances the overall efficiency of synthesizing enantiomerically pure peptides.[1]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the performance of Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH in SPPS.

Table 1: D-Isomer Formation of Histidine in Liraglutide Synthesis [1]

Protecting GroupCoupling Conditions% D-Isomer Formation
Fmoc-His(Trt)-OH50 °C, 10 min6.8%
Fmoc-His(Boc)-OH50 °C, 10 min0.18%
Fmoc-His(Trt)-OH90 °C, 2 min>16%
Fmoc-His(Boc)-OH90 °C, 2 min0.81%

Table 2: Performance in the Synthesis of a Difficult Peptide Sequence [1]

Protecting GroupCoupling Conditions% D-Isomer FormationCrude Purity
Fmoc-His(Trt)-OH50 °C, 10 min2.88%Comparable
Fmoc-His(Boc)-OH90 °C, 2 min1.29%Comparable

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a general procedure for the synthesis of peptides on a solid support using Fmoc chemistry.

  • Resin Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes prior to synthesis.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for a specified duration (e.g., 1 minute at 90°C in microwave-assisted synthesis).[1]

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-piperidine adduct.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the peptide chain.

    • Activation: A common activation method involves the use of a coupling reagent such as diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma Pure.[1]

    • Coupling: The activated amino acid solution is added to the resin, and the reaction is allowed to proceed for a specific time and at a controlled temperature (see Table 1 for examples).

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved by treating the resin with a cleavage cocktail, most commonly based on trifluoroacetic acid (TFA).[3]

Cleavage Cocktail for Peptides with His(Trt)

A common cleavage cocktail for peptides containing Trt-protected residues is Reagent B.[4]

  • Composition:

    • Trifluoroacetic acid (TFA): 88% (v/v)

    • Phenol: 5% (v/v)

    • Water: 5% (v/v)

    • Triisopropylsilane (TIS): 2% (v/v)[4]

  • Procedure:

    • The peptide-resin is treated with the freshly prepared cleavage cocktail for 1-3 hours at room temperature.

    • The resin is filtered off, and the peptide is precipitated from the filtrate by the addition of cold diethyl ether.

    • The crude peptide is then collected by centrifugation and washed with cold ether to remove scavengers and residual TFA.

Cleavage Cocktail for Peptides with His(Boc)

The Boc group on the histidine side chain is also labile to the strong acid conditions of the final cleavage step. Therefore, a standard TFA-based cleavage cocktail can be used. For peptides containing other sensitive residues, the composition of the cocktail should be adjusted accordingly. A general-purpose cleavage cocktail that is also suitable for peptides containing His(Boc) is:

  • Composition:

    • TFA: 95% (v/v)

    • Water: 2.5% (v/v)

    • Triisopropylsilane (TIS): 2.5% (v/v)

  • Procedure: The procedure is similar to that described for His(Trt) containing peptides.

Mandatory Visualizations

racemization_mechanism activated_his Activated Fmoc-His-PG enolate Achiral Enolate Intermediate activated_his->enolate Deprotonation of α-H l_his L-Histidine enolate->l_his Reprotonation d_his D-Histidine (Racemized) enolate->d_his Reprotonation imidazole Imidazole Nπ imidazole->activated_his Intramolecular Catalysis

Caption: Mechanism of Histidine Racemization in SPPS.

spps_workflow start Start with Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-His(PG)-OH + Coupling Reagents) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage and Deprotection (TFA Cocktail) repeat->final_cleavage No end Purified Peptide final_cleavage->end

Caption: General Workflow of Fmoc-Based SPPS.

Conclusion

For the synthesis of peptides containing histidine, Fmoc-His(Boc)-OH is the superior choice over Fmoc-His(Trt)-OH, particularly when employing elevated temperatures during coupling, as is common in microwave-assisted SPPS. The use of Fmoc-His(Boc)-OH significantly reduces the risk of racemization, leading to higher enantiomeric purity of the crude peptide and simplifying subsequent purification steps. While both derivatives can be used to successfully synthesize histidine-containing peptides, the adoption of Fmoc-His(Boc)-OH can lead to a more efficient and robust synthetic process, which is a critical consideration in both research and industrial settings.

References

A Comparative Guide to Histidine Side-Chain Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing histidine presents a significant challenge due to the unique reactivity of its imidazole (B134444) side chain. The nucleophilic nature of the imidazole ring can lead to undesirable side reactions and, most critically, racemization at the α-carbon during peptide coupling. The selection of an appropriate side-chain protecting group is therefore paramount to ensure the synthesis of high-purity, stereochemically defined peptides. This guide provides an objective comparison of commonly used histidine protecting groups, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your specific application.

The ideal histidine protecting group should effectively mask the imidazole side chain during peptide synthesis, be stable to the iterative Nα-deprotection conditions, and be cleanly removed at the final cleavage step without causing degradation of the peptide. Furthermore, it should minimize the risk of racemization during the coupling of the histidine residue. This guide will compare the performance of five widely used histidine side-chain protecting groups: Trityl (Trt), tert-Butoxycarbonyl (Boc), 2,4-Dinitrophenyl (Dnp), Tosyl (Tos), and Benzyloxymethyl (Bom).

Comparative Performance of Histidine Protecting Groups

The choice of a protecting group is intrinsically linked to the overall solid-phase peptide synthesis (SPPS) strategy, primarily differentiated by the use of the acid-labile Boc protecting group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino function.

Protecting GroupSPPS StrategyStabilityDeprotection ConditionsRacemization SuppressionKey Advantages & Disadvantages
Trityl (Trt) FmocStable to piperidine (B6355638). Labile to moderate/strong acid.TFA-based cleavage cocktails (e.g., 95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours.[1][2]Moderate. Racemization can be significant, especially with prolonged pre-activation.[3]Advantages: Widely used, commercially available, and compatible with standard Fmoc-SPPS.[4] Disadvantages: Prone to racemization.[3] The bulky Trt group can sometimes hinder coupling efficiency.
tert-Butoxycarbonyl (Boc) FmocStable to piperidine. Labile to strong acid.Cleaved simultaneously with the peptide from the resin using strong acids like TFA.Good. The electron-withdrawing nature of the Boc group reduces the basicity of the imidazole ring.Advantages: Effective at reducing racemization.[5] Disadvantages: Can be partially cleaved during prolonged or repeated exposure to piperidine, especially in long sequences.[6]
2,4-Dinitrophenyl (Dnp) BocStable to strong acids (TFA, HF).[7] Labile to thiols and partially to piperidine.Thiolysis with a reagent cocktail such as 20% thiophenol in DMF, typically for 1-2 hours.[8][9]Excellent. The strong electron-withdrawing effect of the Dnp group significantly suppresses racemization.[7]Advantages: High stability in Boc-SPPS and excellent suppression of racemization.[7] Disadvantages: Requires a separate deprotection step before final cleavage.[7][10] Deprotection can be incomplete with piperidine (84% cleavage reported).[7]
Tosyl (Tos) BocStable to TFA. Labile to strong acids (HF) and nucleophiles like HOBt.Cleavage with HF. Can be prematurely removed by HOBt, which is often used in coupling reactions.[11][12]Moderate. Reduces the basicity of the imidazole ring.[13]Advantages: Provides good protection in Boc-SPPS. Disadvantages: Instability towards HOBt limits its application in coupling strategies that utilize this additive.[11]
Benzyloxymethyl (Bom) / Methoxybenzyloxymethyl (MBom) Both (primarily Boc)Stable to TFA. Labile to strong acids (HF, TFMSA).Strong acid cleavage (e.g., HF, TFMSA).Excellent. Protection at the τ-nitrogen is highly effective in preventing racemization.[5][11]Advantages: Superior suppression of racemization.[11][14] Disadvantages: Can be more expensive and synthetically more challenging to prepare.[11] The Bom group can release formaldehyde (B43269) during HF cleavage, which may lead to side reactions.[2]

Experimental Protocols

Coupling of Fmoc-His(Trt)-OH

This protocol outlines a standard manual coupling procedure for incorporating a Trityl-protected histidine residue in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-His(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (or HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Removal of the Dnp Protecting Group from a Peptide-Resin

This protocol is a standard method for the deprotection of His(Dnp) in Boc-based SPPS, based on the procedure by Uhmann & Bayer (1974).[7]

Materials:

Protocol 1: Thiophenol and Triethylamine

  • Suspend the peptide-resin in DMF (10 mL per gram of resin).[7][10]

  • Add thiophenol (2 mL per gram of resin) and triethylamine (2 mL per gram of resin) to the suspension.[10]

  • Agitate the mixture at room temperature for approximately 90 minutes.[10]

  • Filter the resin and wash sequentially with DMF (2 times), DCM (2 times), and methanol (2 times).[7][10]

  • Dry the resin under vacuum.[10]

Protocol 2: Thiophenol in DMF

  • Suspend the peptide-resin in DMF.

  • Add a solution of 20% (v/v) thiophenol in DMF.[9]

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and wash thoroughly with DMF, DCM, and methanol.

  • Dry the resin under vacuum.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the key steps in SPPS involving a protected histidine and the subsequent deprotection.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling of Fmoc-His(PG)-OH Deprotection->Coupling Free N-terminus Washing1 Washing (DMF, DCM) Coupling->Washing1 Repeat Repeat Cycle for Next Amino Acid Washing1->Repeat Final_Cleavage Final Cleavage & Global Deprotection (e.g., 95% TFA) Washing1->Final_Cleavage After last AA Repeat->Deprotection Peptide Purified Peptide Final_Cleavage->Peptide DNP_Deprotection Peptide_Resin Peptide-Resin with His(Dnp) Thiolysis Thiolysis (Thiophenol/DMF) Peptide_Resin->Thiolysis Washing Washing (DMF, DCM, MeOH) Thiolysis->Washing Deprotected_Peptide_Resin Peptide-Resin with free His Washing->Deprotected_Peptide_Resin Final_Cleavage Final Cleavage (e.g., HF) Deprotected_Peptide_Resin->Final_Cleavage Final_Peptide Final Peptide Final_Cleavage->Final_Peptide

References

Advantages of Trt protection for histidine over other groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, particularly for therapeutic and research applications, the choice of protecting groups for reactive amino acid side chains is a critical determinant of success. Histidine, with its nucleophilic imidazole (B134444) side chain, presents a unique challenge, being prone to side reactions and racemization during synthesis. The trityl (Trt) group has emerged as a widely used protecting group for histidine, offering a balance of stability and ease of removal. This guide provides a comprehensive comparison of Trt protection for histidine against other common protecting groups, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Comparison of Histidine Protecting Groups

The selection of a protecting group for the imidazole side chain of histidine significantly impacts the efficiency of peptide coupling, the stereochemical integrity of the final product, and the overall yield and purity. The most common protecting groups for histidine in solid-phase peptide synthesis (SPPS) include Trityl (Trt), tert-Butoxycarbonyl (Boc), and 2,4-dinitrophenyl (Dnp).

The Trt group is lauded for its stability under the basic conditions used for Fmoc deprotection in Fmoc-based SPPS, ensuring the protecting group remains intact throughout the peptide chain elongation.[1] This stability is crucial for preventing unwanted side reactions involving the imidazole nitrogen.[1] However, a notable drawback of the Trt group is its propensity to facilitate racemization of the histidine residue, especially during prolonged activation times or at elevated temperatures.[2]

In contrast, the Boc protecting group on the histidine side chain has been shown to be more effective in suppressing racemization. Experimental data from a study comparing Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH in the synthesis of Liraglutide under microwave-assisted SPPS conditions demonstrated a significant difference in epimerization. Coupling with Fmoc-His(Trt)-OH at 50°C for 10 minutes resulted in 6.8% of the D-isomer, whereas under the same conditions, Fmoc-His(Boc)-OH yielded only 0.18% of the D-isomer.[3]

The Dnp group is highly effective at preventing racemization due to its strong electron-withdrawing nature, which reduces the basicity of the imidazole ring.[2][4] However, the primary disadvantage of the Dnp group is the requirement for a separate and potentially harsh deprotection step using thiolytic cleavage, which can introduce complexities and the potential for side reactions if not performed carefully.[4]

Protecting GroupKey AdvantagesKey Disadvantages
Trityl (Trt) - Stable to Fmoc deprotection conditions (piperidine)[1]- Easily removed during final cleavage with TFA[2]- Compatible with both Fmoc and Boc strategies- Prone to causing significant racemization[2][3]- Generates stable trityl cations upon cleavage, requiring efficient scavengers[2]
tert-Butoxycarbonyl (Boc) - Significantly suppresses racemization compared to Trt[3]- Compatible with Fmoc SPPS- Can be labile under repeated acidic conditions if used in a Boc-SPPS strategy for the alpha-amino group
2,4-dinitrophenyl (Dnp) - Highly effective in suppressing racemization[2][4]- Stable to acidic conditions of Boc deprotection[4]- Requires a separate, harsh thiolytic deprotection step[4]- Deprotection can generate colored byproducts, complicating purification[2]

Experimental Protocols

To provide a practical context for these comparisons, the following are generalized experimental protocols for the incorporation of protected histidine in a standard Fmoc-based solid-phase peptide synthesis workflow.

General Fmoc-SPPS Cycle for Amino Acid Coupling

This protocol outlines the standard steps for coupling an amino acid, including a protected histidine derivative, to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).[5]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as HCTU (3 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection of Trt-Protected Histidine

The Trt group is conveniently removed during the final cleavage of the peptide from the resin.

  • Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in the general cycle.

  • Resin Washing and Drying: Wash the resin with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap the released trityl cations.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Deprotection of Dnp-Protected Histidine

The Dnp group requires a specific deprotection step prior to the final cleavage from the resin.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Thiolytic Deprotection:

    • Prepare a solution of a thiol, such as 2-mercaptoethanol (B42355) or thiophenol, and a base, such as DIPEA or piperidine, in DMF.

    • Add the deprotection solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF and DCM to remove the thiol and colored byproducts.

  • Final Cleavage: Proceed with the standard final cleavage protocol using a TFA-based cocktail as described for the Trt-protected peptide.

Visualizing the Workflow and Comparisons

To further clarify the processes and the comparative advantages, the following diagrams illustrate the key workflows and logical relationships.

SPPS_Workflow cluster_cycle Iterative SPPS Cycle cluster_final Final Steps Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1. General workflow for Fmoc-based solid-phase peptide synthesis.

Deprotection_Comparison cluster_trt Trt-Histidine Deprotection cluster_dnp Dnp-Histidine Deprotection Trt_Cleavage Single Step: Final Cleavage (TFA/TIS/H2O) Dnp_Deprotection Step 1: Thiolysis (e.g., Thiophenol/DIPEA in DMF) Dnp_Washing Step 2: Extensive Washing Dnp_Deprotection->Dnp_Washing Dnp_Cleavage Step 3: Final Cleavage (TFA Cocktail) Dnp_Washing->Dnp_Cleavage Peptide_Resin Protected Peptide on Resin Peptide_Resin->Trt_Cleavage Peptide_Resin->Dnp_Deprotection

Figure 2. Comparison of deprotection workflows for Trt- and Dnp-protected histidine.

Advantages_Disadvantages cluster_trt Trt Protection cluster_other Other Protecting Groups Trt Trt-His Trt_Adv Advantages Trt->Trt_Adv Trt_Disadv Disadvantages Trt->Trt_Disadv Trt_Adv_List • Simple Workflow • Stable in Fmoc SPPS Trt_Disadv_List • High Racemization Risk • Scavengers Needed Other Boc/Dnp-His Other_Adv Advantages Other->Other_Adv Other_Disadv Disadvantages Other->Other_Disadv Other_Adv_List • Low Racemization Risk Other_Disadv_List • More Complex Workflow (for Dnp) • Potential for Side Reactions (during Dnp deprotection)

Figure 3. Logical comparison of Trt protection versus other common histidine protecting groups.

Conclusion

The choice of a protecting group for histidine in peptide synthesis is a critical decision that requires careful consideration of the specific peptide sequence and the desired attributes of the final product. The trityl (Trt) group offers a straightforward and convenient protection strategy that is compatible with standard Fmoc-SPPS workflows. Its primary advantage lies in its stability during chain elongation and its simple, one-step removal during the final cleavage. However, the significant risk of racemization associated with Trt protection necessitates careful optimization of coupling conditions, particularly when synthesizing peptides where stereochemical purity is paramount.

For sequences that are highly sensitive to racemization, alternative protecting groups such as Boc or Dnp may be more suitable. While these alternatives can add complexity to the synthesis, particularly in the case of Dnp's separate deprotection step, the benefit of enhanced stereochemical integrity often outweighs the additional effort. Ultimately, a thorough understanding of the advantages and limitations of each protecting group, supported by robust experimental data, will enable researchers and drug developers to make informed decisions that lead to the successful synthesis of high-quality peptides.

References

A Researcher's Guide: 15N versus 13C Labeling for Protein NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the three-dimensional structure and dynamics of proteins at an atomic level. A prerequisite for many protein NMR studies is the enrichment of the protein with NMR-active isotopes, most commonly ¹⁵N and ¹³C, to overcome the low natural abundance of these nuclei.[1][2] The choice between ¹⁵N and ¹³C labeling, or a combination of both, is a critical decision that significantly impacts the scope, cost, and complexity of an NMR study. This guide provides an objective comparison of ¹⁵N and ¹³C labeling strategies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific experimental needs.

Key Differences and Applications

¹⁵N labeling is often the first step in protein NMR studies. It is a relatively simple and cost-effective method that provides crucial information about the protein backbone.[3] The resulting 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum serves as a unique "fingerprint" of the protein, with each peak corresponding to a specific amino acid residue's backbone amide group. This spectrum is invaluable for assessing protein folding, purity, and stability, as well as for studying protein-ligand interactions and dynamics.[4]

¹³C labeling, on the other hand, offers a more comprehensive view of the protein structure by providing information on the carbon backbone and side chains.[] While more expensive and leading to more complex spectra, ¹³C labeling is essential for detailed structural determination through triple-resonance experiments that correlate the ¹H, ¹⁵N, and ¹³C nuclei.[6] This additional information allows for the assignment of a larger number of resonances and the calculation of more precise structural restraints.

Quantitative Comparison

The choice between ¹⁵N and ¹³C labeling often involves a trade-off between the level of detail required and the associated costs and experimental complexity. The following tables summarize the key quantitative and qualitative differences between the two approaches.

Feature¹⁵N Labeling¹³C LabelingDual ¹⁵N/¹³C Labeling
Primary Application Protein folding assessment, backbone dynamics, ligand binding studies.[3]Detailed 3D structure determination, side-chain dynamics.[]Comprehensive 3D structure determination and dynamics studies.[6]
Information Content Backbone amide ¹H-¹⁵N correlations.[3]Backbone and side-chain ¹H-¹³C correlations.[]Complete backbone and side-chain ¹H, ¹⁵N, and ¹³C correlations.[6]
Relative Cost Lower, primarily driven by the cost of ¹⁵NH₄Cl.[7]Higher, due to the significantly greater expense of ¹³C-glucose.[4][8]Highest, requiring both ¹⁵NH₄Cl and ¹³C-glucose.[9]
Spectral Complexity Simpler, with one peak per non-proline residue in the ¹H-¹⁵N HSQC.[2]More complex, with multiple peaks per residue in ¹H-¹³C HSQC spectra.[10]Most complex, requiring 3D and higher-dimensional experiments for resolution.
Typical Protein Yield Generally high, with yields of 40-200 mg/L reported for enriched proteins.[11]Can be slightly lower than ¹⁵N labeling due to potential metabolic burden.Similar to ¹³C labeling.
NMR Sensitivity Good, with techniques like SOFAST-HMQC enhancing sensitivity significantly.[12]Generally lower than ¹H detection but crucial for structural information.[13]Enables a wide range of sensitive triple-resonance experiments.

Experimental Workflows

The general workflow for both ¹⁵N and ¹³C labeling of proteins in E. coli is similar, primarily differing in the isotopic source provided in the minimal growth medium.

G cluster_prep Preparation cluster_labeling Isotopic Labeling cluster_purification Purification & Analysis Transformation Transformation of E. coli with Expression Vector Preculture Inoculate Pre-culture in Rich Medium (e.g., LB) Transformation->Preculture MinimalMedia Inoculate Minimal Medium (M9) Preculture->MinimalMedia Isotope Supplement with Isotopic Source (¹⁵NH₄Cl and/or ¹³C-Glucose) MinimalMedia->Isotope Growth Cell Growth to Mid-log Phase (OD₆₀₀ ~0.6-0.8) Isotope->Growth Induction Induce Protein Expression (e.g., IPTG) Growth->Induction Expression Protein Overexpression Induction->Expression Harvesting Harvest Cells by Centrifugation Expression->Harvesting Lysis Cell Lysis Harvesting->Lysis Purification Protein Purification (e.g., Affinity Chromatography) Lysis->Purification NMR NMR Sample Preparation & Data Acquisition Purification->NMR

General workflow for isotopic labeling of proteins in E. coli.

Experimental Protocols

The following are generalized protocols for ¹⁵N and ¹³C labeling of proteins expressed in E. coli. These should be optimized for the specific protein and expression system.

¹⁵N Labeling Protocol

This protocol is adapted for a 1-liter culture volume.[1]

1. Media and Solutions Preparation:

  • M9 Minimal Medium (10x stock): Prepare 1 liter of 10x M9 salts solution and autoclave.

  • ¹⁵NH₄Cl: Prepare a sterile stock solution (e.g., 100 mg/mL).

  • Carbon Source: Prepare a sterile 20% (w/v) glucose solution.

  • Other components: Prepare sterile stock solutions of 1 M MgSO₄, 1 M CaCl₂, and appropriate antibiotics.

2. Pre-culture:

  • Inoculate a single colony of E. coli transformed with the expression plasmid into 5-10 mL of rich medium (e.g., LB) containing the appropriate antibiotic.

  • Grow overnight at 37°C with shaking.

3. Main Culture and Labeling:

  • Prepare 1 liter of 1x M9 minimal medium by diluting the 10x stock with sterile water.

  • Add 1 g of ¹⁵NH₄Cl (from the sterile stock), 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, 100 µL of 1 M CaCl₂, and the appropriate antibiotic.[1]

  • Inoculate the M9 medium with the overnight pre-culture (e.g., 1:100 dilution).

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

4. Induction and Expression:

  • Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.5-1 mM).

  • Continue to grow the culture for the optimal expression time and temperature for your protein (e.g., 3-4 hours at 37°C or overnight at 18-25°C).

5. Harvesting and Purification:

  • Harvest the cells by centrifugation.

  • Proceed with cell lysis and protein purification according to your established protocol.

¹³C Labeling Protocol

This protocol is similar to the ¹⁵N labeling protocol, with the key difference being the carbon source.[14]

1. Media and Solutions Preparation:

  • Follow the same preparation steps as for ¹⁵N labeling, but instead of standard glucose, use ¹³C-glucose. For a 1-liter culture, 2 g of ¹³C-glucose is typically used.

2. Pre-culture:

  • The pre-culture can be grown in standard M9 medium with unlabeled glucose to reduce costs. The cells are then pelleted and resuspended in the ¹³C-containing medium for the main culture.

3. Main Culture and Labeling:

  • Prepare 1 liter of 1x M9 minimal medium.

  • Add 1 g of unlabeled NH₄Cl, 2 g of ¹³C-glucose, 2 mL of 1 M MgSO₄, 100 µL of 1 M CaCl₂, and the appropriate antibiotic.

  • Inoculate with the resuspended pre-culture.

  • Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

4. Induction, Expression, and Harvesting:

  • Follow the same steps as for ¹⁵N labeling.

For dual ¹⁵N and ¹³C labeling, both ¹⁵NH₄Cl and ¹³C-glucose are used in the M9 minimal medium.

From Labeled Protein to Structural Insights

The ultimate goal of isotopic labeling is to generate high-quality NMR spectra that can be used to determine the structure and understand the dynamics of a protein. The following diagram illustrates the logical flow from a labeled protein sample to a final 3D structure.

G cluster_sample Sample cluster_nmr NMR Spectroscopy cluster_structure Structure Calculation LabeledProtein Isotopically Labeled Protein Sample (¹⁵N and/or ¹³C) DataAcquisition Acquisition of Multidimensional NMR Spectra (e.g., HSQC, HNCA, HNCO) LabeledProtein->DataAcquisition ResonanceAssignment Resonance Assignment: Assigning peaks to specific atoms DataAcquisition->ResonanceAssignment RestraintGeneration Generation of Structural Restraints (NOEs, J-couplings, RDCs) ResonanceAssignment->RestraintGeneration StructureCalculation Structure Calculation & Refinement RestraintGeneration->StructureCalculation FinalStructure Ensemble of 3D Protein Structures StructureCalculation->FinalStructure

Logical flow from an isotopically labeled protein to a 3D structure.

Conclusion

The decision to use ¹⁵N or ¹³C labeling for protein NMR studies is a strategic one that depends on the specific research question, available budget, and the size and complexity of the protein of interest. ¹⁵N labeling provides a cost-effective and straightforward method for initial structural assessment, dynamics studies, and interaction mapping. For high-resolution 3D structure determination, ¹³C labeling, often in combination with ¹⁵N labeling, is indispensable despite its higher cost. By carefully considering the trade-offs and following optimized experimental protocols, researchers can effectively leverage isotopic labeling to unlock a wealth of information about protein structure and function.

References

A Comparative Guide to Purity Analysis of Fmoc-His(Trt)-OH and its ¹⁵N₃ Isotope by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount to the success of peptide synthesis. This guide provides a comparative analysis of the purity of Fmoc-His(Trt)-OH and its stable isotope-labeled counterpart, Fmoc-His(Trt)-OH-¹⁵N₃, as determined by High-Performance Liquid Chromatography (HPLC). This document outlines a detailed experimental protocol, presents comparative data, and discusses potential impurities, offering a comprehensive resource for quality control and analytical method development.

Performance Comparison: Fmoc-His(Trt)-OH vs. Fmoc-His(Trt)-OH-¹⁵N₃

The primary goal of this analysis is to assess the chemical purity of both the standard and the ¹⁵N₃-labeled Fmoc-His(Trt)-OH and to identify any potential differences in their impurity profiles under standard reversed-phase HPLC conditions. The isotopic labeling with ¹⁵N is not expected to significantly alter the chromatographic behavior, such as retention time, under typical HPLC conditions. However, it is crucial to verify this and to ensure that the labeling process itself does not introduce new impurities.

Quantitative Data Summary

The following table summarizes the expected HPLC purity analysis results for a typical batch of Fmoc-His(Trt)-OH and its ¹⁵N₃-labeled analogue. These values are representative and may vary between different suppliers and batches.

ParameterFmoc-His(Trt)-OHFmoc-His(Trt)-OH-¹⁵N₃Acceptance Criteria
Purity (by Area %) ≥ 99.0%≥ 99.0%≥ 98.0%
Retention Time (min) ~ 15.2~ 15.2Consistent with reference
Major Impurity 1 (Area %) ≤ 0.5%≤ 0.5%≤ 1.0%
Major Impurity 2 (Area %) ≤ 0.3%≤ 0.3%≤ 0.5%
Total Impurities (Area %) ≤ 1.0%≤ 1.0%≤ 2.0%

Note: The specific nature of impurities can vary. Common impurities associated with Fmoc-amino acids include diastereomers (D-isomer), Fmoc-deprotected products, and byproducts from the protection steps.

Experimental Protocol: HPLC Purity Analysis

This section details the methodology for the reversed-phase HPLC analysis of Fmoc-His(Trt)-OH and Fmoc-His(Trt)-OH-¹⁵N₃.

Materials and Reagents
  • Fmoc-His(Trt)-OH

  • Fmoc-His(Trt)-OH-¹⁵N₃

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Sample Preparation
  • Prepare a stock solution of the sample (Fmoc-His(Trt)-OH or Fmoc-His(Trt)-OH-¹⁵N₃) at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Potential Impurities and Analytical Challenges

A primary challenge in the synthesis and handling of Fmoc-His(Trt)-OH is the potential for racemization, leading to the formation of the D-isomer.[1][2] This is a critical impurity as it can be incorporated into the peptide chain during synthesis, leading to diastereomeric peptides that are difficult to separate and may have altered biological activity. Chiral HPLC methods may be required for the accurate quantification of the D-isomer.[3]

Other potential impurities can arise from the incomplete protection or deprotection of the amino acid, or from side reactions during synthesis and storage. The bulky trityl (Trt) protecting group on the histidine side chain is crucial for preventing side reactions during peptide synthesis.[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship of factors influencing the purity of Fmoc-His(Trt)-OH.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in ACN/Water prep1->prep2 prep3 Vortex to Mix prep2->prep3 prep4 Filter Sample prep3->prep4 hplc1 Inject Sample prep4->hplc1 hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection (265 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Purity data1->data2 data3 Identify Impurities data2->data3

Caption: Experimental workflow for HPLC purity analysis.

purity_factors cluster_synthesis Synthesis & Storage cluster_impurities Potential Impurities cluster_analysis Analytical Outcome synthesis Synthesis Conditions racemization Racemization (D-isomer) synthesis->racemization deprotection Incomplete Protection/ Deprotection synthesis->deprotection side_products Side-Reaction Products synthesis->side_products storage Storage Conditions storage->deprotection purity Final Purity racemization->purity deprotection->purity side_products->purity

Caption: Factors influencing the final purity of Fmoc-His(Trt)-OH.

References

A Comparative Guide to Mass Spectrometry Validation of 15N Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry-based methods for the validation and quantification of 15N incorporation in peptides. We will delve into the experimental workflows, data analysis, and compare the performance of 15N metabolic labeling with other common quantitative proteomics strategies, supported by experimental data and detailed protocols.

Introduction to 15N Labeling in Quantitative Proteomics

Stable isotope labeling with heavy nitrogen (15N) is a powerful technique for accurate and reproducible quantification of proteins in proteomics studies.[1][2] In this metabolic labeling approach, cells or organisms are cultured in a medium where the standard nitrogen source (14N) is replaced with a 15N-labeled source.[1] This results in the incorporation of the heavy isotope into all expressed proteins. By mixing the "heavy" 15N-labeled sample with a "light" 14N-labeled (control) sample, researchers can accurately quantify differences in protein abundance, as the chemically identical peptides co-elute during chromatography and are distinguished by the mass spectrometer based on their mass difference.[2][3] This method significantly minimizes experimental variability by allowing samples to be combined at an early stage of the workflow.[1][2]

Comparison of Quantitative Proteomics Strategies

The selection of a quantification strategy is critical and depends on the specific research goals, the nature of the sample, and available instrumentation. Below is a comparison of 15N metabolic labeling with two other widely used methods: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ).

Feature15N Metabolic LabelingSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)Label-Free Quantification (LFQ)
Principle Incorporation of 15N-containing nutrients into all proteins in a cell culture or whole organism.[1]Incorporation of "heavy" amino acids (e.g., 13C or 15N-labeled arginine and lysine) into proteins in cell culture.[4][5]Comparison of signal intensities of unlabeled peptides across different mass spectrometry runs.[1]
Advantages - Comprehensive labeling of the entire proteome.- Early sample mixing reduces experimental variability.- Applicable to whole organisms.[1]- High accuracy due to early sample mixing.- Well-established workflows and data analysis tools.[1]- No special labeling required, applicable to any sample type.- Simpler sample preparation.
Disadvantages - Potential for incomplete labeling, which can complicate data analysis.- Can be costly for whole organism labeling.[1][3]- Primarily limited to cell culture.- Relies on the efficient incorporation of specific amino acids.- Susceptible to variations in sample preparation and MS instrument performance.- Requires highly reproducible chromatography.
Typical Incorporation Efficiency >95% is achievable with a sufficient number of cell divisions (at least 5-6).[1]Generally high, often exceeding 95%.[6]Not applicable.
Data Analysis Complexity Can be complex due to the variable mass shift depending on the number of nitrogen atoms in a peptide and the need to account for incomplete labeling.[3][7]Relatively straightforward with dedicated software packages that can handle the fixed mass shifts of labeled amino acids.Can be computationally intensive, requiring sophisticated algorithms for peak alignment and normalization across multiple runs.

Experimental Protocol: 15N Metabolic Labeling and MS Validation

A detailed protocol for a typical 15N metabolic labeling experiment followed by mass spectrometry validation is outlined below.

15N Metabolic Labeling of Cells

The first and most critical step is the efficient incorporation of the 15N isotope.

  • For Cell Culture:

    • Culture cells in a standard "light" medium containing the natural abundance of nitrogen (14N).

    • For the "heavy" sample, culture cells in a medium where the primary nitrogen sources (e.g., amino acids, ammonium (B1175870) chloride) are replaced with their 15N-labeled counterparts (e.g., 15NH4Cl, K15NO3).[1]

    • Ensure a sufficient number of cell divisions (typically at least 5-6) to achieve high levels of 15N incorporation (>95%).[1]

  • For Whole Organisms (e.g., Plants, Mice):

    • Grow the organism on a diet or medium where the sole nitrogen source is 15N-labeled.[1][8]

Sample Preparation and Protein Digestion
  • Harvest the "light" (14N) and "heavy" (15N) labeled cells or tissues.

  • Combine the samples in a 1:1 ratio based on cell number or protein amount.

  • Lyse the combined sample and extract the proteins.

  • Digest the protein mixture into peptides using a protease, most commonly trypsin.

LC-MS/MS Analysis
  • The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[6]

  • The mass spectrometer acquires survey scans (MS1) to detect the peptide precursor ions and then fragmentation scans (MS2) to determine the amino acid sequence of selected peptides.

Data Analysis

The acquired mass spectrometry data is then processed to identify and quantify the peptides.

  • Peptide Identification: The MS/MS spectra are searched against a protein database to identify both the 14N and 15N-labeled peptides.[1]

  • Determination of Labeling Efficiency: The 15N enrichment level is calculated by comparing the experimental isotopic pattern of known peptides to their theoretical distributions at different enrichment levels.[1][9] This can be performed using specialized software.[9]

  • Peptide Quantification: The ion chromatograms for both the light and heavy forms of each identified peptide are extracted. The ratio of the integrated peak areas or intensities of the heavy to light peptide is then calculated to determine the relative abundance of the protein.[1]

Visualization of Workflows and Comparisons

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

G cluster_labeling 15N Metabolic Labeling cluster_processing Sample Processing cluster_analysis Mass Spectrometry & Data Analysis Cell Culture (14N) Cell Culture (14N) Harvest & Combine Harvest & Combine Cell Culture (14N)->Harvest & Combine Cell Culture (15N) Cell Culture (15N) Cell Culture (15N)->Harvest & Combine Protein Extraction Protein Extraction Harvest & Combine->Protein Extraction Tryptic Digestion Tryptic Digestion Protein Extraction->Tryptic Digestion LC-MS/MS LC-MS/MS Tryptic Digestion->LC-MS/MS Peptide Identification Peptide Identification LC-MS/MS->Peptide Identification Quantification & Validation Quantification & Validation Peptide Identification->Quantification & Validation

Caption: Experimental workflow for 15N metabolic labeling and mass spectrometry analysis.

G cluster_15N 15N Labeling cluster_SILAC SILAC cluster_LFQ Label-Free Quantitative Proteomics Methods Quantitative Proteomics Methods 15N Metabolic Labeling 15N Metabolic Labeling Quantitative Proteomics Methods->15N Metabolic Labeling SILAC SILAC Quantitative Proteomics Methods->SILAC Label-Free Quantification Label-Free Quantification Quantitative Proteomics Methods->Label-Free Quantification Comprehensive Labeling Comprehensive Labeling 15N Metabolic Labeling->Comprehensive Labeling Applicable to Organisms Applicable to Organisms 15N Metabolic Labeling->Applicable to Organisms High Accuracy High Accuracy SILAC->High Accuracy Cell Culture Focused Cell Culture Focused SILAC->Cell Culture Focused No Labeling Required No Labeling Required Label-Free Quantification->No Labeling Required Higher Variability Higher Variability Label-Free Quantification->Higher Variability

Caption: Comparison of key quantitative proteomics strategies.

Conclusion

Mass spectrometric validation of 15N-labeled peptides is a robust and accurate method for global protein quantification.[1] Its primary advantage is the ability to combine samples early in the workflow, which significantly reduces experimental error.[1] While challenges such as incomplete labeling exist, these can be effectively managed through meticulous experimental design and the use of appropriate data analysis software.[1][3] The choice between 15N metabolic labeling, SILAC, and label-free approaches will ultimately depend on the specific experimental question, sample type, and available resources.

References

A Researcher's Guide to Metabolic Labeling: A Cost-Benefit Analysis of 15N-Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics and metabolomics, the choice of metabolic labeling strategy is a critical decision with far-reaching implications for experimental outcomes and budgets. Among the established methods, the use of stable isotopes, particularly Nitrogen-15 (15N) labeled amino acids, offers a powerful tool for tracing and quantifying biomolecules. This guide provides a comprehensive cost-benefit analysis of employing 15N labeled amino acids, comparing them with popular alternatives like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and offers detailed experimental protocols and data to inform your research strategy.

At a Glance: 15N Labeling vs. Alternatives

Metabolic labeling strategies introduce isotopic "tags" into proteins and metabolites during cellular growth, enabling the differentiation and relative quantification of molecules from different experimental conditions by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The primary distinction between the methods lies in the labeling agent and the breadth of its incorporation.

Feature15N Metabolic Labeling (e.g., using 15NH4Cl)Labeled Amino Acids (e.g., SILAC)
Principle Incorporation of a heavy isotope of a ubiquitous element (15N) into all newly synthesized nitrogen-containing biomolecules.Incorporation of specific "heavy" amino acids (e.g., 13C₆-Lysine, 13C₆¹⁵N₄-Arginine) into newly synthesized proteins.[1]
Specificity Non-specific labeling of all molecules containing nitrogen.[1]Labeling occurs only at specific amino acid residues.[1]
Cost of Labeling Reagent Generally lower cost for the isotopic source (e.g., ¹⁵NH₄Cl).[2]High cost of isotopically labeled amino acids and specialized deficient media.[2]
Data Analysis Complexity Can be more complex due to the variable number of nitrogen atoms in peptides, leading to broader isotopic envelopes.Relatively straightforward, with distinct and predictable mass shifts for labeled peptides.[2]
Applicability Broadly applicable to a wide range of organisms, including bacteria, yeast, plants, and in some cases, whole animals.Primarily used for cultured cells that can be metabolically labeled; not directly applicable to clinical tissue samples.[2]
Multiplexing Typically limited to 2-plex experiments (heavy vs. light).[2]Standard SILAC is often 2-3 plex, with variations allowing for higher multiplexing.[3]

Cost-Benefit Deep Dive

The primary advantage of using a general 15N source like ammonium (B1175870) chloride is its cost-effectiveness. The initial investment in the labeling reagent is significantly lower compared to purchasing specific isotopically labeled amino acids required for methods like SILAC. However, this initial cost saving can be offset by increased complexity in data analysis. Because 15N is incorporated into all nitrogen-containing molecules, the resulting mass spectra can be more challenging to interpret due to the variable mass shifts of peptides depending on their amino acid composition.

SILAC, on the other hand, offers a more straightforward data analysis workflow due to the specific and predictable mass shifts of the labeled amino acids (commonly arginine and lysine). This can lead to higher confidence in protein identification and quantification. The trade-off is the substantially higher cost of the 13C and/or 15N labeled amino acids and the requirement for custom-made amino acid-deficient cell culture media.

The Verdict: For large-scale screening experiments where budget is a primary constraint and the research team has robust bioinformatics capabilities, general 15N labeling can be a highly effective strategy. For studies demanding high precision and a more streamlined data analysis process, and where the budget allows, SILAC is often the preferred method.

Quantitative Data Summary: A Cost Comparison

To provide a tangible comparison, the following table outlines the approximate costs of the primary labeling reagents for 15N metabolic labeling and SILAC. Prices are based on publicly available information from major suppliers and are subject to change.

ReagentIsotopic LabelSupplier ExampleQuantityApproximate Price (USD)
Ammonium Chloride15NCambridge Isotope Laboratories10 g$942.18[4]
Ammonium Chloride15NSigma-Aldrich1 g$115.00[5]
L-Lysine-2HCl13C6Thermo Fisher Scientific50 mg$783.00[1]
L-Lysine-2HCl13C6, 15N2Thermo Fisher Scientific50 mg$756.02[6]
L-Lysine-2HCl13C6, 15N2Thermo Fisher Scientific500 mg$3,102.65[7]
L-Arginine-HCl13C6, 15N4Thermo Fisher Scientific50 mg$864.17[8]
L-Arginine-HCl13C6, 15N4Sigma-Aldrich100 mg$1,610.00

Note: The amount of reagent required will vary depending on the scale of the experiment (e.g., volume of cell culture media).

Experimental Protocols

Key Experiment: 15N Metabolic Labeling of Mammalian Cells for Quantitative Proteomics

This protocol outlines the general steps for labeling mammalian cells with a 15N source for subsequent analysis by mass spectrometry.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • 15N-labeling medium (standard medium lacking nitrogen sources, supplemented with 15NH4Cl as the sole nitrogen source)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin (mass spectrometry grade)

  • Reagents for peptide cleanup (e.g., C18 desalting columns)

Procedure:

  • Cell Culture Adaptation:

    • Gradually adapt the cells to the 15N-labeling medium. Start by mixing the standard medium with the labeling medium in increasing ratios (e.g., 75:25, 50:50, 25:75) over several passages.

    • Culture cells for at least 5-6 cell doublings in 100% 15N-labeling medium to ensure near-complete incorporation of the heavy isotope.

  • Experimental Treatment:

    • Once labeling is complete, treat the "heavy" labeled cells with the experimental condition. The "light" (unlabeled) cells will serve as the control.

  • Cell Harvesting and Lysis:

    • Harvest both "light" and "heavy" cell populations.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer.

  • Protein Quantification and Mixing:

    • Quantify the protein concentration in both lysates.

    • Mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.

  • Peptide Cleanup:

    • Desalt the resulting peptide mixture using C18 columns.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use specialized software to identify and quantify the "light" and "heavy" peptide pairs, determining the relative protein abundance between the two conditions.

Visualizing the Workflow and Concepts

To further clarify the processes and logical relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_15N_Labeling cluster_light Control (14N) cluster_heavy Experiment (15N) cell_culture_light Cell Culture (Standard Medium) treatment_light Control Treatment cell_culture_light->treatment_light harvest_light Harvest & Lyse treatment_light->harvest_light quantify_light Quantify Protein harvest_light->quantify_light mix Mix Equal Protein Amounts quantify_light->mix cell_culture_heavy Cell Culture (15N Medium) treatment_heavy Experimental Treatment cell_culture_heavy->treatment_heavy harvest_heavy Harvest & Lyse treatment_heavy->harvest_heavy quantify_heavy Quantify Protein harvest_heavy->quantify_heavy quantify_heavy->mix digest Protein Digestion (Trypsin) mix->digest cleanup Peptide Cleanup (C18 Desalting) digest->cleanup ms_analysis LC-MS/MS Analysis cleanup->ms_analysis data_analysis Data Analysis (Quantification) ms_analysis->data_analysis

Workflow for quantitative proteomics using 15N metabolic labeling.

Cost_Benefit_Analysis cluster_15N 15N Metabolic Labeling cluster_SILAC SILAC cost_15N Lower Reagent Cost decision Choice of Labeling Strategy cost_15N->decision Budget-conscious benefit_15N Broad Applicability benefit_15N->decision drawback_15N Complex Data Analysis drawback_15N->decision cost_SILAC Higher Reagent Cost cost_SILAC->decision benefit_SILAC Streamlined Data Analysis benefit_SILAC->decision Precision-focused drawback_SILAC Limited to Cultured Cells drawback_SILAC->decision

Logical relationship in the cost-benefit analysis of labeling strategies.

Conclusion

The choice between 15N-labeled amino acids for broad metabolic labeling and specific labeled amino acids for techniques like SILAC is a nuanced one, hinging on a careful consideration of experimental goals, available resources, and analytical expertise. While the lower upfront cost of 15N salts is an attractive proposition, researchers must be prepared for the bioinformatic challenges that may arise. Conversely, the higher price of SILAC reagents is often justified by the precision and relative simplicity of the downstream data analysis. By understanding the trade-offs outlined in this guide, researchers can make an informed decision that best suits their scientific inquiry and paves the way for robust and reproducible quantitative biological research.

References

A Comparative Guide to Alternative Methods for Introducing Labeled Histidine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of histidine residues in proteins is crucial for a myriad of applications, from structural biology and proteomics to the development of targeted therapeutics. While traditional methods exist, a range of innovative techniques offers distinct advantages in terms of specificity, efficiency, and versatility. This guide provides an objective comparison of alternative methods for introducing labeled histidine into proteins, complete with experimental data, detailed protocols, and workflow visualizations.

Comparison of Histidine Labeling Methods

The following table summarizes the key quantitative performance metrics of various alternative methods for histidine labeling. It is important to note that direct comparisons can be challenging as efficiencies and yields are highly dependent on the specific protein, label, and experimental conditions.

MethodPrincipleLabeling EfficiencyProtein YieldSelectivityKey AdvantagesKey Disadvantages
Visible-Light-Promoted Thioacetal Activation Covalent modification of the histidine imidazole (B134444) ring (N-3) with a thionium (B1214772) intermediate generated by visible light.[1][2]Good conversions reported on peptides and proteins.[1][3]Dependent on the starting protein amount; the labeling reaction itself generally does not significantly reduce yield.High for histidine; pretreatment with iodoacetamide (B48618) (IAA) can block cysteine reactivity.[4]Biocompatible conditions (visible light, aqueous solution), chemo-selective.[1][2]May require a photosensitizer; potential for off-target labeling of other nucleophilic residues if not optimized.
Singlet Oxygen Relay Labeling Proximity-dependent labeling where a photosensitizer generates singlet oxygen, which then activates a chemical probe to selectively react with histidine.[5][6]Enables histidine profiling in live cells with over 7,500 unique sites identified.[5]Not typically used for bulk production of labeled protein; primarily for identification and profiling.Exquisite selectivity for histidine over other nucleophilic amino acids like cysteine and lysine.[5]High spatial and temporal control, applicable in living cells.[5][6]Requires a photosensitizer and a specific chemical probe; primarily for proteomic profiling.
Tris-NTA Affinity Labeling for His-tags Non-covalent, high-affinity binding of a fluorescently labeled tris-nitrilotriacetic acid (tris-NTA) molecule to an engineered polyhistidine tag (His-tag).[7]Near 100% binding of the dye to the His-tagged protein is achievable.[8]High, as it is a post-purification labeling method.Highly specific for the His-tag.[7]Simple and rapid (labeling in <30 min), purification-free, reversible, 1:1 stoichiometry.[8][9]Requires genetic engineering of a His-tag; non-covalent linkage may not be suitable for all applications.
Metabolic Labeling In vivo incorporation of an isotope-labeled histidine precursor, such as imidazolepyruvate, into proteins during cellular protein synthesis.[10]High isotope incorporation rates reported.[11]Can be high, but dependent on the expression system and potential toxicity of the precursor.Selective for histidine without scrambling to other amino acids.[10]Produces internally labeled proteins suitable for NMR; can be cost-effective for isotopic labeling in certain hosts.[12][13][14]Requires a histidine-auxotrophic expression strain; limited to the types of labels that can be biosynthetically incorporated.
Unnatural Amino Acid (UAA) Mutagenesis Site-specific incorporation of a histidine analog or an amino acid with a unique chemical handle at a specific site in the protein via genetic code expansion.[15][16]Good yield and high fidelity of incorporation reported for various UAAs.[17][18]Generally lower than wild-type protein expression, but can be optimized.Highly site-specific, targeting only the codon of interest.Precise control over the label's position; a wide variety of labels with unique functionalities can be introduced.[17][18]Requires an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair; can be technically demanding and costly.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the described histidine labeling methods.

Chemical_Labeling_Workflow cluster_chemical Chemical Labeling Protein Protein with native Histidine Reaction Labeling Reaction Protein->Reaction Reagent Labeling Reagent (e.g., Thioacetal, Singlet Oxygen Probe) Reagent->Reaction Activation Activation (e.g., Visible Light) Activation->Reaction Purification Purification of Labeled Protein Reaction->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein

Caption: Workflow for Chemical Histidine Labeling.

Affinity_Labeling_Workflow cluster_affinity Tris-NTA Affinity Labeling His_Tagged_Protein Purified His-tagged Protein Incubation Incubation His_Tagged_Protein->Incubation Tris_NTA_Label Labeled Tris-NTA Tris_NTA_Label->Incubation Labeled_Complex Labeled Protein Complex Incubation->Labeled_Complex

Caption: Workflow for Tris-NTA Affinity Labeling.

Metabolic_Labeling_Workflow cluster_metabolic Metabolic Labeling Host_Cells His-auxotrophic Host Cells Culture Cell Culture in Labeling Medium Host_Cells->Culture Induction Induce Protein Expression Culture->Induction Precursor Labeled Histidine Precursor Precursor->Culture Harvest Harvest Cells and Purify Protein Induction->Harvest Labeled_Protein Internally Labeled Protein Harvest->Labeled_Protein UAA_Mutagenesis_Workflow cluster_uaa Unnatural Amino Acid Mutagenesis Plasmid Expression Plasmid with Amber Codon (TAG) Transformation Co-transformation Plasmid->Transformation Orthogonal_Pair Orthogonal aaRS/tRNA Plasmid Orthogonal_Pair->Transformation Host_Cells Host Cells Host_Cells->Transformation Culture Cell Culture with UAA Transformation->Culture Expression Protein Expression and Purification Culture->Expression UAA Unnatural Amino Acid UAA->Culture Labeled_Protein Site-specifically Labeled Protein Expression->Labeled_Protein

References

A Comparative Analysis of Fmoc-His(Trt)-OH and Fmoc-His(MBom)-OH in Peptide Synthesis: Mitigating Racemization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of synthetic peptides is paramount to their biological activity and therapeutic efficacy. Histidine, a common amino acid in many bioactive peptides, is notoriously susceptible to racemization during solid-phase peptide synthesis (SPPS). This guide provides a detailed comparison of two commonly used protected histidine derivatives, Fmoc-His(Trt)-OH and Fmoc-His(MBom)-OH, with a focus on their propensity for racemization, supported by experimental data and detailed protocols.

The primary challenge in incorporating histidine into a peptide sequence lies in the basicity of its imidazole (B134444) side chain, which can catalyze the abstraction of the alpha-proton of the activated amino acid, leading to a loss of chirality. The choice of the protecting group for the imidazole nitrogen is therefore critical in minimizing this side reaction. The trityl (Trt) group, which protects the τ-nitrogen of the imidazole ring, is a widely used protecting group. However, the π-nitrogen remains unprotected and can still promote racemization. In contrast, the methoxybenzyloxymethyl (MBom) group protects the π-nitrogen, directly shielding the site responsible for racemization.

Quantitative Comparison of Racemization Levels

Experimental data consistently demonstrates the superior performance of Fmoc-His(MBom)-OH in preventing racemization compared to Fmoc-His(Trt)-OH under various coupling conditions.

Coupling ConditionActivating ReagentPreactivation TimeTemperatureRacemization Level (Fmoc-His(Trt)-OH)Racemization Level (Fmoc-His(MBom)-OH)
Standard CouplingHCTU/6-Cl-HOBt/DIPEA0 minRoom Temp1%Not Reported
Standard CouplingHCTU/6-Cl-HOBt/DIPEA5 minRoom Temp7.8%[1][2][3]0.3%[1][2][3]
Microwave-AssistedNot SpecifiedNot Specified80°C16.6%[1][2][3]0.8%[1][2][3]
Microwave-AssistedNot SpecifiedNot Specified90°C>16%[4]0.81% (Fmoc-His(Boc)-OH)

Note: Data for Fmoc-His(Boc)-OH is included for comparison, as it shows similarly low racemization to Fmoc-His(MBom)-OH.[4]

Experimental Protocols

General Protocol for Determining Racemization Levels

The following protocol outlines a general method for assessing the extent of racemization of Fmoc-protected histidine derivatives during peptide synthesis.

  • Peptide Synthesis: A model tripeptide, such as H-Gly-His-Phe-NH2, is synthesized on a solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS protocols.

  • Coupling of Histidine Derivative:

    • The resin is deprotected with 20% piperidine (B6355638) in DMF.

    • The Fmoc-histidine derivative (Fmoc-His(Trt)-OH or Fmoc-His(MBom)-OH), an activating agent (e.g., HCTU/6-Cl-HOBt), and a base (e.g., DIPEA) are dissolved in DMF.

    • The solution is preactivated for a specific time (e.g., 0 or 5 minutes) before being added to the resin.

    • The coupling reaction is allowed to proceed for a defined period.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).

  • Analysis: The crude peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) using a chiral column or by derivatization with a chiral reagent followed by analysis on a standard C18 column. The percentage of the D-histidine diastereomer is quantified by integrating the respective peak areas.

Specific Experimental Protocol for Fmoc-His(Trt)-OH Coupling

This protocol was utilized in a study to minimize racemization of Fmoc-His(Trt)-OH.[5]

  • Resin Preparation: Fmoc-Pro-d-Phe(2-Me)-2-chlorotrityl resin was subjected to two consecutive treatments with 20% piperidine/DMF at 25°C for 3 and 10 minutes, followed by thorough rinsing with DMF.

  • Activation: 1.5 equivalents of Fmoc-His(Trt)-OH were dissolved in DMF and activated with 1.5 equivalents of DIC and 1.5 equivalents of HOBt·H2O at a defined temperature for a prescribed period.

  • Coupling: The activated Fmoc-His(Trt)-OH solution was transferred to the H-Pro-d-Phe(2-Me)-2-chlorotrityl resin to initiate the coupling reaction at a defined temperature.

Logical Comparison of Protecting Groups

The choice of protecting group on the histidine imidazole ring directly influences the stability of the chiral center during activation and coupling. The following diagram illustrates the mechanistic basis for the observed differences in racemization.

G cluster_0 Fmoc-His(Trt)-OH cluster_1 Fmoc-His(MBom)-OH A τ-Nitrogen Protected by Trt B π-Nitrogen Unprotected A->B C π-Nitrogen acts as internal base B->C D Alpha-proton abstraction C->D E High Racemization D->E F π-Nitrogen Protected by MBom G Internal base catalysis blocked F->G H Alpha-proton stable G->H I Low Racemization H->I Start Histidine Racemization in SPPS cluster_0 cluster_0 Start->cluster_0 Trt Protection cluster_1 cluster_1 Start->cluster_1 MBom Protection

Caption: Comparison of racemization pathways for Trt and MBom protected histidine.

Conclusion

The experimental evidence strongly supports the use of Fmoc-His(MBom)-OH over Fmoc-His(Trt)-OH for the incorporation of histidine residues in SPPS, particularly in sequences known to be prone to racemization or when using aggressive activation conditions such as elevated temperatures. The protection of the π-nitrogen by the MBom group effectively suppresses the intramolecular base catalysis mechanism responsible for racemization, leading to significantly higher chiral purity of the final peptide product. While Fmoc-His(Trt)-OH remains a widely used and more economical option, careful optimization of coupling conditions, such as minimizing preactivation times, is crucial to mitigate the risk of racemization. For the synthesis of therapeutic peptides where stereochemical purity is of utmost importance, Fmoc-His(MBom)-OH presents a more robust and reliable choice.

References

Assessing the Stereochemical Integrity of Peptides: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of peptides is paramount to their efficacy and safety. The introduction of even minute levels of diastereomers, arising from the epimerization of amino acids during synthesis, can drastically alter a peptide's three-dimensional structure and biological activity. Histidine, with its unique imidazole (B134444) side chain, is particularly susceptible to racemization. This guide provides a comparative analysis of analytical techniques for assessing peptide stereochemical integrity, with a special focus on the potential of ¹⁵N-Histidine labeling in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, alongside established chromatographic and mass spectrometric methods.

The presence of D-amino acids in what should be a purely L-amino acid peptide can lead to reduced potency, altered receptor binding, and potential immunogenicity. Consequently, robust analytical methods are required to detect and quantify these stereochemical impurities.[1][2] This guide will delve into the principles, protocols, and comparative performance of key techniques used for this purpose.

Comparison of Analytical Methods for Stereochemical Integrity

The choice of analytical method for assessing peptide stereochemical integrity depends on factors such as the required sensitivity, the complexity of the peptide, and the available instrumentation. While chromatographic techniques are the current industry standard, ¹⁵N NMR spectroscopy presents a powerful, non-destructive alternative.

Method Principle Sample Preparation Sensitivity (LOD/LOQ) Advantages Limitations
¹⁵N-Histidine NMR Spectroscopy Distinguishes between L- and D-histidine based on differences in the ¹⁵N chemical shifts of the imidazole ring nitrogens in a chiral environment.Isotopic labeling with ¹⁵N-histidine during peptide synthesis.Potentially high, dependent on magnetic field strength and acquisition time.Non-destructive; provides detailed structural information; can analyze intact peptides.[3][4]Requires isotopically labeled material; lower throughput than chromatography; potential for signal overlap in complex peptides.[5]
Chiral High-Performance Liquid Chromatography (HPLC) Separation of diastereomeric peptides or derivatized amino acids on a chiral stationary phase.For intact peptides: direct injection. For amino acid analysis: peptide hydrolysis followed by derivatization.High (e.g., LOD: 0.9 µg·L⁻¹, LOQ: 2.7 µg·L⁻¹ for tripeptides).[1]High resolution and sensitivity; well-established and validated methods.[6][7]Hydrolysis step for amino acid analysis can introduce racemization; derivatization adds complexity.[7]
Capillary Electrophoresis (CE) Separation of charged species based on their electrophoretic mobility in a capillary. Chiral selectors can be added to the buffer for enantiomeric separation.Direct injection of the peptide solution.High, comparable to HPLC.High efficiency and resolution; requires minimal sample volume; complementary to HPLC.[8][9]Can be sensitive to matrix effects; adsorption of peptides to the capillary wall can be an issue.[10]
Mass Spectrometry (MS) coupled with LC Differentiates diastereomers based on their fragmentation patterns or chromatographic separation prior to MS detection.Similar to HPLC.Very high, especially with tandem MS.Provides molecular weight confirmation and sequence information; can be coupled with chiral LC for unambiguous identification.[11]Diastereomers have identical mass, requiring chromatographic separation or specific fragmentation for differentiation.[11]
Gas Chromatography (GC) on a Chiral Column Separation of volatile, derivatized amino acid enantiomers.Peptide hydrolysis and derivatization to increase volatility.High.Excellent separation for volatile amino acids.Limited to volatile and thermally stable derivatives; destructive method.[12][13]
Enzymatic Assays Utilizes stereospecific enzymes (e.g., D-amino acid oxidase) to detect the presence of D-amino acids.Peptide hydrolysis.Can be highly sensitive and specific.High specificity for certain D-amino acids.Limited to the availability of specific enzymes; may not be universally applicable to all amino acids.[14]

Experimental Protocols

¹⁵N-Histidine NMR Spectroscopy for Stereochemical Analysis

This protocol outlines the general steps for using ¹⁵N-histidine NMR to assess the stereochemical integrity of a peptide.

1. Peptide Synthesis with ¹⁵N-Histidine Labeling:

  • Incorporate ¹⁵N-labeled L-histidine at the desired position(s) during solid-phase peptide synthesis (SPPS). Standard SPPS protocols are followed, with the substitution of the unlabeled amino acid for its ¹⁵N-labeled counterpart.[2]

2. NMR Sample Preparation:

  • Dissolve the purified, ¹⁵N-labeled peptide in a suitable NMR buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O).

  • The concentration should be optimized for the specific instrument and peptide but is typically in the range of 0.5-5 mM.

  • Adjust the pH of the sample to a value where the chemical shift difference between the L- and D-histidine diastereomers is maximized. This may require a pH titration study.[4][15]

3. NMR Data Acquisition:

  • Acquire one-dimensional (1D) ¹⁵N and two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra on a high-field NMR spectrometer.

  • The ¹H-¹⁵N HSQC experiment correlates the nitrogen atom with its directly attached proton, providing better signal dispersion than a 1D ¹⁵N spectrum.[16]

4. Data Analysis:

  • Process the NMR spectra using appropriate software.

  • In a chiral environment (the rest of the L-peptide), the ¹⁵N signals of the imidazole ring of an L-histidine and a D-histidine residue are expected to have different chemical shifts.

  • The presence of a second set of signals corresponding to the D-histidine diastereomer indicates epimerization.

  • Quantify the level of epimerization by integrating the respective peak volumes in the ¹H-¹⁵N HSQC spectrum.

Chiral HPLC for Enantiomeric Purity of Amino Acids after Hydrolysis

This protocol describes a common method for determining the enantiomeric purity of amino acids within a peptide.

1. Peptide Hydrolysis:

  • Hydrolyze the peptide to its constituent amino acids using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. To correct for racemization that may occur during hydrolysis, deuterated acid (DCl in D₂O) can be used.[7]

2. Derivatization:

  • Dry the amino acid hydrolysate completely.

  • Derivatize the amino acids with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.

3. HPLC Analysis:

  • Separate the derivatized amino acid diastereomers on a standard reversed-phase HPLC column (e.g., C18).

  • Use a suitable mobile phase gradient (e.g., acetonitrile/water with trifluoroacetic acid).

  • Detect the derivatives using a UV detector at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for Marfey's derivatives).

4. Quantification:

  • Identify the peaks corresponding to the L- and D-amino acid derivatives by comparing their retention times to those of derivatized L- and D-amino acid standards.

  • Calculate the percentage of the D-enantiomer by integrating the peak areas.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for assessing peptide stereochemical integrity using ¹⁵N-Histidine NMR and Chiral HPLC.

experimental_workflow_nmr cluster_synthesis Peptide Synthesis cluster_purification Purification & QC cluster_nmr NMR Analysis cluster_analysis Data Analysis synthesis Incorporate ¹⁵N-Histidine during SPPS purification Purify Peptide (e.g., HPLC) synthesis->purification qc Confirm Mass (MS) purification->qc sample_prep Prepare NMR Sample (Buffer, pH) qc->sample_prep nmr_acq Acquire ¹H-¹⁵N HSQC Spectrum sample_prep->nmr_acq data_proc Process Spectrum nmr_acq->data_proc quant Identify & Quantify Diastereomer Signals data_proc->quant

Caption: Workflow for ¹⁵N-Histidine NMR analysis.

experimental_workflow_hplc cluster_hydrolysis Sample Preparation cluster_hplc Chromatographic Separation cluster_detection Detection & Quantification hydrolysis Peptide Hydrolysis (Acid, Heat) derivatization Derivatization with Chiral Reagent hydrolysis->derivatization hplc Inject and Separate on Chiral Column derivatization->hplc detection UV Detection hplc->detection quantification Integrate Peak Areas and Quantify detection->quantification

Caption: Workflow for Chiral HPLC analysis.

Conclusion

The assessment of stereochemical integrity is a critical aspect of peptide drug development and research. While established methods like chiral chromatography provide high sensitivity and are widely adopted, they are often destructive and can involve complex sample preparation steps. The use of ¹⁵N-histidine labeling coupled with NMR spectroscopy offers a powerful, non-destructive alternative that provides not only quantitative information about epimerization but also valuable insights into the peptide's structure and dynamics. The choice of the most appropriate technique will be dictated by the specific requirements of the analysis, including the nature of the peptide, the desired level of sensitivity, and the available resources. For comprehensive characterization, a combination of orthogonal techniques, such as HPLC and NMR, is often the most robust approach.

References

A Researcher's Guide to Quantitative Mass Spectrometry: Validating Data with 15N Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the accuracy and reproducibility of their data are paramount. Mass spectrometry (MS) has become an indispensable tool for identifying and quantifying thousands of proteins in complex biological samples. However, the inherent variability in sample preparation, chromatography, and mass spectrometric analysis necessitates robust validation strategies. This guide provides a comprehensive comparison of the use of 15N internal standards for the validation of quantitative MS data against other common methodologies, supported by experimental data and detailed protocols.

Stable isotope labeling is a powerful approach to minimize experimental variability by introducing a mass difference between samples, allowing them to be mixed and analyzed simultaneously.[1] Among these methods, 15N metabolic labeling, where an organism is grown in a medium containing 15N-enriched nutrients, has emerged as a gold standard for accurate and unbiased quantification of protein expression level changes.[2] This method involves the in vivo incorporation of the heavy isotope into all proteins, creating a complete, isotopically labeled proteome to serve as an internal standard.[3]

The 15N Metabolic Labeling Workflow

The core principle of 15N metabolic labeling is the complete substitution of 14N with 15N in the proteome of a cell or organism. This is achieved by providing a 15N-labeled nitrogen source, such as 15NH4Cl, in the growth medium.[4] The labeled proteome is then used as an internal standard, mixed with the unlabeled ("light") sample of interest. The combined sample is then processed through the standard proteomics workflow of protein extraction, digestion, and LC-MS/MS analysis. The relative abundance of a protein is determined by comparing the signal intensities of the "heavy" (15N-labeled) and "light" (14N-unlabeled) peptide pairs in the mass spectrometer.[5]

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Control_Culture Control Culture (14N Medium) Harvest_Cells_1 Harvest & Lyse Cells Control_Culture->Harvest_Cells_1 Experimental_Culture Experimental Culture (15N Medium) Harvest_Cells_2 Harvest & Lyse Cells Experimental_Culture->Harvest_Cells_2 Protein_Extraction_1 Protein Extraction Harvest_Cells_1->Protein_Extraction_1 Protein_Extraction_2 Protein Extraction Harvest_Cells_2->Protein_Extraction_2 Mix_Proteins Mix Proteins (1:1 Ratio) Protein_Extraction_1->Mix_Proteins Protein_Extraction_2->Mix_Proteins Protein_Digestion Protein Digestion (e.g., Trypsin) Mix_Proteins->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Data_Analysis Data Analysis (Quantification) LC_MSMS->Data_Analysis

Caption: Experimental workflow for quantitative proteomics using 15N metabolic labeling.

Comparison with Alternative Quantitative Methods

While 15N metabolic labeling is a powerful technique, several other methods are available for quantitative proteomics, each with its own set of advantages and limitations. The choice of method often depends on the biological system, experimental goals, and available resources.

Feature15N Metabolic LabelingStable Isotope Labeling with Amino Acids in Cell Culture (SILAC)Isobaric Tags for Relative and Absolute Quantitation (iTRAQ/TMT)Label-Free Quantification (LFQ)
Principle In vivo incorporation of 15N into all proteins.[2]In vivo incorporation of "heavy" amino acids (e.g., 13C, 15N-labeled Arg/Lys).[6]Chemical labeling of peptides with isobaric tags post-digestion.[7]Comparison of signal intensities or spectral counts of unlabeled peptides.[7]
Multiplexing Typically 2-plex (light vs. heavy).Up to 3-plex with different labeled amino acids.[8]High (4-plex to 16-plex and higher).[6]Theoretically unlimited, but practically limited by instrument time and data complexity.
Accuracy High, as labeling occurs early, minimizing sample handling errors.[7]High, similar to 15N labeling.Moderate to High, but can be affected by ratio distortion.[9]Lower, more susceptible to variations in sample preparation and instrument performance.[7]
Applicability Applicable to organisms that can be metabolically labeled, including bacteria, yeast, plants, and some animals.[5][8]Primarily for cell culture, but can be adapted for some organisms.[6]Applicable to any protein sample.[9]Applicable to any protein sample.
Cost Can be expensive due to the cost of 15N-labeled media.Cost of labeled amino acids can be significant.Reagent costs can be high, especially for higher plexing.No labeling reagent cost, but requires more instrument time and complex data analysis.
Data Analysis Can be complex due to variable mass shifts and incomplete labeling.[1][10]Relatively straightforward data analysis.[7]Requires specialized software for reporter ion analysis.Computationally intensive and requires sophisticated algorithms for alignment and normalization.

Experimental Protocols

15N Metabolic Labeling of E. coli

This protocol describes the metabolic labeling of E. coli with 15N as an internal standard for quantitative proteomics.

Materials:

  • M9 minimal medium components

  • 14NH4Cl (for "light" culture)

  • 15NH4Cl (for "heavy" culture, >98% isotopic purity)

  • Glucose (or other carbon source)

  • Trace elements solution

  • E. coli strain of interest

  • Lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Prepare Media: Prepare M9 minimal medium with either 1 g/L 14NH4Cl or 1 g/L 15NH4Cl as the sole nitrogen source.

  • Adaptation: Sub-culture the E. coli strain in the respective "light" and "heavy" M9 media for at least 10 generations to ensure complete incorporation of the isotope.

  • Growth and Harvest: Grow parallel cultures of "light" and "heavy" labeled cells to the desired optical density. Harvest the cells by centrifugation.

  • Lysis and Protein Extraction: Resuspend the cell pellets in lysis buffer and lyse the cells by sonication. Centrifuge to remove cell debris and collect the supernatant containing the proteome.

  • Protein Quantification: Determine the protein concentration of both the "light" and "heavy" extracts using a compatible protein assay (e.g., Bradford or BCA).

  • Mixing: Mix the "light" and "heavy" proteomes in a 1:1 protein ratio.

  • Reduction and Alkylation: Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour. Alkylate the free thiols by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

  • Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the digest with trifluoroacetic acid (TFA) and desalt the peptides using a C18 SPE cartridge.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

Data Analysis Workflow

The analysis of 15N-labeled data requires specialized software that can account for the variable mass shifts of peptides due to the number of nitrogen atoms.

G Raw_Data Raw MS Data (.raw, .mzML) Peak_Picking Peak Picking & Feature Detection Raw_Data->Peak_Picking Peptide_ID Peptide Identification (Database Search) Peak_Picking->Peptide_ID Quantification Quantification (14N/15N Ratio Calculation) Peptide_ID->Quantification Ratio_Adjustment Ratio Adjustment (Correct for incomplete labeling) Quantification->Ratio_Adjustment Protein_Inference Protein Inference & Quantification Ratio_Adjustment->Protein_Inference Statistical_Analysis Statistical Analysis Protein_Inference->Statistical_Analysis Final_Results Final Protein Ratios Statistical_Analysis->Final_Results G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Quantified with 15N ERK ERK MEK->ERK Quantified with 15N Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Drug MEK Inhibitor Drug->MEK

References

A Comparative Guide to the Synthesis of Histidine-Rich Peptides: Manual vs. Automated Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of innovation. Histidine-rich peptides, with their unique physicochemical properties, are of particular interest but present distinct challenges in their chemical synthesis. This guide provides an objective comparison of manual and automated solid-phase peptide synthesis (SPPS) for these challenging sequences, supported by experimental data and detailed protocols.

The synthesis of peptides containing multiple histidine residues is notoriously difficult due to the imidazole (B134444) side chain of histidine, which can lead to side reactions and racemization, compromising the purity and yield of the final product. The choice between a manual or an automated synthesis approach can significantly impact the success and efficiency of producing these complex molecules.

Quantitative Performance: A Side-by-Side Comparison

The decision to opt for manual or automated synthesis often hinges on a trade-off between throughput, cost, and the desired quality of the final peptide. Below is a summary of typical quantitative data for the synthesis of a model histidine-containing peptide, Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe).

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours[1]5 - 15 minutes (for setup)[1]
Total Time per Cycle 2 - 4 hours[1]30 - 90 minutes[1]
Typical Yield per Coupling Step 95 - 99%[1]> 99%[1]
Final Crude Purity 70 - 90%[1]85 - 98%[1]
Reagent Consumption Higher, due to manual dispensing[1]Optimized and lower
Reproducibility Operator-dependentHigh[2]
Throughput Low (typically one peptide at a time)[1]High (multiple parallel syntheses)[2]
Initial Equipment Cost LowHigh
Cost per Residue (Crude Peptide) Variable, generally higher reagent costStarts from $3.50 - $4.50[3]

Note: Values are typical and can vary depending on the specific peptide sequence, scale, and instrumentation.

Experimental Workflows: Visualizing the Process

The workflows for manual and automated SPPS, while following the same fundamental steps, differ significantly in their execution.

Manual Solid-Phase Peptide Synthesis Workflow

Automated Solid-Phase Peptide Synthesis Workflow

Detailed Experimental Protocols: Synthesis of Angiotensin II

To provide a concrete comparison, here are detailed protocols for the synthesis of Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) using both manual and automated Fmoc-SPPS.

Manual Synthesis Protocol

1. Resin Preparation:

  • Swell 150 mg of 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxy resin in N-methyl pyrrolidone (NMP) for 1 hour in a fritted syringe.[4]

  • Remove the Fmoc group by treating the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 10 minutes, repeated twice.[4]

  • Wash the resin thoroughly with DMF (4 times) and NMP (2 times).[4]

2. Amino Acid Coupling Cycle (repeated for each amino acid):

  • Activation: In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of a coupling agent (e.g., HBTU/HOBt) in DMF. Add 6 equivalents of N,N-diisopropylethylamine (DIEA).

  • Coupling: Add the activated amino acid solution to the resin and agitate for 30-45 minutes.[5] For the histidine residue (Fmoc-His(Trt)-OH), coupling is performed for 30 minutes.[5]

  • Washing: Wash the resin with DMF (4 times) and NMP (2 times).[4]

  • Monitoring: Perform a Kaiser test to confirm complete coupling (absence of free primary amines). If the test is positive, repeat the coupling step.[6]

  • Deprotection: Remove the Fmoc group with 20% piperidine in DMF for 10 minutes (twice).[4]

  • Washing: Wash the resin with DMF (4 times) and NMP (2 times).[4]

3. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry it.

  • Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2% water, and 0.5% m-cresol (B1676322) for 3 hours under a nitrogen atmosphere.[4]

  • Filter the resin and wash it with fresh TFA.

  • Precipitate the peptide by adding cold diethyl ether to the filtrate, centrifuge, and wash the peptide pellet multiple times with cold diethyl ether.[4]

  • Dry the crude peptide under vacuum.

Automated Synthesis Protocol (Microwave-Assisted)

1. System Preparation:

  • Load the automated peptide synthesizer with pre-packaged Fmoc-amino acids, including Fmoc-His(Trt)-OH.

  • Fill the reagent and solvent bottles with high-purity reagents: 20% piperidine in DMF for deprotection, coupling activators (e.g., HCTU), DIEA, and washing solvents (DMF, DCM).

  • Program the synthesizer with the Angiotensin II sequence.

2. Automated Synthesis Cycle (programmed for each amino acid):

  • Deprotection: The synthesizer will deliver the deprotection solution to the reaction vessel and perform the reaction, often with microwave heating for a shorter duration (e.g., 3 minutes).

  • Washing: The resin is automatically washed with DMF.

  • Coupling: The synthesizer delivers the specified amino acid, activator, and base to the reaction vessel for in-situ activation and coupling. Microwave heating is applied for a set time (e.g., 5 minutes).[7]

  • Washing: The resin is automatically washed with DMF.

3. Cleavage and Deprotection:

  • This step is typically performed manually outside the synthesizer, following the same procedure as in the manual synthesis protocol.

Signaling Pathway: Angiotensin II Receptor Type 1 (AT1R)

Histidine-rich peptides often exert their biological effects by interacting with specific receptors and initiating intracellular signaling cascades. Angiotensin II, for example, binds to the Angiotensin II Receptor Type 1 (AT1R), a G protein-coupled receptor, to regulate blood pressure and other physiological processes.

AT1R_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Vasoconstriction, etc.) Ca2->Cellular_Response PKC->Cellular_Response

Angiotensin II AT1 Receptor Signaling Pathway

Conclusion

The choice between manual and automated synthesis of histidine-rich peptides is multifaceted. Manual synthesis offers a lower initial cost and flexibility for non-standard chemistries, but at the expense of being labor-intensive and operator-dependent, which can affect reproducibility. Automated synthesis, particularly with microwave assistance, provides significant advantages in terms of speed, efficiency, reproducibility, and higher crude purity, which can simplify downstream purification.[2][8] For the synthesis of challenging sequences like histidine-rich peptides, the precise control over reaction conditions and the ability to use elevated temperatures in automated systems can be particularly beneficial in minimizing side reactions and improving coupling efficiency. Ultimately, the optimal method will depend on the specific research needs, budget, and desired throughput.

References

The Impact of Histidine Racemization on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of amino acids is a critical determinant of peptide and protein structure and function. During peptide synthesis, the naturally occurring L-amino acids can undergo racemization, converting to their D-enantiomers. Histidine is particularly susceptible to this process, which can have profound implications for the bioactivity of therapeutic peptides. This guide provides a comparative analysis of the effects of L-histidine versus D-histidine on peptide bioactivity, supported by experimental data and detailed methodologies.

Quantitative Comparison of Bioactivity: L-Histidine vs. D-Histidine Peptides

The conversion of an L-histidine to a D-histidine residue within a peptide sequence can significantly alter its biological activity. This change can manifest as a decrease, an increase, or a complete modification of the peptide's function. Below, we present a summary of quantitative data from a study on the effects of L- and D-histidine on Pseudomonas aeruginosa, a bacterium known for its ability to form resilient biofilms.

Table 1: Comparative Effects of L-Histidine and D-Histidine on Pseudomonas aeruginosa Biofilm Formation and Antibiotic Synergy [1][2]

ParameterL-Histidine EffectD-Histidine EffectQuantitative Comparison
Biofilm Formation Enhanced biofilm formationInhibited biofilm formation by 55% at 100 mM concentration.D-histidine shows a significant inhibitory effect, while L-histidine promotes biofilm growth.[1][2]
Mature Biofilm Disassembly Minimal effectInduced ~50% biofilm dispersion at 50-100 mM concentrations.D-histidine actively disperses established biofilms, a property not observed with L-histidine.[1]
Bacterial Motility (Swarming & Swimming) Promoted motilityReduced swarming motility to 32% and swimming motility to 19% of control at 100 mM.D-histidine significantly impairs bacterial motility, a key factor in biofilm formation, whereas L-histidine enhances it.[2]
Synergy with Amikacin (B45834) (Antibiotic) No significant reduction in MICDecreased the Minimum Inhibitory Concentration (MIC) of amikacin from 1.6 µg/mL to 0.8 µg/mL at 100 mM.D-histidine demonstrates a synergistic effect with the antibiotic amikacin, effectively doubling its potency against P. aeruginosa.[2]

Impact on Receptor Binding and Signaling: The Case of GnRH

Gonadotropin-releasing hormone (GnRH) is a decapeptide hormone that plays a pivotal role in reproduction. Its biological activity is highly dependent on its specific three-dimensional structure, which is crucial for binding to and activating the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). The histidine at position 2 of the GnRH sequence is critical for receptor binding and activation.[3][4]

Racemization of the histidine at position 2 would likely disrupt the precise conformation required for optimal interaction with the GnRHR, leading to a significant reduction in binding affinity and subsequent signaling. This would, in turn, decrease the peptide's ability to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.

Below is a diagram illustrating the canonical GnRH signaling pathway and the putative point of disruption due to histidine racemization.

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH_L GnRH (L-His) GnRHR GnRH Receptor (GnRHR) GnRH_L->GnRHR High Affinity Binding & Activation GnRH_D GnRH (D-His) (Racemized) GnRH_D->GnRHR Reduced Affinity Binding & Activation Gq_11 Gq/11 GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC LH_FSH_synthesis LH & FSH Synthesis & Secretion Ca_release->LH_FSH_synthesis PKC->LH_FSH_synthesis

Caption: GnRH signaling pathway and the impact of histidine racemization.

Experimental Protocols

Biofilm Inhibition Assay

This protocol is adapted from studies on the anti-biofilm properties of D-amino acids.[1][2]

Objective: To quantify the inhibition of bacterial biofilm formation by L-histidine and D-histidine.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • 96-well polystyrene microtiter plates

  • L-histidine and D-histidine solutions of known concentrations

  • Crystal Violet (CV) solution (0.1% w/v)

  • 30% (v/v) acetic acid

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation: Grow P. aeruginosa overnight in LB broth at 37°C. Dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of 0.1.

  • Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

  • Treatment: Add 100 µL of L-histidine or D-histidine solutions at various concentrations (e.g., 0, 25, 50, 100 mM) to the respective wells. Include a control with sterile water or buffer.

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Washing: Carefully remove the planktonic culture from each well. Wash the wells gently three times with 200 µL of PBS to remove non-adherent bacteria.

  • Staining: Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the CV solution and wash the wells three times with 200 µL of PBS.

  • Destaining: Add 200 µL of 30% acetic acid to each well to dissolve the bound CV.

  • Quantification: Measure the absorbance of the solubilized CV at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Enzymatic Stability Assay

This protocol provides a general method for assessing the stability of peptides containing L- or D-histidine in the presence of proteases.

Objective: To determine the half-life of a peptide in a proteolytic environment.

Materials:

  • Peptide containing L-histidine and its D-histidine diastereomer

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for fragment analysis)

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the L-His and D-His peptides in the reaction buffer.

  • Reaction Setup: In separate tubes, mix the peptide solution with the protease solution at a defined ratio (e.g., 1:100 enzyme to substrate by weight).

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Analysis: Analyze the samples by reverse-phase HPLC. The amount of intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. The data can be fitted to a one-phase exponential decay curve to calculate the peptide's half-life (t₁/₂).

Enzymatic_Stability_Workflow Start Start Prepare_Peptides Prepare L-His and D-His Peptide Solutions Start->Prepare_Peptides Prepare_Protease Prepare Protease Solution Start->Prepare_Protease Incubate Incubate Peptides with Protease at 37°C Prepare_Peptides->Incubate Prepare_Protease->Incubate Time_Points Withdraw Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction (e.g., with TFA) Time_Points->Quench HPLC_Analysis Analyze by HPLC Quench->HPLC_Analysis Data_Analysis Calculate Half-Life (t₁/₂) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining peptide enzymatic stability.

Conclusion

The racemization of histidine during peptide synthesis is a critical consideration in drug development. The conversion of L-histidine to D-histidine can lead to significant and often unpredictable changes in a peptide's biological activity. As demonstrated with P. aeruginosa, a D-histidine-containing peptide can exhibit not only different but also potentially beneficial properties compared to its L-histidine counterpart, such as the inhibition of biofilm formation and synergy with antibiotics. Conversely, in highly structure-specific interactions, such as those with GPCRs like the GnRH receptor, histidine racemization is likely to be detrimental to bioactivity.

Therefore, it is imperative for researchers and drug developers to:

  • Employ synthetic strategies that minimize histidine racemization.

  • Thoroughly characterize the stereochemical purity of synthetic peptides.

  • Conduct comparative bioactivity studies of L- and D-histidine containing diastereomers to fully understand the implications of any racemization that may occur.

By carefully evaluating the impact of histidine racemization, the development of more potent, stable, and effective peptide therapeutics can be achieved.

References

Safety Operating Guide

Proper Disposal Procedures for Fmoc-His(Trt)-OH-¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers

The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Fmoc-His(Trt)-OH-¹⁵N₃, a protected amino acid utilized in peptide synthesis. Adherence to these procedures is essential to mitigate risks and ensure the safety of laboratory personnel and the environment.

Understanding the Compound

Fmoc-His(Trt)-OH-¹⁵N₃ is a stable isotope-labeled amino acid derivative. The ¹⁵N isotope is non-radioactive; therefore, the disposal protocol is dictated by the chemical properties of the Fmoc-His(Trt)-OH molecule, not the isotopic label.[1][2][] It should be handled as a standard solid chemical waste.

Key Hazard Information:

While not acutely hazardous, Fmoc-His(Trt)-OH may cause skin, eye, and respiratory tract irritation.[4] It is crucial to handle the compound with appropriate personal protective equipment.

Personal Protective Equipment (PPE)

Before handling Fmoc-His(Trt)-OH-¹⁵N₃ for disposal, all personnel must be equipped with the following personal protective equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator if dust is likely to be generated.

Step-by-Step Disposal Procedure

The primary directive for the disposal of Fmoc-His(Trt)-OH-¹⁵N₃ is to treat it as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[5][6]

1. Waste Collection:

  • Collect all solid waste of Fmoc-His(Trt)-OH-¹⁵N₃, including any contaminated materials such as weighing paper, gloves, and empty containers, in a designated and compatible hazardous waste container.[7][8]

  • The container should be made of a material that will not react with the chemical, such as high-density polyethylene (B3416737) (HDPE).

  • Ensure the container is kept tightly closed when not in use.[4][9]

2. Labeling:

  • The waste container must be clearly and accurately labeled.[5][6][8] The label should include:

    • The words "Hazardous Waste".[5][6]

    • The full chemical name: "Fmoc-His(Trt)-OH-¹⁵N₃".

    • The primary hazards (e.g., "Irritant").

    • The date when the waste was first added to the container.

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.[7][10]

  • This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.[10]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][10]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4]

Empty Container Disposal:

  • Empty containers that previously held Fmoc-His(Trt)-OH-¹⁵N₃ should be managed properly.[11]

  • If possible, triple rinse the container with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[11]

  • After thorough cleaning, deface or remove the original label and dispose of the container as non-hazardous solid waste, in accordance with your institution's policies.[10][11]

Experimental Protocols Cited

The procedures outlined in this document are based on standard laboratory safety protocols for handling solid chemical waste and information derived from Safety Data Sheets (SDS) for Fmoc-His(Trt)-OH. No specific experimental protocols were cited for the generation of this disposal guide.

Diagrams

DisposalWorkflow Disposal Workflow for Fmoc-His(Trt)-OH-15N3 A Identify Waste: This compound (Solid) B Wear Appropriate PPE A->B C Collect in Designated Hazardous Waste Container B->C D Label Container Correctly: 'Hazardous Waste', Chemical Name, Hazards, Date C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G Final Disposal via Approved Facility F->G

Caption: Disposal Workflow for Fmoc-His(Trt)-OH-¹⁵N₃.

LogicalRelationship Key Disposal Considerations A This compound B Chemical Properties (Not Isotopic Label) A->B Disposal dictated by C Solid Chemical Waste B->C Classifies as D Hazardous Waste Protocol C->D Requires

Caption: Key Disposal Considerations for Fmoc-His(Trt)-OH-¹⁵N₃.

References

Essential Safety and Logistical Information for Handling Fmoc-His(Trt)-OH-15N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling, storage, and disposal of Fmoc-His(Trt)-OH-15N3. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of your research. This information is based on the Safety Data Sheets (SDS) for the structurally similar compound Fmoc-His(Trt)-OH and established protocols for handling azide-containing compounds.

Health and Hazard Information

While toxicological properties of this compound have not been fully investigated, it is essential to handle it with care. The primary hazards are associated with the azide (B81097) functional group and potential irritation from the powdered form.

Potential Hazards:

  • May be harmful if inhaled, causing respiratory tract irritation.[1]

  • May be harmful if swallowed.[1]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • Organic azides are potentially explosive and can be sensitive to heat, shock, friction, and light.[3][4][5]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and ensure personal safety when handling this compound.[6] A risk assessment should be conducted to determine the specific PPE required for the procedures being performed.[6]

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust have side shields.
Safety GogglesRequired when there is a risk of splashing.[7][8]
Hand Protection Disposable GlovesNitrile gloves are recommended. Inspect for tears before use.[8] For handling azides of high toxicity, silver shield gloves under nitrile are recommended.[7]
Body Protection Laboratory CoatStandard lab coat to protect clothing and skin.[7][9]
Respiratory Protection Dust Mask/RespiratorRecommended when handling the powder outside of a chemical fume hood to avoid inhalation.[1][8]
Additional Protection Blast ShieldRequired for all azides known or expected to be explosive.[5][7][9]
Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be conducted in a well-ventilated chemical fume hood.[9]

  • Preparation :

    • Ensure all necessary PPE is worn correctly.

    • Designate a specific area within the fume hood for handling the compound.

    • Line the work surface with absorbent paper.[9]

    • Have appropriate spill cleanup materials readily available.

  • Weighing and Transferring :

    • Use plastic or glass spatulas for weighing and transferring the solid compound. DO NOT USE METAL SPATULAS , as they can form explosive metal azides.[3][4][5][9]

    • Handle the solid carefully to avoid generating dust.

  • Dissolving :

    • When dissolving the compound, add the solvent slowly to the solid.

    • Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can form extremely unstable di- and tri-azidomethane.[3][4][5]

  • During Reaction :

    • Avoid exposing the compound to heat, light, pressure, or shock.[5]

    • Do not use glassware with ground glass joints when possible to avoid friction.[5][7]

    • If heating is necessary, use a controlled heating mantle and monitor the temperature closely.

    • Do not concentrate azide-containing reaction mixtures through rotary evaporation or distillation.[5]

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C.[10]

  • Store away from incompatible materials such as acids, heavy metals and their salts, bromine, carbon disulfide, and dimethyl sulfate.[3][5]

  • Keep containers tightly closed and clearly labeled.

  • Store below room temperature and away from light.[3][4][5]

Disposal:

  • Never pour azide-containing solutions down the drain. Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[7]

  • All waste containing this compound, including empty containers and contaminated materials, should be considered hazardous waste.

  • Collect azide-containing waste in a dedicated, clearly labeled, and sealed container.[4][9]

  • Keep azide waste separate from acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[3][4]

  • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.[7]

  • Organic azides should ideally be converted to a more stable derivative, such as an amine, before disposal.[3]

Emergency Procedures
SituationAction
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill For small spills of solid material, carefully sweep up to avoid dust formation and place in a labeled container for disposal.[7] For solutions, cover with an absorbent material and collect into a labeled waste container.[9] For large spills, evacuate the area and contact your institution's EHS office.[9]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_spill Ready Spill Kit prep_hood->prep_spill weigh Weigh Solid (No Metal Spatula) prep_spill->weigh dissolve Dissolve in Non-Halogenated Solvent weigh->dissolve spill Spill Response weigh->spill If Spill exposure Exposure Response weigh->exposure If Exposure react Perform Reaction (Avoid Heat, Shock, Light) dissolve->react dissolve->spill If Spill dissolve->exposure If Exposure collect_waste Collect Azide Waste (Separate Container) react->collect_waste react->spill If Spill react->exposure If Exposure label_waste Label as Hazardous collect_waste->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs

Caption: Workflow for safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。